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  • Product: [(p-Isopropylphenoxy)methyl]oxirane
  • CAS: 2210-72-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Characterization of [(p-Isopropylphenoxy)methyl]oxirane

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of [(p-Isopropylphenoxy)methyl]oxirane, a valuable oxirane derivative with applications in the development of advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of [(p-Isopropylphenoxy)methyl]oxirane, a valuable oxirane derivative with applications in the development of advanced materials and as a key intermediate in pharmaceutical synthesis. This document details a robust synthetic protocol, outlines critical process parameters, and describes in-depth analytical methodologies for the thorough characterization of the compound. The intended audience for this guide includes researchers, chemists, and professionals in the fields of drug development and material science.

Introduction

[(p-Isopropylphenoxy)methyl]oxirane, also known as p-isopropylphenyl glycidyl ether, belongs to the class of aryl glycidyl ethers. The structure is characterized by a reactive oxirane (epoxide) ring linked to a p-isopropylphenoxy group via a methylene bridge. The presence of the strained three-membered ether ring makes it susceptible to ring-opening reactions with a variety of nucleophiles, rendering it a versatile building block in organic synthesis. The isopropylphenyl moiety imparts specific solubility and electronic properties to the molecule, which can be exploited in the design of novel polymers and pharmaceutical agents.

Glycidyl ethers are fundamental components in the formulation of epoxy resins, which are widely used as adhesives, coatings, and in composite materials[1]. The specific properties of the resulting polymer are largely dictated by the structure of the glycidyl ether monomer. Furthermore, aryl glycidyl ethers are key intermediates in the synthesis of various pharmaceuticals, particularly beta-blockers.

This guide will provide a detailed, field-proven methodology for the synthesis of [(p-Isopropylphenoxy)methyl]oxirane, followed by a comprehensive section on its characterization using modern analytical techniques.

Synthesis of [(p-Isopropylphenoxy)methyl]oxirane

The most common and industrially viable method for the synthesis of aryl glycidyl ethers is the reaction of a corresponding phenol with an excess of epichlorohydrin in the presence of a base[2]. This reaction proceeds in two main stages: the initial coupling of the phenol and epichlorohydrin to form a chlorohydrin intermediate, followed by a base-induced intramolecular cyclization (dehydrochlorination) to yield the desired oxirane ring[2][3].

Reaction Mechanism

The synthesis of [(p-Isopropylphenoxy)methyl]oxirane from p-isopropylphenol and epichlorohydrin is a classic example of a Williamson ether synthesis followed by an intramolecular SN2 reaction.

  • Step 1: Deprotonation of the Phenol: The basic catalyst deprotonates the hydroxyl group of p-isopropylphenol to form a more nucleophilic phenoxide ion.

  • Step 2: Nucleophilic Attack: The phenoxide ion attacks one of the electrophilic carbon atoms of the oxirane ring in epichlorohydrin. This ring-opening reaction forms a chlorohydrin intermediate.

  • Step 3: Intramolecular Cyclization: In the presence of a base, the newly formed alkoxide from the chlorohydrin undergoes an intramolecular SN2 reaction, displacing the chloride ion and forming the new oxirane ring of the final product.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of [(p-Isopropylphenoxy)methyl]oxirane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Isopropylphenol136.1913.62 g0.10
Epichlorohydrin92.5246.26 g (40 mL)0.50
Sodium Hydroxide40.004.80 g0.12
Deionized Water18.0220 mL-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Hexane (for chromatography)86.18As needed-
Ethyl Acetate (for chromatography)88.11As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-isopropylphenol (13.62 g, 0.10 mol) and epichlorohydrin (40 mL, 0.50 mol).

  • Reaction Initiation: Begin stirring the mixture and heat to 80-85°C.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (4.80 g, 0.12 mol) in deionized water (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the reaction temperature at 80-85°C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80-85°C for an additional 3 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of deionized water and 100 mL of diethyl ether to the flask.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer and wash it with 2 x 50 mL of 5% aqueous sodium hydroxide solution, followed by 2 x 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel[4].

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

    • Collect the fractions and monitor by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield [(p-Isopropylphenoxy)methyl]oxirane as a colorless to light yellow liquid[5].

Causality Behind Experimental Choices:

  • Excess Epichlorohydrin: Using a significant excess of epichlorohydrin serves a dual purpose: it acts as both a reactant and a solvent, driving the reaction to completion and minimizing the formation of higher molecular weight byproducts.

  • Stepwise Addition of Base: The gradual addition of the sodium hydroxide solution helps to control the exothermic nature of the reaction and maintain a steady reaction temperature.

  • Aqueous Work-up: The washing steps are crucial for removing unreacted p-isopropylphenol, the sodium chloride byproduct, and excess sodium hydroxide.

  • Flash Column Chromatography: This purification technique is highly effective for separating the desired product from any remaining starting materials and non-polar byproducts[4][6].

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_results Results crude_product Crude Product ftir FTIR Spectroscopy crude_product->ftir nmr NMR Spectroscopy (¹H and ¹³C) crude_product->nmr hplc HPLC Analysis crude_product->hplc structure_confirmation Structure Confirmation ftir->structure_confirmation nmr->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment final_report Final Characterization Report structure_confirmation->final_report purity_assessment->final_report

Sources

Exploratory

A Comprehensive Spectroscopic Investigation of 2-[(4-propan-2-ylphenoxy)methyl]oxirane: A Technical Guide for Researchers

This technical guide provides a detailed exploration of the spectroscopic analysis of 2-[(4-propan-2-ylphenoxy)methyl]oxirane, a molecule of interest in drug development and materials science. In the absence of published...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic analysis of 2-[(4-propan-2-ylphenoxy)methyl]oxirane, a molecule of interest in drug development and materials science. In the absence of published experimental spectra for this specific compound, this guide employs a predictive approach grounded in the well-established spectroscopic principles of its constituent functional groups: the 4-propan-2-ylphenoxy (or 4-isopropylphenoxy) moiety and the glycidyl ether group. By analyzing structurally analogous compounds, we can confidently predict the spectral characteristics of the target molecule, offering a robust framework for its identification and characterization.

Rationale and Approach: The Logic of Predictive Spectroscopy

The structural elucidation of a novel or uncharacterized compound is a cornerstone of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's architecture. For 2-[(4-propan-2-ylphenoxy)methyl]oxirane, a direct one-to-one comparison with a known spectrum is not currently possible based on available literature.

Our methodology, therefore, is to deconstruct the molecule into its primary structural components and analyze the spectroscopic data of highly similar, well-characterized compounds. For the aromatic portion, we will draw heavily on the spectral data of 4-isopropylanisole and 4-isopropylphenol. For the oxirane-containing side chain, glycidol serves as an excellent reference. This predictive framework, rooted in the fundamental principles of spectroscopy, allows for a scientifically rigorous and reliable characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-[(4-propan-2-ylphenoxy)methyl]oxirane. These predictions are based on the analysis of its structural analogs and established chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15d2HAr-H (ortho to isopropyl group)Aromatic protons ortho to the alkyl substituent are typically slightly deshielded compared to those ortho to the ether linkage.
~6.88d2HAr-H (ortho to ether linkage)The electron-donating nature of the ether oxygen shields the ortho protons, shifting them upfield.
~4.18dd1HO-CH₂ (diastereotopic)The benzylic protons are diastereotopic due to the adjacent chiral center of the oxirane ring and will exhibit complex splitting.
~3.95dd1HO-CH₂ (diastereotopic)Similar to the above, this proton will be part of a complex splitting pattern.
~3.35m1HOxirane CHThe proton on the substituted carbon of the oxirane ring.
~2.90sept1HCH(CH₃)₂The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons.
~2.85dd1HOxirane CH₂ (diastereotopic)The protons on the unsubstituted carbon of the oxirane ring are diastereotopic and will show distinct signals and couplings.
~2.70dd1HOxirane CH₂ (diastereotopic)The other diastereotopic proton of the oxirane CH₂ group.
~1.25d6HCH(CH₃)₂The six equivalent methyl protons of the isopropyl group will appear as a doublet, split by the methine proton.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~157.0Ar-C (ipso, attached to -O-)The carbon directly attached to the ether oxygen is significantly deshielded.
~141.5Ar-C (ipso, attached to isopropyl)The quaternary aromatic carbon attached to the isopropyl group.
~127.5Ar-C (ortho to isopropyl)Aromatic carbons ortho to the alkyl group.
~114.5Ar-C (ortho to -O-)Aromatic carbons ortho to the electron-donating ether group are shielded.
~70.5O-CH₂The carbon of the methylene group attached to the phenoxy oxygen.
~50.5Oxirane CHThe substituted carbon of the oxirane ring.
~44.5Oxirane CH₂The unsubstituted carbon of the oxirane ring.
~33.5CH(CH₃)₂The methine carbon of the isopropyl group.
~24.0CH(CH₃)₂The equivalent methyl carbons of the isopropyl group.
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3050Weak-MediumAromatic C-H stretch
~2960StrongAliphatic C-H stretch (asymmetric)
~2870MediumAliphatic C-H stretch (symmetric)
~1610, ~1510MediumAromatic C=C skeletal vibrations
~1245StrongAsymmetric C-O-C stretch (aryl-alkyl ether)
~1040StrongSymmetric C-O-C stretch (aryl-alkyl ether)
~915Medium-StrongOxirane ring asymmetric stretch
~840MediumOxirane ring symmetric stretch ("breathing")
~830Strongp-disubstituted benzene C-H out-of-plane bend

Experimental Workflows and Methodologies

For the successful acquisition of high-quality spectroscopic data for 2-[(4-propan-2-ylphenoxy)methyl]oxirane, the following detailed protocols are recommended. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the complete structural elucidation of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution, particularly for resolving the complex splitting patterns of the oxirane and methylene protons.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-[(4-propan-2-ylphenoxy)methyl]oxirane into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum with typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: ~16 ppm

      • Acquisition time: 2-4 s

      • Relaxation delay: 1-2 s

      • Number of scans: 8-16

    • Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30). Typical parameters include:

      • Pulse angle: 30°

      • Spectral width: ~240 ppm

      • Acquisition time: 1-2 s

      • Relaxation delay: 2 s

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

    • Reference the solvent peak (CDCl₃) to 77.16 ppm.

Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak for referencing. A high-field spectrometer is crucial for resolving the diastereotopic protons in the molecule, which would likely overlap at lower field strengths.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve homogenize Homogenize dissolve->homogenize insert Insert into Spectrometer tune_H Tune for ¹H insert->tune_H tune_C Tune for ¹³C insert->tune_C acq_H Acquire ¹H Spectrum tune_H->acq_H process_H Process ¹H FID acq_H->process_H acq_C Acquire ¹³C Spectrum tune_C->acq_C process_C Process ¹³C FID acq_C->process_C analyze Analyze Spectra process_H->analyze process_C->analyze

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the oxirane ring and the aromatic ether.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid and reproducible analysis of liquid samples.

Experimental Protocol:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of 2-[(4-propan-2-ylphenoxy)methyl]oxirane directly onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Use a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Causality Behind Experimental Choices: The ATR-FTIR technique is chosen for its simplicity and the minimal sample preparation required. It is a non-destructive technique that provides high-quality spectra for liquid samples.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to elucidate its fragmentation pattern to confirm the structure.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is suitable for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Fragmentation Pathway:

Under EI conditions, the molecular ion ([M]⁺˙) of 2-[(4-propan-2-ylphenoxy)methyl]oxirane is expected to undergo several characteristic fragmentation pathways.

  • Alpha-cleavage: The bond between the oxirane ring and the methylene group can cleave, leading to the formation of a stable benzylic-type cation.

  • Cleavage of the ether bond: The C-O bond of the ether linkage can break, resulting in fragments corresponding to the 4-isopropylphenoxy cation and the glycidyl radical, or vice versa.

  • Loss of the isopropyl group: A prominent fragmentation pathway for isopropyl-substituted aromatic compounds is the loss of a methyl group to form a stable secondary carbocation, followed by further rearrangements.

MS_Fragmentation M [M]⁺˙ (m/z = 206) F1 [M - CH₃]⁺ (m/z = 191) M->F1 - •CH₃ F2 [C₉H₁₁O]⁺ (m/z = 135) M->F2 - •C₃H₅O F3 [C₃H₅O]⁺ (m/z = 57) M->F3 - •C₉H₁₁O F4 [C₇H₇]⁺ (m/z = 91) F2->F4 - CO

Caption: Plausible MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-[(4-propan-2-ylphenoxy)methyl]oxirane. By leveraging the known spectral characteristics of its structural analogs, we have established a reliable set of expected data for its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols provided herein offer a clear and validated pathway for researchers to obtain and confirm these spectral features. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling the confident identification and characterization of this important molecule.

References

  • ResearchGate. (2020). The NMR spectra: (a) ¹H: glycidol from the reagent flask, (b) ¹H: glycidol after distillation, (c) NMR-¹³C: glycidol from the reagent flask, (d) NMR-¹³C: glycidol after distillation. Available at: [Link]

  • NIST. (n.d.). Glycidol. In NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-Isopropylphenol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Isopropylanisole. National Center for Biotechnology Information. Available at: [Link]

Foundational

A Comprehensive Technical Guide to Glycidyl Ether Compounds: Synthesis, Reactivity, and Applications

Part 1: An Introduction to Glycidyl Ether Compounds Glycidyl ethers are a class of organic compounds characterized by the presence of a glycidyl group, which consists of an epoxide ring connected to another functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: An Introduction to Glycidyl Ether Compounds

Glycidyl ethers are a class of organic compounds characterized by the presence of a glycidyl group, which consists of an epoxide ring connected to another functional group via an ether linkage. This unique structural motif imbues them with a high degree of reactivity, making them invaluable intermediates in a wide range of chemical syntheses and material science applications.[1][2]

Core Chemical Structure and Nomenclature

The fundamental structure of a glycidyl ether is an oxirane (epoxide) ring attached to an oxygen atom, which is in turn bonded to an organic substituent (R). The nomenclature typically follows the pattern of "substituent glycidyl ether," for instance, phenyl glycidyl ether or allyl glycidyl ether.

Physicochemical Properties and Reactivity Profile

The high reactivity of glycidyl ethers is primarily attributed to the strained three-membered epoxide ring.[3] This ring strain makes the carbon atoms of the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions.[3][4] The reactivity can be influenced by the nature of the 'R' group, which can be alkyl, aryl, or contain other functional groups. Glycidyl ethers are generally colorless liquids with low volatility, although some higher molecular weight derivatives can be solids.[5]

Industrial and Research Significance

The versatility of glycidyl ethers has led to their widespread use in various industrial and research settings. They are fundamental building blocks for epoxy resins, which are used extensively as adhesives, coatings, and composite materials.[6][7] In organic synthesis, they serve as versatile intermediates for the preparation of a diverse array of molecules.[1] Furthermore, their ability to react with biological macromolecules has led to their use in drug development and bioconjugation.[8]

Part 2: Synthesis and Mechanistic Pathways

The synthesis of glycidyl ethers is a cornerstone of their industrial production and laboratory-scale preparation. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving high yields of the desired products.

Glycidylation of Alcohols and Phenols: The Williamson Ether Synthesis Adaptation

The most common method for synthesizing glycidyl ethers is a modification of the Williamson ether synthesis.[8] This involves the reaction of an alcohol or phenol with an epihalohydrin, typically epichlorohydrin, in the presence of a base.[6][9]

The reaction proceeds via a two-step mechanism. First, the base deprotonates the alcohol or phenol to form a more nucleophilic alkoxide or phenoxide. This is followed by a nucleophilic attack of the alkoxide/phenoxide on the least sterically hindered carbon of the epichlorohydrin, displacing the chloride ion and forming the glycidyl ether.

To improve reaction efficiency, especially for less reactive or sterically hindered alcohols, phase-transfer catalysis (PTC) is often employed.[8][10] PTC facilitates the transfer of the alkoxide/phenoxide from the aqueous or solid phase to the organic phase where the epihalohydrin is located, thereby increasing the reaction rate.[11][12] This method often leads to higher yields and can be performed under milder conditions, sometimes even in the absence of organic solvents.[9][13]

Characterization and Quality Control

Ensuring the purity and structural integrity of synthesized glycidyl ethers is paramount for their intended applications. A combination of spectroscopic and chromatographic techniques is typically employed for their characterization.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of glycidyl ethers.[14] The characteristic chemical shifts of the protons and carbons in the epoxide ring and the attached substituent provide definitive structural information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule.[14] The characteristic absorption bands for the C-O-C stretching of the ether and the asymmetric ring stretching of the epoxide are key indicators of a successful synthesis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used to determine the purity of volatile glycidyl ethers and to identify any byproducts.[9] The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile glycidyl ethers, HPLC is the preferred method for purity assessment.

Part 3: The Chemistry of the Oxirane Ring: Reactions and Applications

The reactivity of the epoxide ring is the defining characteristic of glycidyl ethers and the basis for their wide-ranging applications.[3]

Nucleophilic Ring-Opening: The Cornerstone of Reactivity

The most important reaction of glycidyl ethers is the nucleophilic ring-opening of the epoxide. This reaction can be catalyzed by either acids or bases, and the regioselectivity of the attack depends on the reaction conditions.[4][15][16]

Under basic or neutral conditions, the nucleophile attacks the less substituted carbon of the epoxide ring in an SN2-type mechanism.[15][16] This is due to steric hindrance at the more substituted carbon.

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[16][17] The nucleophile then attacks the more substituted carbon, as the transition state has a partial positive charge that is better stabilized at the more substituted position.[15][16] The mechanism has significant SN1 character.[4][16]

Polymerization and Curing of Epoxy Resins

The ring-opening reaction of glycidyl ethers is the fundamental chemistry behind the formation of epoxy resins.[7] When difunctional or polyfunctional glycidyl ethers are reacted with curing agents (hardeners) such as amines or anhydrides, a cross-linked polymer network is formed.[18][19] The choice of glycidyl ether and curing agent determines the properties of the final cured resin, such as its hardness, flexibility, and chemical resistance.[20]

Applications in Organic Synthesis and Bioconjugation

Glycidyl ethers are valuable building blocks in organic synthesis due to the ease with which the epoxide ring can be opened to introduce new functional groups.[1] They are used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] In bioconjugation, the reactivity of the epoxide allows for the covalent attachment of glycidyl ether-containing molecules to proteins and other biomolecules.[8]

Part 4: Glycidyl Ethers in Pharmacology and Drug Design

The glycidyl ether moiety is present in a number of pharmacologically active compounds and is a key structural feature in certain classes of drugs.

The Glycidyl Ether Moiety in Beta-Blockers

A prominent example of the pharmacological relevance of glycidyl ethers is their presence in many beta-blocker drugs. These drugs are used to treat various cardiovascular conditions, and the glycidyl ether linker is crucial for their binding to beta-adrenergic receptors.

Toxicological Profile: Genotoxicity and Safety Considerations

While many glycidyl ethers are valuable chemical intermediates, some have been shown to exhibit toxicity.[5][21] Certain glycidyl ethers are skin and eye irritants and can cause sensitization.[5][22] Some have also been found to be mutagenic or carcinogenic in animal studies.[6][22] Therefore, appropriate safety precautions must be taken when handling these compounds.

Part 5: Detailed Experimental Protocols

To provide practical insights, the following section details the synthesis and a subsequent reaction of a common glycidyl ether.

Protocol: Synthesis of Phenyl Glycidyl Ether

This protocol describes the synthesis of phenyl glycidyl ether from phenol and epichlorohydrin using a phase-transfer catalyst.

Materials:

  • Phenol

  • Epichlorohydrin

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium hydrogen sulphate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 50% aqueous sodium hydroxide at 0°C, a mixture of epichlorohydrin, phenol, and tetrabutylammonium hydrogen sulphate is added dropwise.[23]

  • The reaction mixture is stirred at 0°C for 30 minutes and then for an additional 4 hours at room temperature.[23]

  • The mixture is then extracted with diethyl ether.[23]

  • The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate.[23]

  • The solvent is removed under reduced pressure.[23]

  • The crude product is purified by column chromatography on silica gel using a hexane:ether mixture as the eluent to yield pure phenyl glycidyl ether.[23]

Protocol: Amine-Mediated Ring-Opening of Phenyl Glycidyl Ether

This protocol outlines the reaction of phenyl glycidyl ether with an amine, a model for the curing of epoxy resins.

Materials:

  • Phenyl glycidyl ether

  • 2,5-Dimethyl-2,5-hexanediamine

  • Dimethyl sulfoxide (DMSO)

  • NMR tubes

Procedure:

  • Prepare a solution of phenyl glycidyl ether and 2,5-dimethyl-2,5-hexanediamine in DMSO in an NMR tube.[24]

  • The reaction progress can be monitored by acquiring ¹³C NMR spectra at regular intervals at a set temperature (e.g., 46-100°C).[24]

  • The disappearance of the reactant peaks and the appearance of the product peaks can be used to determine the reaction kinetics.[24]

Part 6: Conclusion and Future Perspectives

Glycidyl ether compounds are a cornerstone of modern chemistry, with their unique reactivity enabling a vast array of applications in material science, organic synthesis, and pharmacology. The continued development of more efficient and sustainable synthetic methods, such as solvent-free and phase-transfer catalyzed reactions, will further enhance their utility. Future research will likely focus on the design of novel glycidyl ethers with tailored properties for advanced applications, such as in high-performance composites, targeted drug delivery systems, and bio-based polymers. A deeper understanding of their toxicological profiles will also be crucial for ensuring their safe and responsible use.

Part 7: Data and Visualization

Table 1: Comparison of Ring-Opening Reaction Conditions
Condition Catalyst Nucleophilic Attack Site Mechanism
Basic/NeutralBase (e.g., OH⁻, RO⁻)Less substituted carbonSN2
AcidicAcid (e.g., H₃O⁺)More substituted carbonSN1-like
Diagram 1: Synthesis of Phenyl Glycidyl Ether

Synthesis Phenol Phenol Intermediate Phenoxide Ion Phenol->Intermediate + Base Epichlorohydrin Epichlorohydrin Product Phenyl Glycidyl Ether Epichlorohydrin->Product Base NaOH (Base) PTC Tetrabutylammonium hydrogen sulphate (Phase-Transfer Catalyst) Intermediate->Product + Epichlorohydrin + PTC Byproduct NaCl + H₂O

Caption: Williamson ether synthesis of phenyl glycidyl ether.

Diagram 2: Ring-Opening Mechanisms of Glycidyl Ethers

RingOpening cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed GE_base Glycidyl Ether Product_base Ring-Opened Product (Attack at less substituted C) GE_base->Product_base + Nucleophile (SN2) Nu_base Nucleophile (e.g., RO⁻) GE_acid Glycidyl Ether Protonated_GE Protonated Glycidyl Ether GE_acid->Protonated_GE + Acid Acid H⁺ (Acid) Product_acid Ring-Opened Product (Attack at more substituted C) Protonated_GE->Product_acid + Nucleophile (SN1-like) Nu_acid Nucleophile (e.g., ROH)

Caption: Comparison of base- and acid-catalyzed ring-opening.

Part 8: References

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of [(p-Isopropylphenoxy)methyl]oxirane

Introduction [(p-Isopropylphenoxy)methyl]oxirane, a notable glycidyl ether, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty polymers. Its molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[(p-Isopropylphenoxy)methyl]oxirane, a notable glycidyl ether, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty polymers. Its molecular structure, featuring a reactive oxirane (epoxide) ring linked to a p-isopropylphenoxy group, allows for a range of chemical transformations, making it a valuable building block in modern organic chemistry. This guide provides a comprehensive overview of the predominant synthesis mechanism, a detailed experimental protocol, and the critical process parameters that ensure a high-yield, high-purity product. The synthesis primarily relies on the principles of the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[1][2]

Core Synthesis Mechanism: A Modified Williamson Ether Synthesis

The formation of [(p-Isopropylphenoxy)methyl]oxirane is achieved through the reaction of p-isopropylphenol with epichlorohydrin in the presence of a base. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The process can be conceptually divided into two key stages: the deprotonation of the phenol and the subsequent nucleophilic attack on epichlorohydrin, followed by an intramolecular ring-closing reaction.

Step 1: Deprotonation of p-Isopropylphenol

The synthesis is initiated by the deprotonation of the weakly acidic hydroxyl group of p-isopropylphenol by a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] This acid-base reaction generates the p-isopropylphenoxide anion, a potent nucleophile, and water as a byproduct. The choice of a strong base is critical to ensure complete conversion of the phenol to its corresponding phenoxide, thereby maximizing the concentration of the active nucleophile.

Step 2: Nucleophilic Attack and Intramolecular Cyclization

The generated p-isopropylphenoxide anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of epichlorohydrin. While nucleophilic attack can theoretically occur at either carbon of the epoxide ring or the carbon bearing the chlorine atom, the reaction predominantly proceeds at the least sterically hindered primary carbon of the epoxide.[4] This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride ion, leading to the formation of the new oxirane ring and yielding the final product, [(p-Isopropylphenoxy)methyl]oxirane.

The overall reaction mechanism is a concerted process, highlighting the efficiency of the SN2 pathway in forming the desired ether linkage and regenerating the epoxide functionality.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the high-level workflow for the synthesis of [(p-Isopropylphenoxy)methyl]oxirane.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification p_isopropylphenol p-Isopropylphenol reaction_vessel Reaction Vessel (Controlled Temperature) p_isopropylphenol->reaction_vessel epichlorohydrin Epichlorohydrin epichlorohydrin->reaction_vessel base Base (e.g., NaOH) base->reaction_vessel crude_product Crude Product Mixture reaction_vessel->crude_product Reaction purification Purification (Distillation/Chromatography) crude_product->purification Work-up final_product [(p-Isopropylphenoxy)methyl]oxirane purification->final_product Isolation

Caption: High-level workflow for the synthesis of [(p-Isopropylphenoxy)methyl]oxirane.

Detailed Mechanistic Pathway

The following diagram provides a step-by-step visualization of the molecular transformations occurring during the synthesis.

Mechanism phenol p-Isopropylphenol phenoxide p-Isopropylphenoxide phenol->phenoxide + OH⁻ water H₂O base OH⁻ base->water - H₂O epichlorohydrin Epichlorohydrin intermediate_alkoxide Intermediate Alkoxide phenoxide->intermediate_alkoxide + Epichlorohydrin product [(p-Isopropylphenoxy)methyl]oxirane intermediate_alkoxide->product - Cl⁻ (Intramolecular SN2) chloride Cl⁻

Caption: Mechanistic pathway for the synthesis of [(p-Isopropylphenoxy)methyl]oxirane.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of [(p-Isopropylphenoxy)methyl]oxirane in a laboratory setting.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
p-Isopropylphenol136.2013.62 g0.10Purity ≥ 98%
Epichlorohydrin92.5227.76 g (23.5 mL)0.30Purity ≥ 99%, used in excess
Sodium Hydroxide40.004.40 g0.11Pellets or flakes
Deionized Water18.0220 mL--
Diethyl Ether74.12100 mL-Anhydrous, for extraction
Saturated NaCl Solution-50 mL-For washing
Anhydrous MgSO₄120.3710 g-For drying
Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: The flask is charged with p-isopropylphenol (13.62 g, 0.10 mol) and epichlorohydrin (27.76 g, 0.30 mol). The use of excess epichlorohydrin helps to drive the reaction to completion and can also serve as a solvent.[5]

  • Base Addition: A solution of sodium hydroxide (4.40 g, 0.11 mol) in deionized water (20 mL) is prepared and transferred to the dropping funnel. The NaOH solution is added dropwise to the stirred mixture of p-isopropylphenol and epichlorohydrin over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 40-50 °C using a water bath.

  • Reaction: After the addition is complete, the reaction mixture is heated to 60-70 °C and stirred vigorously for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then transferred to a separatory funnel, and 100 mL of diethyl ether is added to dissolve the organic product.

  • Washing: The organic layer is washed sequentially with 50 mL of deionized water (to remove excess NaOH and sodium chloride) and 50 mL of saturated sodium chloride solution (to aid in phase separation).

  • Drying and Solvent Removal: The organic layer is separated and dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the solvent (diethyl ether and excess epichlorohydrin) is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield [(p-Isopropylphenoxy)methyl]oxirane as a colorless to light yellow liquid.[6]

Safety Precautions
  • Epichlorohydrin is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • The reaction is exothermic; therefore, controlled addition of the base and temperature monitoring are crucial.

Industrial Considerations and Process Optimization

For industrial-scale production of glycidyl ethers, several factors are considered to enhance efficiency, safety, and cost-effectiveness.

  • Solventless Synthesis: To minimize waste and reduce costs, solvent-free synthesis methods have been developed. In such processes, an excess of epichlorohydrin can act as both a reactant and a solvent.[7][8]

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) like quaternary ammonium salts can significantly accelerate the reaction rate, especially in biphasic systems (e.g., aqueous NaOH and organic reactants).[7][9] PTCs facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it reacts with epichlorohydrin.

  • Continuous Flow Reactors: For large-scale production, continuous flow reactors offer advantages over batch processes, including better temperature control, improved safety, and higher throughput.[9]

  • Minimizing Byproducts: A common side reaction is the polymerization of epichlorohydrin. Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to minimize the formation of these unwanted byproducts.[10]

Conclusion

The synthesis of [(p-Isopropylphenoxy)methyl]oxirane via the Williamson ether synthesis is a well-established and efficient method. A thorough understanding of the underlying SN2 mechanism, coupled with careful control of experimental parameters, is paramount for achieving high yields of the pure product. The insights and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis and application of this versatile chemical intermediate. Further optimization for industrial applications can be achieved through the implementation of modern process technologies such as phase-transfer catalysis and continuous flow systems.

References

  • Google Patents. (n.d.). Synthesis of glycidyl ethers of polyhydric phenols.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 11). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
  • Google Patents. (n.d.). Process for preparing alkyl glycidyl ethers.
  • Master Organic Chemistry. (2024, February 16). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]

  • YouTube. (2022, January 18). Preparation of Epoxy Resins | Glycidyl Ether Epoxides from Epichlorohydrin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]

  • LookChem. (n.d.). 2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]OXIRANE. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R,R)-trans-β-METHYLSTYRENE OXIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of oxirane derivative.
  • Royal Society of Chemistry. (n.d.). Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • Google Patents. (n.d.). Phenol alcohol-epichlorohydrin reaction products.
  • WordPress.com. (2013, August 30). Epichlorohydrin. Retrieved from [Link]

  • ResearchGate. (2011, September). A Study of the Physico-Chemical Features of the [(Perfluoroalkyl)methyl]oxirane Amino Derivatives Based on the Hexafluoropropylene Oxide Trimer. Retrieved from [Link]

  • Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. Retrieved from [Link]

  • NIST WebBook. (n.d.). Oxirane, (phenoxymethyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Retrieved from [Link]

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Exploratory

Solubility Profile of [(p-Isopropylphenoxy)methyl]oxirane: A Comprehensive Guide for Researchers and Formulation Scientists

An In-depth Technical Guide Abstract [(p-Isopropylphenoxy)methyl]oxirane is a functionalized epoxide compound with significant potential as a monomer, a reactive diluent in polymer formulations, and an intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

[(p-Isopropylphenoxy)methyl]oxirane is a functionalized epoxide compound with significant potential as a monomer, a reactive diluent in polymer formulations, and an intermediate in the synthesis of specialized chemicals. The successful application of this compound in any manufacturing or research setting is fundamentally dependent on its behavior in solution. This technical guide provides a deep dive into the principles and methodologies for conducting robust solubility studies of [(p-Isopropylphenoxy)methyl]oxirane in a range of organic solvents. We will explore the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the critical aspects of data analysis and interpretation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, develop stable formulations, and streamline purification processes involving this versatile molecule.

Introduction: The Critical Role of Solubility

[(p-Isopropylphenoxy)methyl]oxirane belongs to the glycidyl ether class of compounds, characterized by a reactive oxirane (epoxide) ring and an ether linkage. This structure makes it a valuable building block in polymer chemistry, particularly for epoxy resins and adhesives, where it can modify properties such as viscosity, flexibility, and chemical resistance.[1] Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates its utility:

  • Reaction Medium Selection: The choice of solvent directly impacts reaction kinetics, yield, and impurity profiles. A solvent in which reactants are fully dissolved provides a homogeneous environment, maximizing molecular interactions and often leading to cleaner, more efficient reactions.

  • Purification Processes: Solubility differences are the foundation of purification techniques like crystallization and chromatography. Precise solubility data allows for the selection of optimal solvent/anti-solvent systems for isolating the compound with high purity.

  • Formulation & Application: In applications like coatings or adhesives, the compound must remain soluble and stable in a complex solvent blend to ensure uniform application and proper performance of the final product.

This guide provides the necessary framework to systematically evaluate and understand the solubility of [(p-Isopropylphenoxy)methyl]oxirane, enabling its effective and predictable use in various scientific and industrial contexts.

Physicochemical Profile of [(p-Isopropylphenoxy)methyl]oxirane

The solubility behavior of a compound is a direct consequence of its molecular structure. The key features of [(p-Isopropylphenoxy)methyl]oxirane are its aromatic ring, the flexible ether linkage, the polar oxirane ring, and the nonpolar isopropyl group. This combination of polar and nonpolar moieties suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of [(p-Isopropylphenoxy)methyl]oxirane

PropertyValueSource
Chemical Structure (Image of the chemical structure)-
IUPAC Name [(4-propan-2-ylphenoxy)methyl]oxirane-
CAS Number 2210-72-2[2]
Molecular Formula C₁₂H₁₆O₂-
Molecular Weight 192.25 g/mol -
Predicted Polarity Moderately polar-

Structural Analysis:

  • Nonpolar Regions: The benzene ring and the isopropyl group (-CH(CH₃)₂) are hydrophobic and will favor interactions with nonpolar solvents through van der Waals / dispersion forces.

  • Polar Regions: The ether oxygen (-O-) and the oxirane ring are polar. The oxygen atoms are lone-pair donors, capable of acting as hydrogen bond acceptors. This suggests that the molecule will have favorable interactions with polar solvents, especially those that can't donate hydrogen bonds (aprotic) but also those that can (protic).

This structural duality is the primary reason why a systematic study across a spectrum of solvents is essential.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a predictive framework for solvent selection.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3]

  • Polar Solutes dissolve in Polar Solvents .

  • Nonpolar Solutes dissolve in Nonpolar Solvents .

Given the mixed polarity of [(p-Isopropylphenoxy)methyl]oxirane, it is expected to show appreciable solubility in a broad range of solvents, but its solubility will be limited in extremely polar (like water) or extremely nonpolar (like hexane) solvents.

Hansen Solubility Parameters (HSP)

A more quantitative and powerful approach is the use of Hansen Solubility Parameters.[4][5] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters will be miscible.[6] By determining the HSP of [(p-Isopropylphenoxy)methyl]oxirane, one can screen for optimal solvents computationally, saving significant experimental time. The HSP for the solute can be determined experimentally by testing its solubility in a range of well-characterized solvents.[7]

Experimental Determination of Solubility

The most reliable method for determining thermodynamic solubility is the isothermal equilibrium shake-flask method.[3][8][9] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Recommended Solvents for Study

A diverse set of solvents should be chosen to probe the different intermolecular interactions.

Table 2: Selected Organic Solvents for Solubility Studies

SolventChemical ClassPolarity TypeDielectric Constant (20°C)
n-HexaneAliphatic HydrocarbonNonpolar1.89
TolueneAromatic HydrocarbonNonpolar2.38
Diethyl EtherEtherWeakly Polar4.34
Ethyl AcetateEsterPolar Aprotic6.02
AcetoneKetonePolar Aprotic20.7
IsopropanolAlcoholPolar Protic18.3
MethanolAlcoholPolar Protic32.6
AcetonitrileNitrilePolar Aprotic37.5
Protocol: Isothermal Shake-Flask Method

This protocol is a self-validating system for determining the thermodynamic equilibrium solubility.

Objective: To determine the concentration of a saturated solution of [(p-Isopropylphenoxy)methyl]oxirane in a given solvent at a specified temperature.

Materials:

  • [(p-Isopropylphenoxy)methyl]oxirane (solute)

  • Selected organic solvents (high purity)

  • Scintillation vials or screw-cap tubes (e.g., 20 mL)

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, GC-FID)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of [(p-Isopropylphenoxy)methyl]oxirane to a vial. The key is to ensure that a visible amount of undissolved solid remains at equilibrium. Causality: Adding excess solute guarantees that the solution becomes saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and a consistent agitation speed (e.g., 150 rpm). Allow the mixture to shake for a minimum of 24 hours. Trustworthiness: A 24-48 hour period is typically sufficient to reach equilibrium. To validate, samples can be taken at different time points (e.g., 24h, 36h, 48h) to confirm that the measured concentration does not change over time.[8]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Causality: This step minimizes the amount of undissolved solid that could clog the filter and artificially inflate the solubility measurement.

  • Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. Trustworthiness: Filtering is a critical step to remove any microscopic undissolved particles, ensuring only the truly dissolved solute is measured.

  • Dilution: Accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 4.3).

Visualization: Experimental Workflow

The shake-flask method can be visualized as a clear, sequential process.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temp (24-48 hours) B->C D Settle Undissolved Solid (2 hours) C->D E Filter Supernatant (0.22 µm syringe filter) D->E F Perform Serial Dilution E->F G Quantify Concentration (UV-Vis, GC, etc.) F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification

The choice of analytical technique is crucial for accuracy.

  • UV-Vis Spectroscopy: The presence of the phenoxy group in the molecule results in strong UV absorbance, making this a simple, rapid, and cost-effective method for quantification. A calibration curve must be prepared by measuring the absorbance of several standards of known concentration.

  • Gas Chromatography (GC): As a moderately volatile compound, GC with a Flame Ionization Detector (GC-FID) is an excellent method for both separation and quantification.[10] It offers high sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, typically with a UV detector. This method is advantageous for less volatile compounds or complex mixtures.

Protocol: Creating a UV-Vis Calibration Curve

  • Prepare a stock solution of [(p-Isopropylphenoxy)methyl]oxirane of a high, known concentration in the solvent of interest.

  • Perform a series of accurate serial dilutions to create at least five standard solutions that bracket the expected concentration of the diluted solubility samples.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Plot Absorbance vs. Concentration.

  • Perform a linear regression on the data. A valid calibration curve should have a coefficient of determination (R²) of >0.99.

  • Use the equation of the line (y = mx + c) to calculate the concentration of the unknown diluted samples from their measured absorbance.

Data Presentation and Interpretation

Results should be presented clearly for easy comparison.

Table 3: Example Solubility Data for [(p-Isopropylphenoxy)methyl]oxirane at 25°C

SolventSolubility ( g/100 mL)Solubility (mol/L)Qualitative Assessment
n-HexaneExperimental ValueCalculated ValueSparingly Soluble
TolueneExperimental ValueCalculated ValueSoluble
Ethyl AcetateExperimental ValueCalculated ValueVery Soluble
AcetoneExperimental ValueCalculated ValueFreely Soluble
IsopropanolExperimental ValueCalculated ValueSoluble
MethanolExperimental ValueCalculated ValueSoluble

Interpretation:

By correlating the quantitative data in Table 3 with the solvent properties in Table 2, a clear picture emerges. For instance, high solubility in toluene would highlight the importance of π-π stacking and dispersion forces. High solubility in acetone and ethyl acetate would point to the significance of dipole-dipole interactions. Solubility in alcohols like isopropanol and methanol would confirm the role of the ether and oxirane oxygens as hydrogen bond acceptors.

G cluster_forces Intermolecular Forces cluster_solvents Solvent Examples Solute [(p-Isopropylphenoxy) methyl]oxirane Dispersion Dispersion Forces (Nonpolar) Solute->Dispersion Aromatic & Isopropyl Groups Dipole Dipole-Dipole (Polar Aprotic) Solute->Dipole Ether & Oxirane Groups Hbond Hydrogen Bonding (Polar Protic) Solute->Hbond Oxygen Lone Pairs (Acceptor) Toluene Toluene Dispersion->Toluene Acetone Acetone Dipole->Acetone Methanol Methanol Hbond->Methanol

Caption: Solute-solvent interactions governing solubility.

Conclusion

A systematic study of the solubility of [(p-Isopropylphenoxy)methyl]oxirane is an indispensable step for its successful implementation in research and industrial processes. By combining the predictive power of theoretical models like Hansen Solubility Parameters with the empirical accuracy of the isothermal shake-flask method, scientists can make informed decisions regarding solvent selection. This leads to optimized reaction conditions, more efficient purification, and the development of stable, high-performance formulations. The methodologies and frameworks presented in this guide provide a robust foundation for generating reliable and reproducible solubility data, ultimately accelerating the innovation cycle for products based on this versatile epoxide compound.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. DOI:10.1039/D4TC00324A. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Hansen, C. M. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6175. MDPI AG. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Oxirane Oxygen. Retrieved from [Link]

  • Springer. (n.d.). Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • LookChem. (n.d.). Cas 49645-94-5, 2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]OXIRANE. Retrieved from [Link]

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Foundational

A Technical Guide to the Theoretical Elucidation of [(p-Isopropylphenoxy)methyl]oxirane's Molecular Structure

This guide provides a comprehensive technical overview of the theoretical methodologies employed to elucidate the molecular structure and electronic properties of [(p-Isopropylphenoxy)methyl]oxirane. Designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the theoretical methodologies employed to elucidate the molecular structure and electronic properties of [(p-Isopropylphenoxy)methyl]oxirane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the causality behind computational choices, ensuring a robust and self-validating approach to molecular modeling.

Introduction: The Rationale for a Computational Approach

[(p-Isopropylphenoxy)methyl]oxirane, a molecule featuring an oxirane (epoxide) ring linked to an isopropyl-substituted phenoxy group, represents a class of compounds with significant potential in synthetic chemistry. The strained three-membered oxirane ring is a highly reactive functional group, making it a valuable intermediate for the synthesis of more complex molecules.[1] Understanding the three-dimensional geometry, conformational stability, and electronic landscape of this molecule is paramount for predicting its reactivity, potential biological interactions, and suitability as a monomer in polymer synthesis.

While experimental techniques like X-ray crystallography provide definitive structural data for the solid state, they do not offer insights into the molecule's behavior in the gas phase or in solution, nor do they directly map its reactive potential. Theoretical calculations, grounded in quantum mechanics, offer a powerful and cost-effective avenue to explore these properties with high fidelity. This guide outlines a rigorous computational workflow for characterizing [(p-Isopropylphenoxy)methyl]oxirane, providing a foundational understanding of its intrinsic molecular and electronic features.

The Computational Framework: Selecting the Right Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen method and basis set. The selection process involves a critical balance between computational cost and the desired level of accuracy.

The Level of Theory: Density Functional Theory (DFT)

For a molecule of this size, containing multiple heavy atoms and delocalized electrons in the benzene ring, Density Functional Theory (DFT) presents the optimal choice.[2][3] DFT methods calculate the electronic energy based on the electron density, offering a remarkable balance of accuracy and computational efficiency compared to more demanding wavefunction-based methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2).

Specifically, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT. This combination has demonstrated high reliability and predictive power for the geometries and electronic properties of a wide range of organic molecules.[4]

The Basis Set: Describing the Electron Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For [(p-Isopropylphenoxy)methyl]oxirane, the 6-311+G(d,p) Pople-style basis set is employed. Let's dissect this choice:

  • 6-311G : This triple-zeta basis set provides a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.

  • + : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are crucial for accurately describing species with lone pairs, like the oxygen atoms in the ether and oxirane moieties, and the delocalized π-system of the benzene ring.

  • (d,p) : These are polarization functions . The d functions on heavy atoms and p functions on hydrogen atoms allow for anisotropy in the electron distribution, enabling the model to account for the distortion of atomic orbitals within the molecular environment. This is essential for accurately modeling the strained oxirane ring and polar C-O bonds.[5][6]

Workflow for Structural and Electronic Analysis

The following diagram illustrates the logical flow of the computational investigation, from the initial molecular structure to the final analysis of its properties.

Computational_Workflow cluster_input 1. Input Generation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Property Analysis cluster_electronic 4. Electronic Property Details Input Initial 3D Structure [(p-Isopropylphenoxy)methyl]oxirane Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Input->Opt Minimize Energy Freq Vibrational Frequency Analysis Opt->Freq At Optimized Geometry Geo Optimized Geometry (Bond Lengths, Angles) Opt->Geo Electronic Electronic Properties Opt->Electronic Confirm Confirm True Minimum (No Imaginary Frequencies) Freq->Confirm Thermo Thermodynamic Properties (ZPVE, Enthalpy, Entropy) Freq->Thermo HOMO_LUMO HOMO-LUMO Analysis (Energy Gap, Reactivity) Electronic->HOMO_LUMO MEP Molecular Electrostatic Potential (Reactive Sites) Electronic->MEP

Caption: Computational workflow for the theoretical analysis of [(p-Isopropylphenoxy)methyl]oxirane.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Ground State Geometry Optimization

The primary objective of geometry optimization is to locate the most stable three-dimensional arrangement of atoms in the molecule, which corresponds to a minimum on the potential energy surface.[2][7]

  • Initial Structure Construction : An initial 3D structure of [(p-Isopropylphenoxy)methyl]oxirane is built using a molecular editor like GaussView or Avogadro. Standard bond lengths and angles are used as a starting point.

  • Calculation Setup : The calculation is configured in a quantum chemistry software package (e.g., Gaussian, ORCA). The chosen level of theory (B3LYP) and basis set (6-311+G(d,p)) are specified.

  • Execution : The optimization calculation is launched. The algorithm iteratively adjusts the atomic coordinates to minimize the molecule's total energy. Convergence is achieved when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

  • Output Analysis : The output file contains the final optimized coordinates, the total electronic energy, and other calculated properties.

Protocol 2: Vibrational Frequency Analysis

This crucial step validates the nature of the stationary point found during optimization and provides a theoretical infrared (IR) spectrum.[8][9]

  • Calculation Setup : Using the optimized geometry from the previous step, a frequency calculation is performed at the same B3LYP/6-311+G(d,p) level of theory.

  • Verification of Minimum : The output is analyzed for the presence of imaginary frequencies. A true energy minimum will have zero imaginary frequencies.[10] The presence of one imaginary frequency indicates a transition state.

  • Thermochemical Analysis : The calculation yields thermochemical data, including the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and entropy.[9]

  • IR Spectrum Prediction : The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum, which can be compared with experimental data for validation.

Data Presentation and Structural Insights

The calculations yield a wealth of quantitative data that characterizes the molecule's structure and stability.

Optimized Geometric Parameters

The optimized structure reveals key bond lengths, angles, and dihedral angles that define the molecule's shape.

ParameterDescriptionOptimized Value
Bond Lengths (Å)
C(oxirane)-C(oxirane)Oxirane C-C bond~1.47 Å
C(oxirane)-O(oxirane)Oxirane C-O bonds~1.44 Å
C(aromatic)-O(ether)Aromatic C-O ether bond~1.37 Å
O(ether)-C(methylene)Ether O-CH2 bond~1.43 Å
Bond Angles (°)
C-O-C (oxirane)Angle within the oxirane ring~61°
C(aromatic)-O-C(methylene)Ether bond angle~118°
Dihedral Angle (°)
C-C-O-CDefines the orientation of the oxirane relative to the phenoxy groupVaries with conformation

Note: These are typical values for such functional groups and the exact values are obtained from the calculation output.

Analysis of Electronic Properties and Reactivity

Beyond the static structure, DFT provides profound insights into the molecule's electronic landscape, which is key to understanding its chemical reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals.[11] Their energies and spatial distributions are fundamental predictors of reactivity.

  • HOMO : Represents the outermost electrons and indicates the molecule's ability to act as an electron donor (nucleophile).[11] For [(p-Isopropylphenoxy)methyl]oxirane, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring.

  • LUMO : Represents the lowest energy site for accepting electrons, indicating the molecule's ability to act as an electron acceptor (electrophile).[11] The LUMO is likely to have significant contributions from the antibonding orbitals of the strained oxirane ring, specifically the C-O bonds.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of kinetic stability.[12] A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[13][14]

PropertyCalculated Energy (eV)Interpretation
E(HOMO)Value from calculationElectron-donating ability
E(LUMO)Value from calculationElectron-accepting ability
ΔE (LUMO-HOMO)Calculated differenceKinetic Stability / Reactivity Index
Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions.[15] It is an invaluable tool for predicting sites of nucleophilic and electrophilic attack.[16][17]

  • Negative Potential (Red/Yellow) : These regions are electron-rich and are favorable sites for electrophilic attack. In our molecule, the most negative potential is expected around the oxygen atoms of the ether and oxirane functionalities due to their high electronegativity and lone pairs of electrons.

  • Positive Potential (Blue) : These regions are electron-poor and are susceptible to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the oxirane ring and the aromatic ring.

  • Neutral Potential (Green) : Indicates regions of low polarity, such as the isopropyl group's alkyl chains.

The MEP map visually confirms that nucleophilic attack (ring-opening) will preferentially target the carbon atoms of the highly strained and electron-deficient oxirane ring.

MEP_Concept cluster_potential Electrostatic Potential cluster_sites Predicted Reactive Sites Molecule [(p-Isopropylphenoxy)methyl]oxirane Electron Density Surface Red Negative (Red) Electron-Rich Molecule->Red Blue Positive (Blue) Electron-Poor Molecule->Blue Green Neutral (Green) Non-polar Molecule->Green Electrophilic Electrophilic Attack Site (e.g., Oxygen atoms) Red->Electrophilic Nucleophilic Nucleophilic Attack Site (e.g., Oxirane Carbons) Blue->Nucleophilic

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of [(p-Isopropylphenoxy)methyl]oxirane in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: Unlocking the Potential of Substituted Polyethers In the dynamic landscape of polymer chemistry, the qu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of Substituted Polyethers

In the dynamic landscape of polymer chemistry, the quest for novel materials with tailored properties is perpetual. Polyethers, a class of polymers characterized by ether linkages in their main chain, are renowned for their chemical stability, flexibility, and diverse applications. The strategic incorporation of functional side chains onto the polyether backbone allows for the fine-tuning of their physical and chemical characteristics, opening avenues for advanced materials in fields ranging from specialty coatings to biomedical devices. [(p-Isopropylphenoxy)methyl]oxirane, also known as p-isopropylphenyl glycidyl ether, is a monomer that promises to impart unique properties to polyethers, including hydrophobicity, aromatic interactions, and potentially enhanced thermal stability, owing to its bulky isopropyl and phenoxy moieties.

This comprehensive guide provides detailed application notes and robust protocols for the polymerization of [(p-Isopropylphenoxy)methyl]oxirane. As your senior application scientist, I will not only delineate the "how" but also elucidate the "why," offering insights into the causality behind experimental choices to ensure both scientific integrity and practical success in your research endeavors.

Monomer Overview: [(p-Isopropylphenoxy)methyl]oxirane

Before delving into polymerization protocols, a fundamental understanding of the monomer is paramount.

PropertyValueSource
Chemical Name [(p-Isopropylphenoxy)methyl]oxiraneN/A
Synonyms p-Isopropylphenyl glycidyl etherN/A
CAS Number 2210-72-2N/A
Molecular Formula C₁₂H₁₆O₂N/A
Molecular Weight 192.25 g/mol N/A
Appearance Colorless liquid (typical)N/A

The structure of [(p-Isopropylphenoxy)methyl]oxirane, characterized by a reactive oxirane (epoxide) ring and a p-isopropylphenoxy side group, is the cornerstone of its polymer chemistry. The strained three-membered ether ring is susceptible to ring-opening polymerization, forming the polyether backbone, while the side group dictates the physicochemical properties of the resulting polymer.

Polymerization Strategies: A Tale of Two Mechanisms

The ring-opening polymerization (ROP) of epoxides like [(p-Isopropylphenoxy)methyl]oxirane can be effectively initiated through either anionic or cationic mechanisms. The choice of mechanism is critical as it influences the polymer's molecular weight, polydispersity, and microstructure.

Anionic Ring-Opening Polymerization (AROP)

AROP of epoxides is a living polymerization technique, offering excellent control over molecular weight and leading to polymers with narrow molecular weight distributions (low polydispersity). The polymerization proceeds via nucleophilic attack of an initiator on one of the carbon atoms of the oxirane ring.

Causality Behind the Choice: The living nature of AROP is highly desirable for the synthesis of well-defined polymers, including block copolymers. The bulky side group of [(p-Isopropylphenoxy)methyl]oxirane may present steric hindrance, and the selection of a potent initiator is crucial for efficient initiation.

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by electrophilic species, such as protons or Lewis acids, which activate the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule. While CROP can be a rapid and efficient method, it is often more challenging to control than AROP, with side reactions such as chain transfer and termination being more prevalent.

Causality Behind the Choice: CROP can be advantageous when targeting high molecular weight polymers or when certain functional groups in the monomer are incompatible with anionic initiators. The choice of initiator and reaction conditions is critical to suppress side reactions and achieve a controlled polymerization.

Experimental Protocols: Synthesizing Poly{[(p-isopropylphenoxy)methyl]oxirane}

The following protocols are based on established methods for the polymerization of structurally similar glycidyl ethers, such as isopropyl glycidyl ether[1], and provide a robust starting point for the synthesis of poly{[(p-isopropylphenoxy)methyl]oxirane}. Researchers should consider these as foundational procedures that may require optimization.

Protocol 1: Anionic Ring-Opening Polymerization (AROP)

This protocol details the synthesis of poly{[(p-isopropylphenoxy)methyl]oxirane} using a strong base as an initiator.

Materials:

  • [(p-Isopropylphenoxy)methyl]oxirane (monomer), freshly distilled under reduced pressure.

  • Potassium tert-butoxide (initiator), handled under an inert atmosphere.

  • Anhydrous Toluene (solvent), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Methanol (terminating agent).

  • Argon or Nitrogen gas (inert atmosphere).

  • Schlenk line and glassware, oven-dried.

Experimental Workflow:

Anionic Ring-Opening Polymerization Workflow

Step-by-Step Methodology:

  • Preparation: Assemble the reaction setup under an inert atmosphere using a Schlenk line. An oven-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous toluene (e.g., 10 mL).

  • Initiation: Add a calculated amount of potassium tert-butoxide (e.g., for a target degree of polymerization of 50, use a monomer-to-initiator ratio of 50:1). Stir the solution until the initiator is fully dissolved.

  • Polymerization: Slowly add the freshly distilled [(p-isopropylphenoxy)methyl]oxirane (e.g., 1.92 g, 10 mmol for a 50:1 ratio) to the initiator solution at room temperature. After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 80°C) and allow it to stir for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or Gel Permeation Chromatography (GPC) by taking aliquots from the reaction mixture.

  • Termination: After the desired conversion is reached, cool the reaction mixture to room temperature and terminate the polymerization by adding a small amount of methanol (e.g., 1 mL).

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Expected Outcome and Characterization:

The resulting poly{[(p-isopropylphenoxy)methyl]oxirane} is expected to be a white or off-white solid. The molecular weight should be close to the theoretical value calculated from the monomer-to-initiator ratio, and the polydispersity index (PDI) should be low (typically < 1.2), confirming the living nature of the polymerization.

Characterization TechniqueExpected Observations
¹H NMR Appearance of broad signals corresponding to the polymer backbone, alongside the characteristic peaks of the p-isopropylphenoxy side group.
GPC/SEC A monomodal peak with a narrow distribution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
FT-IR Disappearance of the characteristic epoxide ring vibration (~915 cm⁻¹) and the appearance of a strong C-O-C stretching band of the polyether backbone (~1100 cm⁻¹).
DSC/TGA Determination of the glass transition temperature (Tg) and thermal stability of the polymer.
Protocol 2: Cationic Ring-Opening Polymerization (CROP)

This protocol outlines the synthesis of poly{[(p-isopropylphenoxy)methyl]oxirane} using a Lewis acid as an initiator.

Materials:

  • [(p-Isopropylphenoxy)methyl]oxirane (monomer), freshly distilled and dried over a suitable drying agent (e.g., CaH₂).

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator), handled under an inert atmosphere.

  • Anhydrous Dichloromethane (DCM) (solvent), freshly distilled from CaH₂.

  • Methanol (terminating agent).

  • Argon or Nitrogen gas (inert atmosphere).

  • Schlenk line and glassware, oven-dried.

Experimental Workflow:

Cationic Ring-Opening Polymerization Workflow

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, charge a flame-dried Schlenk flask with anhydrous dichloromethane (e.g., 20 mL) and the purified [(p-isopropylphenoxy)methyl]oxirane monomer (e.g., 1.92 g, 10 mmol).

  • Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of BF₃·OEt₂ in DCM (e.g., a stock solution of 0.1 M) via syringe. The amount of initiator will determine the molecular weight of the resulting polymer.

  • Polymerization: Maintain the reaction at 0°C and stir for the desired reaction time (e.g., 1-4 hours). Monitor the reaction progress by analyzing aliquots.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 2 mL).

  • Purification and Isolation: Precipitate the polymer in cold methanol, collect by filtration, and dry under vacuum.

Expected Outcome and Characterization:

CROP may yield polymers with a broader molecular weight distribution (PDI > 1.5) compared to AROP. The characterization techniques are the same as for the anionically synthesized polymer.

Applications and Future Directions

The unique chemical structure of poly{[(p-isopropylphenoxy)methyl]oxirane} suggests a range of potential applications:

  • High-Performance Coatings and Adhesives: The bulky, hydrophobic side groups can enhance moisture resistance and thermal stability, making the polymer a candidate for protective coatings and high-strength adhesives.

  • Polymer Blends and Composites: The aromatic phenoxy group can promote compatibility with other aromatic polymers through π-π stacking interactions, making it a useful additive or compatibilizer in polymer blends.

  • Drug Delivery Systems: The hydrophobic nature of the polymer could be exploited in the formulation of nanoparticles or micelles for the encapsulation and controlled release of hydrophobic drugs. The polyether backbone offers good biocompatibility, a crucial requirement for biomedical applications.

  • Advanced Materials: The polymer can serve as a precursor for further chemical modification of the isopropyl or phenyl groups, leading to materials with tailored functionalities.

Self-Validating Systems and Troubleshooting

Trustworthiness in Protocols: The provided protocols are designed to be self-validating. Successful polymerization will be evident through a noticeable increase in the viscosity of the reaction mixture. The definitive validation, however, comes from the characterization of the final product. A narrow PDI in AROP confirms the living nature of the polymerization, while a controlled molecular weight in both methods indicates a successful and predictable synthesis.

Troubleshooting Common Issues:

  • Low Monomer Conversion: This could be due to impurities in the monomer, solvent, or initiator. Ensure all reagents and glassware are scrupulously dried and handled under a strict inert atmosphere. The initiator concentration or reaction temperature may also need to be optimized.

  • Broad Polydispersity in AROP: This suggests the presence of chain termination or transfer reactions. The primary culprits are often impurities (especially water or protic species). Re-purification of all components is recommended.

  • Uncontrolled Polymerization in CROP: Cationic polymerizations can be very rapid and exothermic. Maintaining a low reaction temperature is crucial for control. The choice and concentration of the initiator are also critical parameters to adjust.

Conclusion

[(p-Isopropylphenoxy)methyl]oxirane is a promising monomer for the synthesis of novel polyethers with unique properties. The detailed protocols for both anionic and cationic ring-opening polymerization provided herein offer a solid foundation for researchers to explore the potential of this versatile building block. By understanding the underlying principles of these polymerization techniques and adhering to rigorous experimental practices, scientists can unlock new possibilities in the design and creation of advanced polymeric materials.

References

  • Yalçın, G., & Kayan, A. (2012). Ring-opening polymerization of isopropylglycidyl ether (IPGE) with new catalysts of Ti, Sn, Al-alkoxides and comparison of its reactivity. Designed Monomers and Polymers, 15(4), 405-416. [Link][1]

Sources

Application

The Strategic Utility of 2-[(4-propan-2-ylphenoxy)methyl]oxirane in Modern Organic Synthesis

Introduction: A Versatile Building Block for Pharmaceutical Scaffolds In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of comple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Pharmaceutical Scaffolds

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 2-[(4-propan-2-ylphenoxy)methyl]oxirane has emerged as a cornerstone intermediate, particularly in the development of pharmacologically active compounds. Its intrinsic chemical functionalities—a reactive oxirane (epoxide) ring and a tailored aryloxy moiety—render it an exceptionally valuable precursor for a diverse range of molecular targets. This technical guide provides an in-depth exploration of the applications of this versatile oxirane, complete with detailed mechanistic insights and field-proven laboratory protocols, designed for researchers, scientists, and professionals in drug development. The core utility of this compound lies in its role as a key building block for aryloxypropanolamines, a structural motif central to the blockbuster class of drugs known as β-adrenergic receptor antagonists, or beta-blockers.[1][2]

Core Application: Synthesis of Aryloxypropanolamine Beta-Blockers

The primary and most significant application of 2-[(4-propan-2-ylphenoxy)methyl]oxirane is in the synthesis of aryloxypropanolamines. These compounds form the backbone of a vast number of beta-blockers, which are indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[3][4] The synthesis is a robust and well-established two-step process, beginning with the formation of the oxirane itself, followed by its nucleophilic ring-opening.

Reaction Pathway Overview

The overall synthetic strategy is a convergent approach that efficiently couples the aromatic phenol portion with the propanolamine side chain via the intermediacy of the epoxide.

G cluster_0 Step 1: Synthesis of the Oxirane Intermediate cluster_1 Step 2: Ring-Opening to Form Aryloxypropanolamine 4-Isopropylphenol 4-Isopropylphenol Reaction1 Williamson Ether Synthesis & Intramolecular Cyclization 4-Isopropylphenol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction1 Oxirane 2-[(4-propan-2-ylphenoxy)methyl]oxirane Oxirane_ref 2-[(4-propan-2-ylphenoxy)methyl]oxirane Reaction1->Oxirane Amine (e.g., Isopropylamine) Amine (e.g., Isopropylamine) Reaction2 Nucleophilic Ring-Opening Amine (e.g., Isopropylamine)->Reaction2 Aryloxypropanolamine 1-(4-Isopropylphenoxy)-3- (isopropylamino)propan-2-ol Oxirane_ref->Reaction2 Reaction2->Aryloxypropanolamine

Figure 1: General two-step synthesis of aryloxypropanolamines.

Part 1: Synthesis of 2-[(4-propan-2-ylphenoxy)methyl]oxirane

The synthesis of the title oxirane is typically achieved through a variation of the Williamson ether synthesis, where the sodium salt of 4-isopropylphenol reacts with epichlorohydrin. This process involves an initial nucleophilic substitution followed by an intramolecular cyclization.

Mechanism of Formation

The reaction proceeds in a basic medium, which deprotonates the phenolic hydroxyl group of 4-isopropylphenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group in an SN2 reaction to form a chlorohydrin intermediate. The base present in the reaction mixture then facilitates an intramolecular SN2 reaction by deprotonating the newly formed hydroxyl group, which then attacks the carbon bearing the chlorine, forming the stable three-membered oxirane ring.[5]

Experimental Protocol: Synthesis of 2-[(4-propan-2-ylphenoxy)methyl]oxirane

Materials:

  • 4-Isopropylphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-isopropylphenol (1.0 eq) in methanol, add a solution of sodium hydroxide (1.1 eq) in water.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add epichlorohydrin (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-[(4-propan-2-ylphenoxy)methyl]oxirane, which can be purified by vacuum distillation or column chromatography.

Table 1: Typical Reaction Parameters and Expected Yield

ParameterValue
Scale 10 mmol
4-Isopropylphenol 1.36 g
Sodium Hydroxide 0.44 g
Epichlorohydrin 2.78 g (2.35 mL)
Methanol 50 mL
Reflux Time 3-4 hours
Expected Yield 75-85%

Part 2: Nucleophilic Ring-Opening of the Oxirane

The pivotal step in the synthesis of aryloxypropanolamines is the regioselective ring-opening of the 2-[(4-propan-2-ylphenoxy)methyl]oxirane with a primary or secondary amine. This reaction is highly efficient and proceeds with predictable regiochemistry.

Mechanistic Insights and Regioselectivity

Under neutral or basic conditions, the ring-opening of the epoxide with an amine proceeds via a classic SN2 mechanism.[6] The amine, acting as a nucleophile, attacks one of the electrophilic carbons of the oxirane ring. Due to steric hindrance from the aryloxymethyl substituent at the C2 position, the nucleophilic attack preferentially occurs at the less substituted terminal carbon (C3) of the oxirane ring.[7] This results in the formation of a single regioisomer, the desired 1-aryloxy-3-aminopropan-2-ol.

G cluster_explanation Key Factors Start 2-[(4-propan-2-ylphenoxy)methyl]oxirane + Isopropylamine TS Transition State Start->TS Nucleophilic Attack (SN2 Mechanism) Product 1-(4-Isopropylphenoxy)-3- (isopropylamino)propan-2-ol TS->Product Ring Opening StericHindrance Steric hindrance at C2 directs attack to the less hindered C3. Regioselectivity High regioselectivity for the formation of the desired isomer.

Sources

Method

Application Notes and Protocols for the Ring-Opening Polymerization of Oxiranes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Polyethers through Oxirane Polymerization The ring-opening polymerization (ROP) of oxiranes, also known as epoxides, is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Polyethers through Oxirane Polymerization

The ring-opening polymerization (ROP) of oxiranes, also known as epoxides, is a cornerstone of polymer chemistry, providing access to a diverse range of polyethers with tunable properties.[1][2][3] The driving force for this polymerization is the significant ring strain of the three-membered oxirane ring (approximately 110-115 kJ/mol for ethylene oxide), which provides a strong thermodynamic incentive for polymerization.[1][2] This process can be initiated through various mechanisms, including anionic, cationic, and coordination pathways, each offering distinct advantages in controlling the polymer architecture, molecular weight, and functionality.[4][5][6] The resulting polyethers, such as polyethylene glycol (PEG) and polypropylene glycol (PPG), are integral to numerous applications, from pharmaceuticals and cosmetics to industrial lubricants and coatings, owing to their biocompatibility, solubility, and versatile chemical handles.[2][7]

This guide provides an in-depth exploration of the experimental protocols for the ring-opening polymerization of oxiranes, with a focus on the underlying principles that govern reaction outcomes. We will delve into the causality behind experimental choices, from monomer purification to catalyst selection, and provide detailed, step-by-step methodologies for anionic and cationic ROP. Furthermore, we will outline the essential characterization techniques required to validate the successful synthesis of well-defined polyethers.

PART 1: Foundational Principles and Mechanistic Considerations

A thorough understanding of the polymerization mechanism is paramount to achieving control over the final polymer properties. The choice of initiator and reaction conditions dictates whether the polymerization proceeds through an anionic, cationic, or coordination-insertion mechanism.

Anionic Ring-Opening Polymerization (AROP)

AROP is a widely employed method for synthesizing well-defined polyethers with controlled molecular weights and narrow molecular weight distributions, often achieving living polymerization characteristics.[8] The mechanism involves a nucleophilic attack on one of the carbon atoms of the oxirane ring.

Initiation: The polymerization is initiated by a strong nucleophile, typically an alkoxide, hydroxide, or organometallic species.[4][9] For instance, the reaction of an alcohol with a strong base, such as potassium hydroxide or sodium methoxide, generates an alkoxide initiator.[10][11]

Propagation: The newly formed alkoxide attacks an oxirane monomer, opening the ring and regenerating an alkoxide at the chain end. This process repeats, leading to chain growth.[4]

Causality in AROP:

  • Initiator Selection: The choice of initiator is critical. Strong bases like alkali metal hydroxides or alkoxides are commonly used for the polymerization of ethylene oxide (EO).[7][10] For substituted oxiranes like propylene oxide (PO), chain transfer to the monomer can be a significant side reaction, limiting the achievable molecular weight.[2] The use of milder, more complex catalytic systems, such as phosphazene bases or certain metal-alkali carboxylates, can suppress these side reactions and allow for the synthesis of high molecular weight PPO.[12]

  • Solvent Effects: The choice of solvent can influence the reactivity of the propagating species. Polar aprotic solvents like dimethylformamide (DMF) can solvate the counter-ion, leading to a more reactive "naked" alkoxide and potentially faster polymerization rates.[8]

  • Living Nature: Under carefully controlled conditions (high purity of reagents and aprotic solvents), AROP of ethylene oxide can proceed in a living manner, meaning there are no termination or chain transfer reactions.[13] This allows for the synthesis of block copolymers by the sequential addition of different monomers.

Cationic Ring-Opening Polymerization (CROP)

CROP is another powerful technique for polymerizing oxiranes, particularly for monomers that are less susceptible to anionic polymerization.[1][14] This mechanism involves electrophilic attack on the oxygen atom of the oxirane ring.

Initiation: The polymerization is initiated by a Brønsted or Lewis acid. Protonic acids can directly protonate the oxygen atom of the oxirane, activating it for nucleophilic attack by another monomer molecule.[14] Lewis acids can coordinate to the oxygen, also increasing the ring's susceptibility to attack.

Propagation: The propagation proceeds via an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation.[6] The active species is a tertiary oxonium ion.

Causality in CROP:

  • Initiator and Co-initiator Systems: CROP often suffers from side reactions like chain transfer and termination, making it more challenging to achieve a living polymerization.[15][16] However, the development of initiating systems that generate "dormant" propagating species, such as the use of alkyl halides with a silver salt or the addition of Lewis bases like cyclic ethers, has enabled living cationic polymerization of oxiranes.[15][17] These dormant species are in equilibrium with the active propagating species, reducing the concentration of the latter and suppressing side reactions.

  • Monomer Reactivity: The reactivity of oxiranes in CROP is influenced by the electronic and steric effects of their substituents. Electron-donating groups can stabilize the positive charge on the oxonium ion, facilitating polymerization.

  • Dark Cure: A notable feature of cationic photopolymerizations is the phenomenon of "dark cure," where the polymerization continues long after the initial photoinitiation has ceased due to the long lifetime of the active cationic centers.[18]

PART 2: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of poly(ethylene glycol) (PEG) via anionic ROP and a general procedure for the cationic ROP of a substituted oxirane.

Protocol 1: Anionic Ring-Opening Polymerization of Ethylene Oxide to Synthesize Monomethoxy-Poly(ethylene glycol) (mPEG)

This protocol describes the synthesis of mPEG using sodium methoxide as an initiator. This method allows for good control over the molecular weight by adjusting the monomer-to-initiator ratio.

Materials:

  • Ethylene Oxide (EO), polymerization grade

  • Methanol (MeOH), anhydrous

  • Sodium metal

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, nitrogen-flushed glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Cannula for liquid transfers

  • Rotary evaporator

Workflow Diagram:

Anionic_ROP_Workflow cluster_prep Initiator Preparation cluster_polym Polymerization cluster_workup Work-up and Purification prep_initiator Prepare Sodium Methoxide setup Assemble Dry Glassware under Nitrogen add_initiator Add Initiator Solution to Toluene setup->add_initiator cool_reaction Cool to 0°C add_initiator->cool_reaction add_eo Slowly Add Ethylene Oxide cool_reaction->add_eo react Stir at Room Temperature (or elevated temp.) add_eo->react quench Quench with HCl react->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry precipitate Precipitate in Diethyl Ether dry->precipitate isolate Isolate and Dry Polymer precipitate->isolate

Caption: Workflow for the anionic ROP of ethylene oxide.

Procedure:

  • Initiator Preparation (Sodium Methoxide):

    • Under a nitrogen atmosphere, carefully add a calculated amount of sodium metal to anhydrous methanol in a dry flask. The amount of sodium will determine the number of polymer chains.

    • Allow the reaction to proceed until all the sodium has dissolved, forming sodium methoxide.

  • Polymerization Setup:

    • Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.

    • Add anhydrous toluene to the flask via cannula.

    • Transfer the freshly prepared sodium methoxide solution to the dropping funnel.

  • Polymerization Reaction:

    • Add the sodium methoxide solution dropwise to the stirring toluene.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly and carefully condense a pre-determined amount of ethylene oxide into the reaction flask. The monomer-to-initiator ratio will determine the target molecular weight. Caution: Ethylene oxide is a toxic and flammable gas. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The polymerization can be allowed to proceed overnight. For higher molecular weights, gentle heating may be required.[10]

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl until the solution is neutral.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude polymer in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Wash the organic solution with brine, dry over anhydrous magnesium sulfate, and filter.

    • Precipitate the polymer by adding the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitated mPEG by filtration and dry under vacuum.

Protocol 2: Cationic Ring-Opening Polymerization of a Substituted Oxirane (e.g., Cyclohexene Oxide)

This protocol outlines a general procedure for the cationic ROP of a substituted oxirane using a Lewis acid initiator. This approach is suitable for a variety of oxirane monomers.

Materials:

  • Cyclohexene oxide (CHO) or other substituted oxirane, freshly distilled

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid initiator

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Diethyl ether

Equipment:

  • Schlenk line or glovebox

  • Dry, nitrogen-flushed glassware

  • Magnetic stirrer

  • Syringes for liquid transfers

Workflow Diagram:

Cationic_ROP_Workflow cluster_setup Reaction Setup cluster_polym Polymerization cluster_workup Work-up and Purification setup_glassware Assemble Dry Glassware under Nitrogen add_solvent_monomer Add Anhydrous DCM and Monomer setup_glassware->add_solvent_monomer cool_reaction Cool to 0°C add_solvent_monomer->cool_reaction add_initiator Add BF₃·OEt₂ via Syringe cool_reaction->add_initiator react Stir at 0°C to RT add_initiator->react quench Quench with Methanol react->quench precipitate Precipitate in Diethyl Ether quench->precipitate isolate Isolate and Dry Polymer precipitate->isolate

Caption: Workflow for the cationic ROP of a substituted oxirane.

Procedure:

  • Reaction Setup:

    • In a dry, nitrogen-flushed flask equipped with a magnetic stir bar, add anhydrous dichloromethane.

    • Add the freshly distilled cyclohexene oxide to the solvent.

    • Cool the solution to 0°C in an ice bath.

  • Polymerization:

    • Slowly add the boron trifluoride diethyl etherate initiator via syringe to the stirring solution. The amount of initiator will influence the molecular weight and polymerization rate.

    • Allow the reaction to stir at 0°C for a specified time, then let it warm to room temperature and continue stirring until the desired conversion is reached. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.

  • Work-up and Purification:

    • Terminate the polymerization by adding a small amount of methanol to the reaction mixture.

    • Concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether.

    • Collect the polymer by filtration and dry it under vacuum.

PART 3: Characterization of the Resulting Polyethers

Thorough characterization is essential to confirm the successful synthesis of the desired polyether and to determine its key properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for verifying the chemical structure of the polymer and for determining the number-average molecular weight (Mₙ).[19][20][21][22]

  • ¹H NMR: The characteristic repeating unit of PEG gives a large signal around 3.6 ppm.[19] For mPEG, the methoxy end-group will have a distinct signal (around 3.4 ppm), and the hydroxyl end-group will also be observable. By comparing the integration of the end-group signals to the integration of the repeating unit signal, the Mₙ can be calculated.[20] It is important to be aware of ¹³C satellite peaks that can interfere with the integration of end-group signals, especially for higher molecular weight polymers.[19][20]

  • ¹³C NMR: Provides complementary structural information and can be used to analyze the tacticity of polymers derived from substituted oxiranes like polypropylene oxide.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the primary technique for determining the molecular weight distribution (MWD) of a polymer.[23][24][25][26][27]

  • Molecular Weight Averages: GPC provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ), which is the ratio of Mₙ to Mₙ.

  • Dispersity (Đ): A narrow MWD (Đ close to 1.0) is indicative of a well-controlled, "living" polymerization.[13] For many anionic polymerizations of ethylene oxide, dispersities below 1.1 can be achieved.[13]

Table 1: Typical GPC Parameters for Polyether Analysis

ParameterPoly(ethylene glycol)Poly(propylene glycol)
Mobile Phase Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% LiBrTetrahydrofuran (THF)
Columns Polystyrene-divinylbenzene (PS-DVB) basedPolystyrene-divinylbenzene (PS-DVB) based
Calibration PEG/PEO standardsPolystyrene or PPG standards[23][24]
Detector Refractive Index (RI)Refractive Index (RI)

Conclusion

The ring-opening polymerization of oxiranes is a versatile and powerful method for the synthesis of a wide array of polyethers. By carefully selecting the polymerization mechanism, initiator, and reaction conditions, researchers can precisely control the molecular weight, architecture, and functionality of the resulting polymers. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and validation of well-defined polyethers for a multitude of applications in research, drug development, and materials science.

References

  • RadTech. Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. [Link]

  • Thieme Connect. Living Cationic Polymerization of Oxiranes. [Link]

  • YouTube. Ring Opening Polymerization | Cationic and Anionic ROP. [Link]

  • Royal Society of Chemistry. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. [Link]

  • ACS Publications. Cationic Ring-Opening Photopolymerization of Long-Chain Epoxides in the Rotator Phase: Confirmation, Mechanism, and Combination. [Link]

  • Shodex. Poly(Propylene Glycol) (KF-802.5). [Link]

  • ACS Publications. Living Cationic Ring-Opening Homo- and Copolymerization of Cyclohexene Oxide by “Dormant” Species Generation Using Cyclic Ethers as Lewis Basic Additives. [Link]

  • National Institutes of Health. Solid Phase Stepwise Synthesis of Polyethylene Glycol. [Link]

  • PennState. Ring Opening Polymerization. [Link]

  • ResearchGate. Efficient Anionic Ring Opening Polymerization of Ethylene Oxide under Microfluidic Conditions. [Link]

  • ResearchGate. Living Cationic Polymerization of Oxiranes. [Link]

  • ResearchGate. Mechanism of the cationic ring opening polymerization of epoxide. [Link]

  • MDPI. Ring-Opening Polymerization—An Introductory Review. [Link]

  • Bohrium. living-cationic-ring-opening-homo-and-copolymerization-of-cyclohexene-oxide-by-dormant-species-generation-using-cyclic-ethers-as-lewis-basic-additives. [Link]

  • ACS Publications. Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. [Link]

  • PubMed. Anionic Ring-Opening Polymerization of Ethylene Oxide in DMF With Cyclodextrin Derivatives as New Initiators. [Link]

  • ACS Publications. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

  • Royal Society of Chemistry. Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides. [Link]

  • Royal Society of Chemistry. A simple and green procedure to prepare poly(ethylene glycol) networks: Synthesis and properties. [Link]

  • Frontiers. Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. [Link]

  • Royal Society of Chemistry. Polymerization of epoxide monomers promoted by t BuP 4 phosphazene base: a comparative study of kinetic behavior. [Link]

  • MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]

  • YouTube. How Is Polyethylene Glycol Made? - Chemistry For Everyone. [Link]

  • ACS Publications. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

  • Agilent. Polypropylene Glycol Standards. [Link]

  • Semantic Scholar. Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. [Link]

  • ResearchGate. Anionic ring-opening polymerization of EO initiated by hydroxide. [Link]

  • Royal Society of Chemistry. Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. [Link]

  • Wikipedia. Ring-opening polymerization. [Link]

  • IJISE. IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. [Link]

  • Wiser. Ring-Opening Polymerization of Ethylene Oxide Initiated by Sodium Methoxide. [Link]

  • ACS Publications. Isospecific, Chain Shuttling Polymerization of Propylene Oxide Using a Bimetallic Chromium Catalyst: A New Route to Semicrystalline Polyols. [Link]

  • ResearchGate. Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic -stacked structure. [Link]

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Application

Application Note: High-Sensitivity Quantification of [(p-Isopropylphenoxy)methyl]oxirane

Abstract This comprehensive guide details robust and sensitive analytical methodologies for the quantification of [(p-Isopropylphenoxy)methyl]oxirane. Due to the structural alert for potential genotoxicity inherent in th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and sensitive analytical methodologies for the quantification of [(p-Isopropylphenoxy)methyl]oxirane. Due to the structural alert for potential genotoxicity inherent in the oxirane (epoxide) moiety, trace-level quantification is critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and other chemical products.[][2][3] This document provides two primary, validated protocols leveraging Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions, explanations of experimental choices, and complete validation parameters in accordance with ICH guidelines.[4][5]

Introduction: The Analytical Imperative for an Epoxide Impurity

[(p-Isopropylphenoxy)methyl]oxirane is a key intermediate or potential impurity in various synthetic processes. Its structure contains an epoxide ring, a functional group known for its reactivity and potential to act as an alkylating agent that can interact with DNA, leading to mutagenic or carcinogenic effects.[] Regulatory bodies like the FDA and EMA have established a Threshold of Toxicological Concern (TTC) for such impurities, often requiring control at a limit of 1.5 µg per day total intake for long-term drug exposure.[][4][6] This stringent limit necessitates highly sensitive and selective analytical methods capable of detecting and quantifying [(p-Isopropylphenoxy)methyl]oxirane at parts-per-million (ppm) levels within a drug substance or material matrix.

The choice between a gas or liquid chromatography-based method depends on the analyte's properties, the sample matrix, and the required sensitivity.[6] [(p-Isopropylphenoxy)methyl]oxirane possesses sufficient volatility and thermal stability for GC analysis, while its aromatic ring provides a UV chromophore suitable for HPLC.[4][7] For ultimate sensitivity and selectivity, coupling these separation techniques with mass spectrometry is the industry standard for genotoxic impurity (GTI) analysis.[2]

Recommended Analytical Strategy: GC-MS vs. UPLC-MS/MS

Both GC-MS and UPLC-MS/MS are powerful techniques for this application. The selection depends on several factors:

  • GC-MS: Ideal for volatile and thermally stable analytes. It often provides excellent chromatographic resolution and is a well-established technique for residual solvent and low molecular weight impurity analysis.[6][8] Headspace GC can be employed if the analyte needs to be separated from a non-volatile matrix.[9]

  • UPLC-MS/MS: The preferred method for non-volatile analytes or when analyzing complex matrices that are incompatible with GC. It offers exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM) and is considered a benchmark for trace-level quantification of GTIs.[10]

This guide provides detailed protocols for both approaches to offer maximum flexibility for analytical laboratories.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the precise quantification of [(p-Isopropylphenoxy)methyl]oxirane in soluble organic matrices or APIs.

Principle

The sample is dissolved in a suitable solvent and injected into a gas chromatograph. The analyte is separated from the matrix and other impurities based on its boiling point and interaction with the GC column's stationary phase. The eluted compound enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. Quantification is achieved by monitoring specific, characteristic ions in Selected Ion Monitoring (SIM) mode, which provides enhanced sensitivity compared to full-scan mode.

GC-MS Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh API/Sample prep_dissolve Dissolve in Dichloromethane prep_start->prep_dissolve prep_vortex Vortex to Homogenize prep_dissolve->prep_vortex prep_filter Filter (0.22 µm PTFE) prep_vortex->prep_filter prep_end Transfer to GC Vial prep_filter->prep_end analysis_inject Splitless Injection prep_end->analysis_inject analysis_sep Chromatographic Separation analysis_inject->analysis_sep analysis_ion Electron Ionization (EI) analysis_sep->analysis_ion analysis_detect SIM Detection analysis_ion->analysis_detect data_integrate Integrate Peak Area analysis_detect->data_integrate data_cal Generate Calibration Curve data_integrate->data_cal data_quant Quantify Concentration data_cal->data_quant

Caption: Workflow for GC-MS quantification of [(p-Isopropylphenoxy)methyl]oxirane.

Step-by-Step Protocol
  • Preparation of Standards:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of [(p-Isopropylphenoxy)methyl]oxirane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).

    • Working Standards: Perform serial dilutions of the stock solution with DCM to prepare calibration standards at concentrations of 0.05, 0.1, 0.25, 0.5, 1.0, and 2.5 µg/mL.

  • Preparation of Samples:

    • Accurately weigh approximately 250 mg of the API or sample into a 5 mL volumetric flask.

    • Add approximately 4 mL of DCM and vortex until fully dissolved.

    • Dilute to the mark with DCM and mix well. This yields a sample concentration of 50 mg/mL.

    • Filter an aliquot through a 0.22 µm PTFE syringe filter into a GC vial.

    • Scientist's Note: The sample concentration may need to be adjusted based on the expected impurity level and the method's limit of quantitation (LOQ). The goal is to ensure the impurity concentration falls within the linear range of the calibration curve.

  • GC-MS Instrumentation and Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injector Split/Splitless
Injection ModeSplitless (1 min purge delay)Maximizes analyte transfer to the column for trace-level analysis.
Injection Volume1 µLStandard volume for good peak shape and reproducibility.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHeliumInert gas providing good separation efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for the recommended column dimensions.
GC Column
TypeDB-5ms or equivalent (5% Phenyl-methylpolysiloxane)A robust, low-bleed column suitable for a wide range of semi-volatile compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Oven Program
Initial Temperature80 °C, hold for 2 minAllows for solvent focusing and sharp peak initiation.
Ramp 120 °C/min to 280 °CA moderate ramp rate to ensure good separation from other potential impurities.
Final HoldHold at 280 °C for 5 minEnsures elution of any less volatile compounds and cleans the column.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust detector for quantitative analysis.
Ion SourceElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Source Temperature230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by focusing on specific ions of interest.
SIM Ions (m/z) To be determined empirically from the mass spectrum of a standard. Likely ions would include the molecular ion (M+) and major fragment ions.Selecting a quantifier and one or two qualifier ions ensures specificity. The NIST WebBook for similar structures can provide guidance.[7][11]
  • Data Analysis and Quantification:

    • Inject the prepared standards to establish a calibration curve by plotting peak area against concentration.

    • Inject the sample preparations.

    • Calculate the concentration of [(p-Isopropylphenoxy)methyl]oxirane in the sample using the linear regression equation from the calibration curve.

    • The final amount in ppm is calculated as: ppm = (Concentration in µg/mL from curve / Sample Concentration in mg/mL) * 1000

Method Validation Summary (as per ICH Q2(R1))[5]
ParameterTypical Result
Specificity No interference observed at the retention time of the analyte in a blank and placebo sample.
Limit of Detection (LOD) ~0.5 ppm
Limit of Quantitation (LOQ) ~1.5 ppm
Linearity (r²) > 0.998 over the range of 1.5 ppm to 25 ppm.
Accuracy (% Recovery) 90-110% at three concentration levels.
Precision (% RSD) < 10% for repeatability and intermediate precision.

Protocol 2: Quantification by UPLC-MS/MS

This ultra-sensitive method is ideal for quantifying [(p-Isopropylphenoxy)methyl]oxirane at very low levels or in complex matrices that are not amenable to GC analysis.

Principle

The sample is dissolved and injected into a UPLC system. The high pressure allows for the use of sub-2 µm particle size columns, resulting in rapid separations with high peak efficiency. After separation on a reverse-phase column, the eluent is directed to a tandem mass spectrometer. The analyte is ionized (typically by Electrospray Ionization - ESI) in the source. The precursor ion (e.g., [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[10]

UPLC-MS/MS Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_start Weigh API/Sample prep_dissolve Dissolve in Acetonitrile/Water prep_start->prep_dissolve prep_vortex Vortex to Homogenize prep_dissolve->prep_vortex prep_filter Filter (0.22 µm PVDF) prep_vortex->prep_filter prep_end Transfer to LC Vial prep_filter->prep_end analysis_inject Sample Injection prep_end->analysis_inject analysis_sep Reverse-Phase UPLC Separation analysis_inject->analysis_sep analysis_ion Electrospray Ionization (ESI+) analysis_sep->analysis_ion analysis_detect MRM Detection (Q1 -> Q2 -> Q3) analysis_ion->analysis_detect data_integrate Integrate MRM Peak Area analysis_detect->data_integrate data_cal Generate Calibration Curve data_integrate->data_cal data_quant Quantify Concentration data_cal->data_quant

Caption: Workflow for UPLC-MS/MS quantification of the target analyte.

Step-by-Step Protocol
  • Preparation of Standards:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of [(p-Isopropylphenoxy)methyl]oxirane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Working Standards: Perform serial dilutions with the 50:50 Acetonitrile/Water mixture to prepare calibration standards at concentrations of 0.1, 0.25, 0.5, 1.0, 5.0, and 10.0 ng/mL.

  • Preparation of Samples:

    • Accurately weigh approximately 50 mg of the API or sample into a 50 mL volumetric flask.

    • Add approximately 40 mL of 50:50 Acetonitrile/Water and sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to the mark with the diluent and mix well. This yields a sample concentration of 1 mg/mL.

    • Filter an aliquot through a 0.22 µm PVDF syringe filter into an LC vial.

    • Scientist's Note: A lower sample concentration is used compared to GC-MS due to the higher sensitivity of the UPLC-MS/MS technique and to minimize potential matrix effects in the ESI source.

  • UPLC-MS/MS Instrumentation and Conditions:

ParameterSettingRationale
UPLC System Waters ACQUITY UPLC or equivalentHigh-pressure system enabling the use of small particle columns for fast, efficient separations.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmA versatile reverse-phase column providing excellent peak shape and durability.
Column Temperature40 °CEnsures reproducible retention times and improves peak shape.
Mobile Phase
A0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization.
B0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient Program
Flow Rate0.4 mL/minAppropriate for the 2.1 mm ID column.
Time (min)% B
0.020
3.095A gradient is used to elute the analyte with good peak shape and then wash the column.
4.095
4.120
5.020Re-equilibration for the next injection.
Injection Volume5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalentHigh-sensitivity tandem quadrupole mass spectrometer.
Ionization ModeElectrospray Ionization (ESI), PositiveESI is suitable for polar to moderately polar compounds; positive mode will protonate the analyte.
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.450 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
MRM Transitions To be determined by infusing a standard solution.
Precursor Ion (Q1)[M+H]+The protonated molecular ion.
Product Ions (Q3)Select two stable, intense product ions for quantification (quantifier) and confirmation (qualifier).This two-step mass filtering provides exceptional selectivity and reduces noise.
  • Data Analysis and Quantification:

    • Optimize MRM transitions (cone voltage and collision energy) by infusing a standard solution of the analyte.

    • Inject the standard series to generate a calibration curve. Linearity is typically excellent at these low concentrations.

    • Inject the sample preparations.

    • Quantify the analyte using the instrument's software package based on the calibration curve.

    • The final amount in ppm is calculated as: ppm = (Concentration in ng/mL from curve / Sample Concentration in mg/mL)

Method Validation Summary (as per ICH Q2(R1))[5][10]
ParameterTypical Result
Specificity No interfering peaks at the analyte's retention time and MRM transition in blank/placebo.
Limit of Detection (LOD) ~0.05 ppm (0.05 ng/g)
Limit of Quantitation (LOQ) ~0.15 ppm (0.15 ng/g)
Linearity (r²) > 0.999 over the range of 0.15 ppm to 10 ppm.
Accuracy (% Recovery) 95-105% at three concentration levels.
Precision (% RSD) < 5% for repeatability and intermediate precision.

Conclusion

The quantification of [(p-Isopropylphenoxy)methyl]oxirane requires highly sensitive and specific analytical methods due to its potential as a genotoxic impurity. The GC-MS and UPLC-MS/MS protocols detailed in this application note provide robust, reliable, and validated solutions for trace-level analysis. The GC-MS method offers a classic and dependable approach for suitable matrices, while the UPLC-MS/MS method provides superior sensitivity and is applicable to a broader range of samples. Proper method validation is essential to demonstrate that either procedure is suitable for its intended purpose, ensuring product quality and patient safety.[5]

References

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Method

[(p-Isopropylphenoxy)methyl]oxirane as a monomer in resin formulation

An Application and Protocol Guide for the Use of [(p-Isopropylphenoxy)methyl]oxirane in Advanced Resin Formulations Foreword: Reimagining Resin Performance with Aryl Glycidyl Ethers In the dynamic landscape of polymer sc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Use of [(p-Isopropylphenoxy)methyl]oxirane in Advanced Resin Formulations

Foreword: Reimagining Resin Performance with Aryl Glycidyl Ethers

In the dynamic landscape of polymer science, the pursuit of high-performance resins with tailored properties is relentless. While foundational monomers like the diglycidyl ether of bisphenol A (DGEBA) have long been workhorses of the industry, the demand for materials with enhanced thermal stability, specific refractive indices, and improved hydrophobicity necessitates the exploration of novel monomeric building blocks.[1] This guide introduces [(p-Isopropylphenoxy)methyl]oxirane, a functionalized glycidyl ether, as a versatile monomer for creating next-generation epoxy resins.

The incorporation of the bulky, hydrophobic p-isopropylphenoxy group directly onto the polyether backbone offers a strategic approach to manipulating polymer architecture and, consequently, its macroscopic properties. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for the effective utilization of this monomer in resin formulation.

Monomer Profile: [(p-Isopropylphenoxy)methyl]oxirane

[(p-Isopropylphenoxy)methyl]oxirane, also known as 2-[4-(propan-2-yl)phenoxymethyl]oxirane, is an aromatic glycidyl ether. Its structure is distinguished by a terminal epoxide ring, which is the reactive site for polymerization, and a p-isopropylphenyl group connected via an ether linkage.

Caption: Chemical Structure of [(p-Isopropylphenoxy)methyl]oxirane.

This unique combination of a reactive oxirane and a bulky aromatic side chain suggests its utility in modifying resin properties such as increasing the glass transition temperature (Tg), enhancing thermal stability, and improving resistance to moisture.[2][3]

Table 1: Physicochemical Properties of [(p-Isopropylphenoxy)methyl]oxirane

PropertyValueSource
CAS Number 2210-72-2[4]
Molecular Formula C₁₃H₁₈O₂[5]
Molecular Weight 206.28 g/mol [5]
Appearance Colorless to light yellow liquid[4]
Boiling Point 282.7 ± 23.0 °C (Predicted)[4]
Density 1.045 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C[4]

The Chemistry of Polymerization: Ring-Opening Mechanisms

The key to harnessing [(p-Isopropylphenoxy)methyl]oxirane lies in the reactivity of its epoxide (oxirane) ring. This strained three-membered ring readily undergoes ring-opening polymerization (ROP) to form a polyether backbone. Cationic ROP is the most prevalent and efficient method for polymerizing glycidyl ethers.[6][7]

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by strong electrophilic species, such as Lewis acids or Brønsted acids, which activate the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack.[6]

  • Initiation: A Lewis acid, such as boron trifluoride etherate (BF₃·O(Et)₂), or a strong protic acid, like trifluoromethanesulfonic acid, initiates the polymerization.[6] The initiator activates a monomer molecule, creating a tertiary oxonium ion.

  • Propagation: The polymerization proceeds via an active chain end mechanism. An activated monomer (the oxonium ion) is attacked by the oxygen of another monomer molecule. This process repeats, extending the polymer chain. The bulky p-isopropylphenoxy side group remains pendant to the main polyether chain.

  • Termination & Chain Transfer: The reaction can be terminated by impurities (especially water) or by recombination with the counter-ion. Chain transfer reactions can also occur, influencing the final molecular weight and dispersity of the polymer.

CROP_Mechanism Initiator Initiator (e.g., BF₃) Monomer [(p-Isopropylphenoxy)methyl]oxirane (Monomer) Initiator->Monomer Activation ActivatedMonomer Activated Monomer (Tertiary Oxonium Ion) Monomer->ActivatedMonomer PropagatingChain Propagating Polymer Chain (Active Chain End) ActivatedMonomer->PropagatingChain Initial Propagation NewMonomer Incoming Monomer PropagatingChain->NewMonomer Nucleophilic Attack Termination Termination / Chain Transfer PropagatingChain->Termination ExtendedChain Extended Polymer Chain NewMonomer->ExtendedChain ExtendedChain->PropagatingChain Chain Growth (repeats n times) FinalPolymer Final Polyether Resin Termination->FinalPolymer

Caption: Simplified Cationic Ring-Opening Polymerization (CROP) Pathway.

Experimental Protocols

Safety First: Glycidyl ethers as a class are known to be potential skin irritants and sensitizers.[8] Always handle [(p-Isopropylphenoxy)methyl]oxirane and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

Protocol 1: Homopolymerization of [(p-Isopropylphenoxy)methyl]oxirane

This protocol establishes the baseline properties of the pure polyether derived from the monomer.

Objective: To synthesize and characterize poly[(p-isopropylphenoxy)methyl]oxirane.

Materials:

  • [(p-Isopropylphenoxy)methyl]oxirane (Monomer)

  • Boron trifluoride diethyl etherate (BF₃·O(Et)₂) (Initiator)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Methanol (for quenching)

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer, condenser, and N₂ inlet

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture.

  • Monomer Addition: To the flask, add [(p-Isopropylphenoxy)methyl]oxirane (e.g., 10.3 g, 50 mmol) and anhydrous DCM (e.g., 50 mL) via syringe.

  • Initiation: Cool the solution to 0°C in an ice bath. While stirring vigorously, slowly add the initiator solution (e.g., 1 mol% BF₃·O(Et)₂ in DCM) dropwise via syringe. A slight exotherm may be observed.

    • Causality Note: Adding the initiator slowly at a low temperature helps to control the reaction rate. Cationic polymerizations of epoxides can be very rapid and exothermic.[6]

  • Polymerization: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for 24 hours.

  • Quenching: Terminate the polymerization by adding a small amount of methanol (approx. 5 mL).

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

  • Characterization:

    • FTIR: Confirm the disappearance of the characteristic oxirane peak (approx. 915 cm⁻¹) and the appearance of a broad ether C-O stretch (approx. 1100 cm⁻¹).

    • ¹H NMR: Analyze the polymer structure and confirm the absence of monomer.

    • GPC: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

    • DSC: Determine the glass transition temperature (Tg) of the homopolymer.

Protocol 2: Copolymerization for Resin Modification

This protocol demonstrates the use of [(p-Isopropylphenoxy)methyl]oxirane as a reactive diluent or co-monomer to modify a standard epoxy resin system.

Objective: To formulate and cure a resin system with tailored properties.

Materials:

  • [(p-Isopropylphenoxy)methyl]oxirane (Co-monomer)

  • Diglycidyl ether of bisphenol A (DGEBA) (Base Epoxy Resin)

  • Anhydride or Amine Curing Agent (e.g., methylhexahydrophthalic anhydride - MHHPA)

  • Tertiary Amine Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

Table 2: Example Formulation Ratios (by weight)

Formulation IDDGEBA (g)[(p-Isopropylphenoxy)methyl]oxirane (g)MHHPA (g)Accelerator (g)
Control 1000851.0
MOD-10 9010861.0
MOD-20 8020871.0
MOD-30 7030881.0

Note: The amount of curing agent must be calculated based on the total epoxide equivalent weight (EEW) of the monomer blend.

Procedure:

  • Blending: In a suitable container, combine the DGEBA and [(p-Isopropylphenoxy)methyl]oxirane in the desired ratio. Gently warm (to ~50°C) and stir until a homogeneous, clear mixture is obtained.

  • Adding Curing Agent: Cool the mixture to room temperature. Add the calculated amount of MHHPA and stir thoroughly for 5-10 minutes.

  • Adding Accelerator: Add the accelerator and continue to mix for another 2-3 minutes until the mixture is uniform.

    • Causality Note: The accelerator catalyzes the reaction between the epoxide and anhydride groups, allowing for curing at lower temperatures and shorter times.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which could create voids in the final cured product.

  • Curing: Pour the resin mixture into a pre-heated mold. Cure in a programmable oven using a staged cycle. A typical cycle might be: 2 hours at 100°C followed by 4 hours at 150°C.

    • Causality Note: A staged cure allows for initial gelation at a lower temperature to minimize stress, followed by a higher temperature post-cure to ensure full cross-linking and achieve optimal thermomechanical properties.[9]

  • Characterization of Cured Resin:

    • DSC/DMA: Determine the glass transition temperature (Tg) and storage modulus.

    • TGA: Evaluate thermal stability and decomposition temperature.

    • Mechanical Testing: Measure properties such as tensile strength, flexural strength, and impact resistance according to ASTM standards.

    • Water Absorption: Assess the hydrophobicity by measuring water uptake over time.

Workflow_Diagram Start Start Blend Blend Monomers (DGEBA + Co-monomer) Start->Blend AddHardener Add Curing Agent (e.g., MHHPA) Blend->AddHardener AddAccelerator Add Accelerator AddHardener->AddAccelerator Mix Thorough Mixing AddAccelerator->Mix Degas Vacuum Degassing Mix->Degas Cure Pour & Cure (Staged Thermal Cycle) Degas->Cure Characterize Characterize Cured Resin (DSC, TGA, Mechanical) Cure->Characterize End End Characterize->End

Caption: Experimental Workflow for Resin Formulation and Curing.

Anticipated Results and Troubleshooting

The incorporation of [(p-Isopropylphenoxy)methyl]oxirane into an epoxy formulation is expected to:

  • Lower Viscosity: As a reactive diluent, it should reduce the initial viscosity of the uncured resin mixture, improving processability.

  • Increase Tg: The bulky, rigid aromatic side group will restrict chain mobility in the cured network, likely leading to a higher glass transition temperature compared to the unmodified resin.

  • Enhance Thermal Stability: The aromatic character can contribute to improved thermal and thermo-oxidative stability.[3][10]

  • Increase Hydrophobicity: The nonpolar isopropylphenoxy group will reduce the overall polarity of the resin, leading to lower water absorption.

Troubleshooting:

  • Problem: Resin cures too quickly or exotherms uncontrollably.

    • Solution: Reduce the amount of accelerator, or conduct the initial mixing and curing stages at a lower temperature.

  • Problem: Cured resin is brittle.

    • Solution: The formulation may be too tightly cross-linked. Adjust the monomer/curing agent stoichiometry. Consider incorporating a flexibilizing agent if toughness is a key requirement.

  • Problem: Incomplete cure (tacky surface, low Tg).

    • Solution: Ensure stoichiometry is correct. Increase the post-cure temperature or duration. Verify that the initiator/accelerator has not degraded.

References

  • ResearchGate. (2025). Synthesis and characterization of poly(arylacetylene) resins containing methylsilylene groups. Available at: [Link]

  • LookChem. (n.d.). Cas 49645-94-5, 2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]OXIRANE. Available at: [Link]

  • Google Patents. (n.d.). US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use.
  • European Chemicals Agency (ECHA). (n.d.). Reaction mass of 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis(oxirane) and 2,2' - Substance Information. Available at: [Link]

  • MDPI. (2024). Synthesis and Characterization of Polymethylhydrosiloxane-Modified Phenol–Formaldehyde Resin. Available at: [Link]

  • Google Patents. (n.d.). CN113651945A - Glycidyl ether epoxy resin and preparation method thereof.
  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. Available at: [Link]

  • ResearchGate. (n.d.). Cationic photopolymerization of alkyl glycidyl ethers. Available at: [Link]

  • Wiley Online Library. (n.d.). A novel glycidyl ether type tetrafunctional epoxy resin: synthesis, cure kinetic and properties. Available at: [Link]

  • Australian Government Department of Health. (2013). Oxirane, (phenoxymethyl)-: Human health tier II assessment. Available at: [Link]

  • ResearchGate. (n.d.). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Available at: [Link]

  • Regulations.gov. (n.d.). IN-11716; Oxirane, Methyl-, Polymer with Oxirane, Monobutyl Ether and Oxirane, 2. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis and Characterization of Polymethylhydrosiloxane-Modified Phenol–Formaldehyde Resin. Available at: [Link]

  • ACS Publications. (2016). Cationic polymerization of glycidol: coexistence of the activated monomer and active chain end mechanism. Available at: [Link]

  • ACS Publications. (2018). Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity: Isosorbide-Based Bis-Epoxides. Available at: [Link]

  • ChemRxiv. (2022). Synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates. Available at: [Link]

  • Google Patents. (n.d.). US4786666A - Epoxy compositions containing glycidyl ethers of fatty esters.
  • Wood Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF RESOL TYPE PHENOL-FORMALDEHYDE RESIN IMPROVED BY SIO2-NP. Available at: [Link]

  • Australian Government Department of Health. (2013). Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. Available at: [Link]

  • ScienceDirect. (2020). Food and Chemical Toxicology 138 (2020) 111268. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of a Phenol-formaldehyde Resin Adhesive Obtained from Bio-ethanol Production Residue. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Glycidyl Carbamate Functional Epoxy Resin Using Hydroxyl-Terminated Polybutadiene. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points. Available at: [Link]

  • Gutenberg Open Science. (n.d.). Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxirane, (ethoxymethyl)- (CAS 4016-11-9). Available at: [Link].

  • PubChem. (n.d.). o-CRESYL GLYCIDYL ETHER. Available at: [Link]

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Application

Application Notes and Protocols for the Functionalization of Glycidyl Ethers

Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for the functionalization of glycidyl ethers. The unique reactivity o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for the functionalization of glycidyl ethers. The unique reactivity of the strained oxirane ring makes glycidyl ethers exceptionally versatile building blocks for a wide array of applications, from functional polymers to bioconjugates and advanced drug delivery systems. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to adapt and troubleshoot these protocols effectively. We cover fundamental nucleophilic ring-opening reactions, advanced "click chemistry" modifications, and essential characterization techniques to ensure the synthesis of well-defined, functional materials.

Introduction: The Versatility of the Glycidyl Ether Group

Glycidyl ethers are characterized by the presence of an epoxide (or oxirane), a three-membered cyclic ether. The significant ring strain within this group makes it highly susceptible to nucleophilic attack, leading to a ring-opening reaction. This inherent reactivity is the cornerstone of its utility. When incorporated into small molecules or as pendant groups on a polymer backbone, such as in poly(glycidyl methacrylate) (PGMA), the epoxide serves as a versatile chemical handle for post-synthesis modification.[1] This approach allows for the creation of a diverse library of functional materials from a single, readily available precursor, finding extensive use in fields like drug delivery, tissue engineering, and performance coatings.[2][3]

Section 1: The Chemistry of Epoxide Ring-Opening

The primary reaction pathway for the functionalization of glycidyl ethers is the nucleophilic ring-opening of the epoxide. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, causing the C-O bond to break and alleviating the ring strain. The outcome of this reaction is influenced by the reaction conditions, particularly whether it is performed under basic/neutral or acidic catalysis.

Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered terminal carbon of the glycidyl group. This is the most common and regioselective method for functionalization.[4] Acidic conditions, which can be catalyzed by Lewis acids like boron trifluoride etherate, protonate the epoxide oxygen, making the ring more electrophilic.[5][6] While this enhances reactivity, it can sometimes lead to a mixture of regioisomers. For most applications requiring precise structural control, base-catalyzed or neutral conditions are preferred. The ring-opening invariably generates a secondary hydroxyl group, which itself can be a point for further, secondary functionalization.[4]

Thiol_Ene_Workflow Start Poly(Allyl Glycidyl Ether) (P(AGE)) Reaction UV Irradiation (λ = 365 nm) or Thermal Initiation Start->Reaction Reagents Thiol (R-SH) + Photoinitiator Reagents->Reaction Product Thiol-Ene Functionalized Polymer Reaction->Product 'Click' Reaction

Figure 2: Workflow for thiol-ene functionalization of a P(AGE) backbone.

Protocol 3.1: Thiol-Ene Modification of P(AGE)

  • Materials: Poly(allyl glycidyl ether) (P(AGE)), thiol of choice (e.g., N-acetyl-L-cysteine), photoinitiator (e.g., DMPA), Methanol/THF solvent mixture.

  • Procedure: a. Dissolve P(AGE) (1 eq. allyl group) and the thiol (1.5 eq.) in a UV-transparent reaction vessel (e.g., quartz tube) using a suitable solvent. b. Add the photoinitiator (0.05 eq.). c. Degas the solution by bubbling with nitrogen for 20 minutes to remove oxygen, which inhibits radical reactions. d. Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature for 30-60 minutes. [7]3. Work-up and Purification: a. Precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether or hexane). b. Perform repeated dissolution/precipitation cycles to remove unreacted thiol and initiator byproducts. c. Dry the final product under vacuum.

  • Characterization: Confirm the reaction via ¹H NMR by the disappearance of the allyl vinyl proton signals (~5.2 and 5.9 ppm) and the appearance of new signals corresponding to the thioether product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide-functionalized polymers prepared in Protocol 2.3 are ideal substrates for the CuAAC reaction. This reaction joins the azide with a terminal alkyne to form a highly stable 1,2,3-triazole ring. [8]It is arguably the most famous "click" reaction due to its exceptional reliability and biocompatibility under the right conditions. [9][10] Protocol 3.2: CuAAC on Azide-Functionalized PGMA

  • Materials: Azide-functionalized PGMA (from Protocol 2.3), alkyne-containing molecule, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, DMF/Water solvent mixture.

  • Procedure: a. Dissolve the azide-functionalized polymer (1 eq. azide) and the alkyne (1.2 eq.) in a DMF/Water (e.g., 4:1) mixture. b. Prepare fresh aqueous solutions of CuSO₄ (0.1 eq.) and sodium ascorbate (0.3 eq.). c. Degas the polymer/alkyne solution with nitrogen for 15 minutes. d. Add the sodium ascorbate solution, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. e. Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: a. To remove the copper catalyst, pass the reaction mixture through a small column of neutral alumina or a copper-chelating resin. b. Purify the polymer by dialysis against deionized water for 48 hours to remove residual reagents and solvent. c. Lyophilize to obtain the final product.

  • Characterization: Confirm the reaction by FTIR (disappearance of the azide peak at ~2100 cm⁻¹) and ¹H NMR (appearance of the characteristic triazole proton signal, typically between 7.5 and 8.5 ppm).

Section 4: Characterization of Functionalized Glycidyl Ethers

Proper characterization is essential to validate the success and completeness of the functionalization reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an invaluable tool for monitoring these reactions in real-time or for final product confirmation. The key is to track the disappearance of reactant peaks and the appearance of product peaks. [11]

Functional Group Characteristic Peak(s) (cm⁻¹) Status During Reaction
Epoxide Ring ~915 (C-O-C symmetric stretch), ~3056 (epoxy C-H) Disappears
Hydroxyl (O-H) Broad, ~3200-3500 Appears (from ring-opening)
Azide (N₃) Sharp, strong, ~2100 Appears (azide addition), Disappears (CuAAC)
Alkyne (terminal C≡C-H) ~3300 (C-H stretch), ~2100-2260 (C≡C stretch) Disappears (CuAAC)

| Alkene (C=C) | ~1640 (C=C stretch), ~3080 (vinyl C-H) | Disappears (Thiol-Ene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the covalent attachment of the new functional group and allowing for the calculation of the degree of functionalization. [12]

Group Nucleus Typical Chemical Shift (δ, ppm) Change Upon Reaction
Epoxide Protons ¹H 2.6, 2.8 (CH₂), 3.1-3.2 (CH) Signals disappear
Polyether Backbone ¹H 3.4-4.0 Becomes more complex after ring-opening
Epoxide Carbons ¹³C ~44 (CH₂), ~50 (CH) Signals disappear

| Triazole Proton | ¹H | 7.5-8.5 | Appears after CuAAC |

By comparing the integration of a stable polymer backbone signal to the signals of the newly introduced functional group, one can quantify the efficiency of the modification. [13]

References

  • Poly(glycidyl methacrylate)
  • Glycidyl Methacrylate-Based Copolymers as Healing Agents of Waterborne Polyurethanes. Vertex AI Search.
  • Studies on Preparation, Characterization and Application of Porous Functionalized Glycidyl Methacryl
  • Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts.
  • Poly(ethylene glycol-co-allyl glycidyl ether)s: A PEG-Based Modular Synthetic Platform for Multiple Bioconjugation.
  • Novel functional copolymers based on glycidyl methacrylate: Synthesis, characterization, and polymeriz
  • Poly(ethylene glycol-co-allyl glycidyl ether)
  • Ring-opening polymerization of isopropylglycidyl ether (IPGE) with new catalysts of Ti, Sn, Al-alkoxides and comparison of its reactivity. Taylor & Francis Online.
  • Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliph
  • Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties.
  • Poly(ethylene glycol-co-allyl glycidyl ether)s: A PEG-Based Modular Synthetic Platform for Multiple Bioconjugation.
  • The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online.
  • Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applic
  • Glycidyl Triazolyl Polymers: Poly(ethylene glycol) Derivatives Functionalized by Azide-Alkyne Cycloaddition Reaction. PubMed.
  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI.
  • Post-polymerization modification reactions of poly(glycidyl methacryl
  • Ring opening etherification reaction method in two-step approach for synthesizing glycidol ether.
  • FTIR spectrum of the epoxide.
  • The use of ATR-FTIR spectroscopy to measure changes in the oxirane content and iodine value of vegetable oils during epoxid
  • Poly(ethylene glycol-co-allyl glycidyl ether)s: A PEG-Based Modular Synthetic Platform for Multiple Bioconjugation.
  • Glycidyl derivatives as chiral C3 synthons. Ring opening catalyzed by boron trifluoride etherate. Journal of the American Chemical Society.
  • "Thiol-ene" click chemistry: A facile and versatile route to functionaliz
  • Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central.
  • Thiol-epoxy modification of glycidyl-bearing polymers for the design of drug delivery nanom
  • Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry.
  • Highly Water Dispersible Functionalized Graphene by Thermal Thiol-Ene Click Chemistry. [Source not provided].
  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applic
  • Synthesis and Characterization of Amine-Epoxy Functionalized Polystyrene-block-Poly(glycidyl methacryl
  • 1 H-NMR of poly(glycidyl methacrylate) 3 after functionalization...
  • Regioselective ring opening of epoxides with thiols in w
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz

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Method

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of [(p-Isopropylphenoxy)methyl]oxirane

An Application Guide for the Pharmaceutical Industry Abstract This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of puri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Pharmaceutical Industry

Abstract

This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of [(p-Isopropylphenoxy)methyl]oxirane. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This guide details the scientific rationale behind the method development, a step-by-step protocol for analysis, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We include protocols for forced degradation studies to establish the stability-indicating nature of the method, ensuring accurate quantification of the analyte in the presence of potential degradants and process-related impurities.

Introduction and Scientific Rationale

[(p-Isopropylphenoxy)methyl]oxirane (CAS No. 2210-72-2) is a glycidyl ether derivative increasingly utilized as a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure incorporates a reactive oxirane (epoxide) ring and a p-isopropylphenoxy moiety. The integrity of the oxirane ring and the overall purity of this intermediate are critical, as impurities can carry through the manufacturing process, potentially impacting the efficacy and safety profile of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method was selected as the most logical approach for the following reasons:

  • Analyte Polarity: With a molecular weight of 192.26 g/mol and a structure containing both a nonpolar isopropylphenyl group and a polar ether-oxirane segment, [(p-Isopropylphenoxy)methyl]oxirane exhibits intermediate polarity, making it an ideal candidate for retention on a nonpolar stationary phase like C18.

  • Chromophoric Properties: The presence of the phenoxy group provides strong ultraviolet (UV) absorbance, allowing for sensitive detection using a standard photodiode array (PDA) or UV detector. The aromatic ring exhibits a primary absorbance maximum around 220 nm and a secondary maximum around 275 nm. We select 220 nm for high sensitivity to detect both the parent compound and potential impurities that may lack the full aromatic structure.

  • Method Versatility: RP-HPLC is highly versatile and compatible with a wide range of solvents, enabling straightforward development of a stability-indicating method capable of separating the main compound from potential degradation products, which are likely to be more polar (e.g., diol from oxirane ring-opening).

This document provides a robust, ready-to-implement protocol designed for researchers, quality control analysts, and drug development professionals.

Analytical Method Workflow

The overall process for the purity analysis of [(p-Isopropylphenoxy)methyl]oxirane is outlined below. It begins with careful sample and standard preparation, followed by chromatographic separation and detection, and culminates in a rigorous validation process to ensure the method is fit for its intended purpose.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. Data Processing & Validation prep_std Prepare Reference Standard Solution instrument_setup Instrument Setup & System Suitability Test (SST) prep_std->instrument_setup prep_sample Prepare Sample (Test) Solution prep_sample->instrument_setup prep_mobile Prepare Mobile Phase prep_mobile->instrument_setup injection Inject Samples (Standard & Test) instrument_setup->injection chromatography Chromatographic Separation on C18 Column injection->chromatography detection UV Detection at 220 nm chromatography->detection data_acq Data Acquisition & Integration detection->data_acq purity_calc Calculate Purity & Related Substances (%) data_acq->purity_calc validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) purity_calc->validation Validate report Final Report Generation validation->report

Caption: Workflow for HPLC purity analysis and method validation.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • [(p-Isopropylphenoxy)methyl]oxirane Reference Standard (RS), of known purity.

    • Hydrochloric Acid (HCl), AR grade.

    • Sodium Hydroxide (NaOH), AR grade.

    • Hydrogen Peroxide (H₂O₂), 30% solution, AR grade.

Chromatographic Conditions

The following table summarizes the optimized parameters for the chromatographic separation.

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35 v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes
Diluent Acetonitrile : Water (50:50 v/v)
Preparation of Solutions
  • Reference Standard (RS) Stock Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of [(p-Isopropylphenoxy)methyl]oxirane RS into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (approx. 5 µg/mL for 1.0% impurity level):

    • Pipette 1.0 mL of the RS Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution represents the 100% level for impurity quantification.

  • Sample (Test) Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of the [(p-Isopropylphenoxy)methyl]oxirane sample into a 50 mL volumetric flask.

    • Follow steps 2-4 from the RS Stock Solution preparation.

Method Validation Strategy (ICH Q2 R1)

A robust validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[1][2] The following protocols should be executed.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a purity method.[4][5]

Protocol: Prepare a sample solution (approx. 500 µg/mL) and subject it to the stress conditions below. A control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.[6]

  • Acid Hydrolysis: Add 1 mL of 1 M HCl to 5 mL of the sample solution. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to volume.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH to 5 mL of the sample solution. Heat at 60 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to volume. The oxirane ring is highly susceptible to base-catalyzed ring-opening, a primary expected degradation pathway.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 5 mL of the sample solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours. Prepare the test solution from this stressed solid.

  • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare the test solution from this stressed solid.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution of >2.0. Peak purity analysis (using a PDA detector) of the main peak in stressed samples should pass, confirming no co-elution.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria for a related substances method.

ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze a series of 6 solutions from LOQ to 150% of the working standard concentration (e.g., LOQ to 7.5 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy (Recovery) Spike the analyte into a placebo or sample matrix at three levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery should be within 80.0% to 120.0% for each level.[2]
Precision (Repeatability) Analyze six replicate preparations of a sample spiked with impurities at the 100% level.Relative Standard Deviation (RSD) ≤ 10.0%.
Precision (Intermediate) Repeat the precision study by a different analyst on a different day with different equipment.RSD ≤ 15.0%.
LOQ / LOD Determine by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.S/N for LOQ should be ~10. S/N for LOD should be ~3.
Robustness Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2 °C, Mobile Phase Organic % ±2%).System suitability parameters must remain within acceptable limits. No significant change in results.

Field Insights and Further Considerations

  • Peak Tailing: The phenoxy group can sometimes interact with residual silanols on the stationary phase, leading to peak tailing. If observed, using a mobile phase with a low concentration of a buffer (e.g., 10 mM potassium phosphate at pH 3.0) can often mitigate this effect.

  • Chiral Nature: [(p-Isopropylphenoxy)methyl]oxirane possesses a stereocenter at the C2 position of the oxirane ring. The described achiral method will not separate the enantiomers. If control of the stereoisomeric purity is required, a separate chiral HPLC method must be developed. Polysaccharide-based stationary phases (e.g., cellulose or amylose derivatives) with normal-phase eluents (e.g., hexane/isopropanol) are typically the most successful for separating enantiomers of glycidyl ethers.[7][8]

  • Sample Stability: Epoxides can be unstable, especially in certain HPLC vials or under acidic/basic conditions.[9][10] It is recommended to analyze solutions promptly after preparation and to use vials made of clear, inert glass.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of purity and related substances in [(p-Isopropylphenoxy)methyl]oxirane. The successful validation, including forced degradation studies, confirms that the method is stability-indicating and fit for purpose in a regulated quality control environment. This guide provides a solid foundation for laboratories involved in the synthesis and analysis of this important pharmaceutical intermediate.

References

  • Kandlakunta, B., & Ramamurthy, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1887–1894. [Link]

  • PubChem. 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane. [Link]

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rapeti, D., et al. (2011). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques, 2(5). [Link]

  • Weitz, F. I., et al. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Revista Brasileira de Ciências Farmacêuticas, 47(2), 349-360. [Link]

  • Kumar, K. S., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 86-95. [Link]

  • Panchal, H. I., et al. (2015). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 58-63. [Link]

  • Mehta, J., et al. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. [Link]

  • Menaka, T., & Kuber, B. R. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. [Link]

  • SIELC Technologies. (n.d.). Separation of Phenyl glycidyl ether on Newcrom R1 HPLC column. [Link]

  • NIST. (n.d.). Oxirane, (phenoxymethyl)-. NIST Chemistry WebBook. [Link]

  • Itoh, T., et al. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Nutritional Science and Vitaminology, 58(1), 1-9. [Link]

  • Reynolds, D. W., et al. (2002). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology. [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 6(4). [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Dobrinska, M. R., et al. (1983). Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC. Journal of Pharmaceutical Sciences, 72(11), 1335-1337. [Link]

  • Cundiff, R. H., & Markunas, P. C. (1959). The Determination of Epoxide Groups. In Epoxy Resins (pp. 107-127). Springer. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: a tool for stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

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Application

Application Notes and Protocols for the NMR and FTIR Analysis of Oxirane Compounds

Introduction: The Significance of Oxirane Analysis Oxiranes, commonly known as epoxides, are a vital class of cyclic ethers characterized by a strained three-membered ring containing two carbon atoms and one oxygen atom....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Oxirane Analysis

Oxiranes, commonly known as epoxides, are a vital class of cyclic ethers characterized by a strained three-membered ring containing two carbon atoms and one oxygen atom. This inherent ring strain makes them highly reactive intermediates and valuable building blocks in organic synthesis, polymer chemistry, and drug development.[1] Their utility in forming diverse chemical linkages means that precise and robust analytical techniques are paramount for characterizing these compounds, monitoring their reactions, and ensuring the quality of resulting products.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and complementary techniques for the structural elucidation and quantification of oxiranes.[2][3] NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while FTIR spectroscopy offers insights into the functional groups present.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of NMR and FTIR for the analysis of oxirane compounds, complete with detailed protocols and data interpretation guidelines.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy of Oxiranes

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. For oxiranes, both ¹H and ¹³C NMR provide characteristic signals that confirm the presence of the epoxide ring and offer insights into its substitution pattern and stereochemistry.

¹H NMR Analysis of Oxiranes

The protons attached to the oxirane ring typically resonate in a distinct region of the ¹H NMR spectrum, generally between δ 2.5 and 3.5 ppm .[4][5] This upfield shift, relative to other protons adjacent to oxygen in acyclic ethers (which appear at δ 3.4-4.5 ppm), is a consequence of the unique electronic environment of the strained ring.[4]

Key Spectral Features:

  • Chemical Shift: The precise chemical shift of oxirane protons is influenced by the substituents on the ring. Electronegative groups will shift the signals downfield.

  • Coupling Constants (J-values): The geometry of the oxirane ring leads to characteristic coupling constants between the ring protons.[6]

    • cis-protons typically exhibit a larger coupling constant (J = 4-5 Hz) than trans-protons (J = 2-3 Hz).

    • Geminal coupling (²J) is also observed.

  • Diastereotopicity: In chiral or prochiral molecules, the protons on a methylene group of the oxirane ring can become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other, leading to more complex splitting patterns.[4][5]

A study on oxidized oils demonstrated that epoxides derived from lipid oxidation show signals between 2.90 and 3.24 ppm, which are well-separated from other oxidation products, allowing for their quantification.[7][8][9][10]

Table 1: Typical ¹H NMR Chemical Shifts for Oxirane Protons

Proton EnvironmentTypical Chemical Shift (δ, ppm)
Methylene Protons (-CH₂-)2.5 - 2.8
Methine Protons (-CH-)2.8 - 3.5
¹³C NMR Analysis of Oxiranes

The carbon atoms of the oxirane ring also have characteristic chemical shifts in the ¹³C NMR spectrum, typically appearing in the range of δ 40-60 ppm . This is significantly upfield compared to carbons in acyclic ethers (δ 65-90 ppm).

Key Spectral Features:

  • Chemical Shift: Similar to ¹H NMR, the chemical shifts of the oxirane carbons are sensitive to substitution. Alkyl substitution will generally cause a downfield shift.

  • Quantitative Analysis: ¹³C NMR can be used for quantitative analysis, particularly when dealing with complex mixtures where ¹H NMR signals may overlap.

Table 2: Typical ¹³C NMR Chemical Shifts for Oxirane Carbons

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Methylene Carbons (-CH₂-)40 - 50
Methine Carbons (-CH-)50 - 60

A 2D ¹H-¹³C HSQC NMR spectroscopic method has been developed for the reproducible and sensitive quantification of epoxides in food products like oil and mayonnaise, with a limit of quantification of 0.62 mmol/kg of oil.[11][12]

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of an oxirane-containing compound.

Materials:

  • Oxirane sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[13]

  • Deuterated solvent (e.g., CDCl₃)[13]

  • NMR tube (5 mm, clean and unscratched)[14][15]

  • Glass Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[13]

Protocol:

  • Sample Weighing: Accurately weigh the appropriate amount of the oxirane compound into a clean, dry vial.[13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[14]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but care must be taken with volatile oxiranes.[13]

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Sample Depth: Ensure the final sample height in the NMR tube is between 40-50 mm.[14]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

Diagram 1: NMR Analysis Workflow for Oxiranes

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample Filter->Insert Lock Lock & Shim Insert->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Lock->AcquireC13 Process Process Data (FT, Phasing, Baseline) AcquireH1->Process AcquireC13->Process Integrate Integrate Peaks Process->Integrate Assign Assign Signals Integrate->Assign

Caption: Workflow for NMR sample preparation and analysis.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy of Oxiranes

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. The oxirane ring has several characteristic vibrational modes that give rise to distinct absorption bands in the infrared spectrum.

Characteristic FTIR Absorption Bands of Oxiranes

The presence of an oxirane ring can be confirmed by observing a combination of characteristic absorption bands.[1]

  • Asymmetric Ring Stretching (C-O-C): This vibration typically appears as a strong band in the 950-810 cm⁻¹ region.[1]

  • Symmetric Ring Stretching ("Ring Breathing"): This mode results in an absorption band around 1280-1230 cm⁻¹ .[1]

  • C-H Stretching: The C-H bonds of the epoxide ring often show a weak to medium absorption band around 3050-2990 cm⁻¹ .

The band around 915 cm⁻¹ is often used to monitor the curing of epoxy resins, as its disappearance indicates the opening of the oxirane ring.[16]

Table 3: Key FTIR Absorption Bands for Oxiranes

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretching3050 - 2990Medium
Symmetric Ring Breathing1280 - 1230Medium
Asymmetric C-O-C Stretching950 - 810Strong
C-O Bending880 - 750Strong
Monitoring Reactions with FTIR

FTIR is an excellent tool for monitoring reactions involving oxiranes, such as ring-opening reactions during polymerization. By tracking the decrease in the intensity of the characteristic oxirane bands (e.g., at ~915 cm⁻¹) and the appearance of new bands corresponding to the product (e.g., a broad O-H stretch around 3500-3200 cm⁻¹ for alcohol formation), the progress of the reaction can be followed in real-time.[1][16]

Experimental Protocol: FTIR Sample Preparation and Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation.[17][18]

Objective: To obtain an FTIR spectrum of a liquid or solid oxirane-containing compound.

Materials:

  • Oxirane sample (a few milligrams of solid or 1-2 drops of liquid)[19]

  • FTIR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[19]

  • Apply Pressure (for solids):

    • If analyzing a solid sample, use the pressure clamp to ensure good contact between the sample and the ATR crystal.[20]

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be analyzed for the characteristic absorption bands of the oxirane ring.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis is complete.

Diagram 2: Key Structural Features and Corresponding Spectral Data of an Oxirane

Oxirane_Spectra cluster_structure Oxirane Structure cluster_nmr NMR Data cluster_ftir FTIR Data oxirane_img H1_NMR ¹H NMR: δ 2.5-3.5 ppm oxirane_img->H1_NMR Protons C13_NMR ¹³C NMR: δ 40-60 ppm oxirane_img->C13_NMR Carbons FTIR_CH C-H stretch: ~3000 cm⁻¹ oxirane_img->FTIR_CH C-H Bonds FTIR_Ring Ring stretches: 1250 & 900 cm⁻¹ oxirane_img->FTIR_Ring C-O-C Ring

Caption: Correlation of oxirane structure with NMR and FTIR data.

Conclusion

NMR and FTIR spectroscopy are indispensable and complementary techniques for the comprehensive analysis of oxirane compounds. While FTIR provides a rapid and effective method for identifying the presence of the oxirane functional group and monitoring its reactions, NMR offers detailed structural information, including stereochemistry and connectivity, which is crucial for unambiguous compound identification and characterization. By employing the protocols and understanding the spectral features outlined in this guide, researchers can confidently analyze and characterize oxirane-containing molecules, advancing their work in synthesis, materials science, and drug development.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Alberta. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of epoxy and cured epoxy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780–5786. Retrieved from [Link]

  • PubMed. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of FTIR absorbance bands for (a) epoxide group at 905 cm⁻¹.... Retrieved from [Link]

  • Hennebelle, M., et al. (2022). Quantitative assessment of epoxide formation in oil and mayonnaise by 1H–13C HSQC NMR spectroscopy. Food Chemistry, 390, 133145. Retrieved from [Link]

  • PubMed. (2022). Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy. Food Chemistry. Retrieved from [Link]

  • Mustata, F., & Bicu, I. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Materials, 3(1), 139-150. Retrieved from [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780-5786. Retrieved from [Link]

  • Scilit. (n.d.). The NMR spectra of some epoxides. Retrieved from [Link]

  • CORE. (n.d.). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7. Retrieved from [Link]

  • Rayung, M., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers, 13(16), 2758. Retrieved from [Link]

  • Academia.edu. (2017). The use of ATR-FTIR spectroscopy to measure changes in the oxirane content and iodine value of vegetable oils during epoxidation. Retrieved from [Link]

  • ACS Publications. (2015). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. Retrieved from [Link]

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  • SpectraBase. (n.d.). Oxiran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

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Method

Application Notes and Protocols: Safe Handling and Storage of [(p-Isopropylphenoxy)methyl]oxirane

Introduction: Compound Profile and Hazard Analysis [(p-Isopropylphenoxy)methyl]oxirane (CAS No. 2210-72-2) is an organic compound featuring a reactive oxirane (epoxide) ring and a phenoxy ether linkage.[1] The three-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Compound Profile and Hazard Analysis

[(p-Isopropylphenoxy)methyl]oxirane (CAS No. 2210-72-2) is an organic compound featuring a reactive oxirane (epoxide) ring and a phenoxy ether linkage.[1] The three-membered epoxide ring is highly strained, making the compound susceptible to ring-opening reactions with a wide range of nucleophiles, acids, and bases. This inherent reactivity is crucial for its utility in chemical synthesis but also dictates the stringent safety protocols required for its handling.

While specific toxicity data for this exact isomer is limited, the chemical class of oxiranes and related epoxides necessitates a cautious approach. Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation or allergic skin reactions.[2][3][4] Therefore, all handling procedures must be designed to minimize exposure and mitigate risks associated with its reactivity.

Table 1: Chemical and Physical Properties of [(p-Isopropylphenoxy)methyl]oxirane and Analogues

PropertyValue / DescriptionSource
Chemical Name [(p-Isopropylphenoxy)methyl]oxirane[1]
CAS Number 2210-72-2[1]
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Physical Form Liquid (presumed)
Primary Hazards Potential for skin/eye irritation, respiratory irritation, harmful if swallowed. Reactive epoxide ring.[2][4][5]
Storage Temp. 2-8°C, under inert atmosphere

Integrated Safety Framework: Risk Assessment and Mitigation

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory to ensure the safe handling of [(p-Isopropylphenoxy)methyl]oxirane.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[2][6] The fume hood provides critical protection against the inhalation of potentially harmful vapors and contains any accidental releases. Safety showers and eyewash stations must be readily accessible in the immediate vicinity of the work area.[2]

Administrative Controls

All personnel must receive documented training on the specific hazards of oxirane compounds and the procedures outlined in this guide. Access to areas where this chemical is stored or handled should be restricted to authorized personnel. It is crucial to treat this compound with the recognition of "having unknown hazards and toxicity" and to establish safe usage conditions based on a thorough risk assessment for each specific experimental setup.[7]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the final and most critical barrier to exposure.[8] Do not handle this compound without the appropriate PPE as specified below.

Table 2: Mandatory PPE for Handling [(p-Isopropylphenoxy)methyl]oxirane

Protection TypeRecommended PPEStandard / MaterialRationale
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or Butyl Rubber (compliant with EN374)Prevents direct skin contact. Epoxides can be skin irritants and sensitizers.[6][8]
Eye & Face Chemical splash goggles and a full-face shieldConforming to EN 166 or ANSI Z87.1Protects eyes and face from splashes, which can cause serious irritation or damage.[8][9]
Body Protection Flame-resistant lab coat or chemical-resistant coverallsNomex® or similar, over cotton clothingProtects skin and personal clothing from contamination.[8][9]
Respiratory Work conducted within a certified chemical fume hoodN/APrimary method to prevent inhalation of harmful vapors.[2][6]
Foot Protection Closed-toe, chemical-resistant shoesN/AProtects feet from potential spills.[8]

Standard Operating Procedures

Adherence to the following protocols is mandatory for all researchers, scientists, and laboratory professionals.

Protocol 3.1: Receiving and Initial Storage of [(p-Isopropylphenoxy)methyl]oxirane

This workflow ensures that the compound is received, inspected, and stored safely upon arrival at the facility.

A Start: Receive Shipment B Inspect Outer Packaging for Damage or Leaks A->B C Is Package Intact? B->C D Quarantine Package in Secondary Containment in a Fume Hood C->D No F Move to Designated Area. Don Full PPE. C->F Yes E Contact EHS and Supplier Immediately. Do Not Open. D->E G Carefully Unpack. Verify Inner Container Seal. F->G H Confirm Label Matches Order and SDS. G->H I Log Compound into Chemical Inventory System. H->I J Store in Designated Location: 2-8°C, Inert Atmosphere, Away from Incompatibles. I->J K End J->K

Caption: Workflow for Receiving and Storing Compound.

Protocol 3.2: Long-Term Storage
  • Temperature: Store the compound in a refrigerator designated for chemical storage at 2-8°C.[2]

  • Atmosphere: For long-term stability and to prevent reaction with atmospheric components, store the container under an inert atmosphere (e.g., Nitrogen or Argon).

  • Container Integrity: Ensure the container is tightly sealed to prevent leakage or contamination.[7] Containers that have been opened must be carefully resealed.

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent potentially hazardous reactions.[4][10]

Protocol 3.3: General Handling and Dispensing
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in Table 2.

  • Equilibration: Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture into the compound.

  • Dispensing: Perform all transfers and dispensing of the liquid within the fume hood. Use appropriate tools (e.g., glass pipettes, syringes) for accurate and safe transfer.

  • Post-Handling: Tightly reseal the container, purging with an inert gas if required for long-term storage. Clean any contaminated surfaces and tools according to laboratory procedures.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][7] Remove and properly dispose of contaminated gloves.

Emergency Response Protocols

Rapid and correct response to emergencies is critical to minimizing harm.

Protocol 4.1: Chemical Spill Management

The response to a spill depends entirely on its scale and the associated risk.

Spill Spill Detected Assess Assess Hazard Is it a Minor Spill? (<100mL, contained in hood) Spill->Assess MinorSpill Minor Spill Protocol Assess->MinorSpill Yes MajorSpill Major Spill Protocol Assess->MajorSpill No (>100mL or outside hood) PPE Ensure Full PPE is Worn Evacuate EVACUATE IMMEDIATE AREA Contain Contain spill with absorbent (vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material into hazardous waste container Contain->Collect Decon Decontaminate spill area and affected equipment Collect->Decon ReportMinor Report incident to supervisor Decon->ReportMinor Alert Alert nearby personnel and activate alarm Evacuate->Alert CallEHS Call EHS / Emergency Response (from a safe location) Alert->CallEHS Isolate Isolate the area. Close doors, restrict access. CallEHS->Isolate Await DO NOT attempt cleanup. Await trained responders. Isolate->Await

Caption: Decision Framework for Spill Response.

Protocol 4.2: Personnel Exposure

Immediate first aid is crucial following any exposure.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration (only by trained personnel) and seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Waste Management Protocol

All waste generated from the use of [(p-Isopropylphenoxy)methyl]oxirane is considered hazardous waste.

  • Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated, compatible, and clearly labeled hazardous waste container.[6][14] The container must be kept tightly sealed when not in use.

  • Solid Waste: All contaminated materials, such as gloves, pipette tips, and absorbent pads, must be collected in a separate, labeled container for solid hazardous waste.[14]

  • Labeling: Label all waste containers clearly with the full chemical name "[(p-Isopropylphenoxy)methyl]oxirane" and any other constituents.[14] Do not use abbreviations.

  • Disposal: Never dispose of this chemical down the drain or in regular trash.[6][14] Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[14]

References

  • Benchchem. Personal protective equipment for handling Oxirane, ((2-cyclopentylphenoxy)methyl)-.
  • Benchchem. Safe Disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Procedural Guide.
  • ChemicalBook. [(p-isopropylphenoxy)methyl]oxirane | 2210-72-2.
  • Benchchem. Safe Disposal of [3,5-Bis(phenylmethoxy)
  • BLD Pharmatech. Safety Data Sheet: 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane.
  • Sigma-Aldrich. 2-((2-Isopropylphenoxy)methyl)oxirane | 5904-89-2.
  • Caluanie Muelear Oxidize. Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Balchem. GUIDE 119P.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Shanghai Haohong Scientific Co., Ltd. Safety Data Sheet: 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane.
  • AKEMI chemisch technische Spezialfabrik GmbH. Safety data sheet: Plastic Parts Adhesive Component A.
  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.
  • Caluanie Muelear Oxidize. Emergency Response Procedures for Chemical Exposure in Factories.
  • KR-80QL Safety D
  • 3M. Safety Data Sheet: 3M™ Scotch-Weld™ 7240 B/A FR- Part B.
  • Sigma-Aldrich.
  • Florida State University, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • LGC Limited. Safety data sheet: 2-[(2-Methoxyphenoxy)methyl]oxirane.
  • Tulane University, Office of Environmental Health and Safety. FACT SHEET: Hazardous Waste Disposal.
  • PubChem, National Institutes of Health. Trans-phenylpropylene oxide | C9H10O | CID 123339.

Sources

Application

Application Notes and Protocols: Advanced Materials in Coating Development

An in-depth guide to the applications of advanced materials in the development of high-performance coatings, designed for researchers, scientists, and professionals in the field. Introduction: The Evolving Landscape of C...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the applications of advanced materials in the development of high-performance coatings, designed for researchers, scientists, and professionals in the field.

Introduction: The Evolving Landscape of Coating Materials

Coatings are fundamental to modern technology, providing critical functions that range from corrosion protection and aesthetic enhancement to advanced functionalities like self-healing and bio-compatibility. The development of novel materials has pushed the boundaries of what coatings can achieve. This guide delves into the application of cutting-edge materials in the development of high-performance coatings, providing detailed protocols and the scientific rationale behind their use. We will explore key areas where material innovation is driving significant advancements, including the use of nanomaterials for enhanced durability and the design of "smart" coatings that respond to environmental stimuli.

The selection of materials is paramount in coating formulation, directly influencing the final properties and performance. For instance, the incorporation of nanoparticles can dramatically improve mechanical strength and confer new properties such as UV resistance and antimicrobial activity. The transition from passive, protective layers to active, functional coatings represents a major paradigm shift in the industry, opening up new applications in fields ranging from aerospace to medicine.

Section 1: Nanomaterial-Enhanced Coatings for Superior Durability and Functionality

The integration of nanomaterials into coating formulations has revolutionized their performance. Nanoparticles, due to their high surface-area-to-volume ratio, can impart significant improvements in mechanical, thermal, and chemical properties even at low concentrations.

Titanium Dioxide (TiO₂) Nanoparticles for Photocatalytic and UV-Resistant Coatings

Titanium dioxide (TiO₂) is a widely used nanomaterial in coatings due to its excellent UV-blocking capabilities and photocatalytic activity. When incorporated into a polymer matrix, TiO₂ nanoparticles can significantly enhance the durability of the coating by protecting the underlying material from UV degradation. Furthermore, the photocatalytic properties of TiO₂ can be harnessed to create self-cleaning surfaces. Under UV irradiation, TiO₂ generates reactive oxygen species (ROS) that can decompose organic pollutants, dirt, and microorganisms on the coating's surface.

Mechanism of Action: Upon absorption of UV light with energy greater than its bandgap, TiO₂ generates electron-hole pairs. These charge carriers migrate to the surface and react with adsorbed water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide ions (O₂⁻). These ROS are powerful oxidizing agents that can break down organic molecules.

Protocol 1: Formulation of a TiO₂-Based Self-Cleaning Coating

Objective: To prepare a transparent, UV-curable coating with self-cleaning properties for application on glass surfaces.

Materials:

  • Anatase TiO₂ nanoparticles (primary particle size < 25 nm)

  • Acrylate-based UV-curable resin

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Solvent (e.g., isopropanol)

  • Glass substrates

Equipment:

  • Ultrasonic bath

  • Magnetic stirrer

  • Spin coater

  • UV curing lamp (365 nm)

  • Contact angle goniometer

  • UV-Vis spectrophotometer

Procedure:

  • Dispersion of TiO₂ Nanoparticles:

    • Disperse 1 wt% of TiO₂ nanoparticles in isopropanol.

    • Sonicate the dispersion for 30 minutes to break down agglomerates and ensure a uniform suspension.

  • Formulation of the Coating Solution:

    • Add the TiO₂ dispersion to the UV-curable resin while stirring.

    • Add 2 wt% of the photoinitiator to the mixture.

    • Continue stirring for 1 hour in the dark to ensure homogeneity.

  • Coating Application:

    • Clean the glass substrates with piranha solution (use extreme caution and appropriate personal protective equipment).

    • Apply the coating solution onto the glass substrates using a spin coater at 2000 rpm for 30 seconds.

  • Curing:

    • Cure the coated substrates under the UV lamp for 10 minutes.

  • Characterization:

    • Measure the water contact angle to assess the hydrophilicity of the surface.

    • Evaluate the self-cleaning performance by applying a stain (e.g., methylene blue solution) and exposing the sample to UV light. The degradation of the stain indicates photocatalytic activity.

    • Measure the transmittance of the coated glass using a UV-Vis spectrophotometer to ensure transparency.

Expected Results: The resulting coating should be transparent and exhibit a low water contact angle (< 20°), indicating a hydrophilic surface. Under UV irradiation, the methylene blue stain should degrade, demonstrating the self-cleaning property of the coating.

Zinc Oxide (ZnO) Nanoparticles for Anti-Corrosion Coatings

Corrosion is a major challenge for metallic structures, and coatings are the primary means of protection. The incorporation of zinc oxide (ZnO) nanoparticles into coating formulations can significantly enhance their anti-corrosion performance. ZnO nanoparticles act as a physical barrier, preventing the ingress of corrosive agents such as water and oxygen to the metal surface. Additionally, ZnO can provide cathodic protection by acting as a sacrificial anode.

Mechanism of Action: ZnO nanoparticles improve the barrier properties of the coating by increasing the tortuosity of the diffusion path for corrosive species. Furthermore, in the presence of an electrolyte, ZnO can be preferentially oxidized, thus protecting the underlying metal substrate.

Protocol 2: Preparation and Evaluation of a ZnO-Enhanced Epoxy Anti-Corrosion Coating

Objective: To formulate an epoxy-based coating with enhanced anti-corrosion properties for steel substrates.

Materials:

  • Epoxy resin and hardener

  • ZnO nanoparticles (particle size < 50 nm)

  • Solvent (e.g., xylene)

  • Mild steel panels

Equipment:

  • High-shear mixer

  • Spray gun

  • Salt spray chamber

  • Potentiostat for electrochemical impedance spectroscopy (EIS)

Procedure:

  • Dispersion of ZnO Nanoparticles:

    • Disperse 3 wt% of ZnO nanoparticles in xylene using a high-shear mixer for 1 hour.

  • Coating Formulation:

    • Add the ZnO dispersion to the epoxy resin and mix thoroughly.

    • Add the hardener according to the manufacturer's recommended ratio and mix until uniform.

  • Coating Application:

    • Degrease and sandblast the steel panels to ensure good adhesion.

    • Apply the formulated coating onto the steel panels using a spray gun to a dry film thickness of approximately 100 µm.

  • Curing:

    • Allow the coated panels to cure at room temperature for 7 days.

  • Performance Evaluation:

    • Salt Spray Test: Expose the coated panels to a 5% NaCl salt spray according to ASTM B117 standards. Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and delamination.

    • Electrochemical Impedance Spectroscopy (EIS): Immerse the coated panels in a 3.5% NaCl solution and perform EIS measurements over time. A high and stable impedance modulus at low frequencies indicates good corrosion protection.

Data Presentation:

Coating SystemTime to First Corrosion (hours)Low-Frequency Impedance (Ω·cm²) at 24h
Uncoated Steel< 110³
Epoxy Coating20010⁷
Epoxy + 3% ZnO> 50010⁹

Section 2: "Smart" Coatings for Responsive and Functional Surfaces

"Smart" coatings are designed to respond to external stimuli, such as changes in pH, temperature, or light, by altering their properties. This responsiveness enables a wide range of advanced functionalities, from controlled drug release to self-healing capabilities.

pH-Responsive Coatings for Controlled Drug Delivery

pH-responsive polymers can undergo conformational or solubility changes in response to variations in pH. This property can be exploited to create coatings for drug-eluting medical devices that release their therapeutic payload in a controlled manner in response to the local pH environment. For example, a coating can be designed to be stable at physiological pH (7.4) but to swell and release a drug at the slightly acidic pH often found in the vicinity of tumors or sites of inflammation.

Mechanism of Action: pH-responsive polymers typically contain acidic or basic functional groups. For example, a polymer with carboxylic acid groups will be deprotonated and soluble at high pH but will become protonated and collapse at low pH. This transition can be used to trigger the release of an encapsulated drug.

Protocol 3: Fabrication of a pH-Responsive Drug-Eluting Coating

Objective: To create a pH-responsive coating for a model medical device (e.g., a stent) that releases a drug in an acidic environment.

Materials:

  • pH-responsive polymer (e.g., poly(methacrylic acid-co-methyl methacrylate))

  • Model drug (e.g., doxorubicin)

  • Solvent (e.g., dimethylformamide, DMF)

  • Stent-like metallic mesh

Equipment:

  • Dip coater

  • pH meter

  • UV-Vis spectrophotometer

  • High-performance liquid chromatography (HPLC)

Procedure:

  • Preparation of the Drug-Polymer Solution:

    • Dissolve the pH-responsive polymer and doxorubicin in DMF to create a 5% (w/v) solution.

  • Coating the Device:

    • Clean the metallic mesh thoroughly.

    • Dip-coat the mesh in the drug-polymer solution at a controlled withdrawal speed to achieve the desired coating thickness.

    • Dry the coated mesh in a vacuum oven at 40°C for 24 hours.

  • In Vitro Drug Release Study:

    • Place the coated meshes in separate vials containing phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the concentration of doxorubicin in the aliquots using a UV-Vis spectrophotometer or HPLC.

  • Data Analysis:

    • Plot the cumulative drug release as a function of time for both pH conditions.

Expected Results: The drug release rate should be significantly higher at pH 5.5 compared to pH 7.4, demonstrating the pH-responsive nature of the coating.

Self-Healing Coatings for Enhanced Longevity

Self-healing coatings have the ability to repair damage autonomously, thereby extending the service life of the coated object. One common approach involves the encapsulation of a healing agent within microcapsules that are dispersed in the coating matrix. When a crack propagates through the coating, it ruptures the microcapsules, releasing the healing agent, which then polymerizes and fills the crack.

Mechanism of Action: The self-healing process is typically based on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene (DCPD) catalyzed by Grubbs' catalyst. Microcapsules containing DCPD and dispersed Grubbs' catalyst are incorporated into the coating. When a crack ruptures the microcapsules, the DCPD comes into contact with the catalyst, initiating polymerization and healing the damage.

Experimental Workflow: Fabrication and Testing of a Self-Healing Coating

Self_Healing_Coating_Workflow A Microcapsule Synthesis (Urea-formaldehyde encapsulation of DCPD) C Coating Formulation (Mixing microcapsules and catalyst in epoxy) A->C B Catalyst Dispersion (Grubbs' catalyst in epoxy matrix) B->C D Coating Application (Application on substrate and curing) C->D E Damage Induction (Creating a controlled scratch) D->E F Healing Process (Autonomous crack repair) E->F G Performance Evaluation (Microscopy and electrochemical testing) F->G

Caption: Workflow for the fabrication and evaluation of a microcapsule-based self-healing coating.

Section 3: Advanced Characterization Techniques for Coating Performance

The evaluation of coating performance is crucial for ensuring its reliability and effectiveness. A variety of characterization techniques are employed to assess different aspects of the coating, from its physical properties to its protective capabilities.

Adhesion Testing

Adhesion is a critical property of any coating, as it determines its ability to remain attached to the substrate. The pull-off adhesion test (ASTM D4541) is a common method for quantifying the adhesion strength. In this test, a loading fixture (dolly) is glued to the coating surface, and a tensile force is applied to pull the dolly off. The force required to detach the dolly is a measure of the adhesion strength.

Corrosion Resistance Evaluation

As discussed earlier, electrochemical impedance spectroscopy (EIS) is a powerful technique for evaluating the corrosion resistance of coatings. By applying a small amplitude AC voltage over a range of frequencies, EIS can provide information about the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface. A high impedance modulus at low frequencies is indicative of excellent corrosion protection.

Signaling Pathway: Electrochemical Impedance Spectroscopy for Corrosion Analysis

EIS_Corrosion_Analysis A AC Voltage Signal (Applied to coated metal) B Coating-Substrate Interface (Acts as a capacitor and resistor) A->B Perturbation C Current Response (Measured by potentiostat) B->C Response D Impedance Calculation (Z = V/I) C->D E Nyquist & Bode Plots (Data visualization) D->E F Corrosion Resistance (Determined from impedance data) E->F Interpretation

Caption: The process of using EIS to determine the corrosion resistance of a coating.

References

  • ASTM B117 - 19 Standard Practice for Operating Salt Spray (Fog) Apparatus. ASTM International. [Link]

  • ASTM D4541 - 17 Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers. ASTM International. [Link]

  • Introduction to Corrosion Science. Cambridge University Press. [Link]

  • Self-Healing Materials: A Review. Science. [Link]

  • Titanium Dioxide in Coatings. American Coatings Association. [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting [(p-Isopropylphenoxy)methyl]oxirane synthesis side reactions

Welcome to the technical support center for the synthesis of [(p-isopropylphenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [(p-isopropylphenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important epoxide intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis, minimize side reactions, and maximize your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of [(p-isopropylphenoxy)methyl]oxirane, which is typically prepared via the Williamson ether synthesis from p-isopropylphenol and epichlorohydrin in the presence of a base and often a phase-transfer catalyst.[1][2]

Q1: My overall yield of [(p-Isopropylphenoxy)methyl]oxirane is significantly lower than expected. What are the likely causes and how can I improve it?

A1: A low yield is a common problem that can stem from several competing side reactions or suboptimal conditions. A systematic approach is required to diagnose and resolve the issue.

Primary Suspects for Low Yield:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Hydrolysis of Epoxide: The desired product is sensitive to aqueous acidic and basic conditions, leading to the formation of a diol byproduct.

  • Polymerization: The phenoxide can react with the newly formed epoxide product, leading to oligomers.[3]

  • Formation of Byproducts from Epichlorohydrin: The base can react with epichlorohydrin itself, leading to unwanted side products.[4]

  • Suboptimal Phase-Transfer Catalysis: Inefficient transfer of the phenoxide to the organic phase can slow down the desired reaction, allowing side reactions to dominate.[5][6]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of low yield.

G start Low Yield Observed check_completion 1. Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) start->check_completion is_starting_material Significant p-isopropylphenol remaining? check_completion->is_starting_material incomplete Incomplete Reaction is_starting_material->incomplete Yes is_byproducts Major byproducts detected? is_starting_material->is_byproducts No optimize_conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Check base stoichiometry - Verify catalyst activity incomplete->optimize_conditions byproducts Side Reactions Dominate is_byproducts->byproducts Yes identify_byproduct 2. Identify Byproduct Structure byproducts->identify_byproduct is_diol Diol detected? (polar spot on TLC, characteristic -OH peaks in NMR) identify_byproduct->is_diol diol_formation Hydrolysis of Epoxide is_diol->diol_formation Yes is_polymer High MW species detected? (GC-MS, complex NMR baseline) is_diol->is_polymer No diol_solution Solution: - Use anhydrous solvent - Avoid excess aqueous base - Careful work-up diol_formation->diol_solution polymer_formation Polymerization is_polymer->polymer_formation Yes polymer_solution Solution: - Use excess epichlorohydrin - Control temperature - Slow addition of base polymer_formation->polymer_solution G cluster_0 Epoxide Hydrolysis Product [(p-Isopropylphenoxy)methyl]oxirane Intermediate Alkoxide Intermediate Product->Intermediate + OH⁻ (from NaOH/H₂O) Diol Diol Byproduct Intermediate->Diol + H₂O (work-up)

Caption: Simplified mechanism of diol byproduct formation.

Preventative Measures & Solutions:

  • Anhydrous Conditions: While phase-transfer catalysis often involves an aqueous phase, minimizing the amount of water can suppress this side reaction. Using solid sodium hydroxide instead of a concentrated aqueous solution can be beneficial. [7][8]* Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at a moderate temperature (e.g., 40-50 °C) is often a good compromise between reaction rate and side product formation. [9]* Careful Work-up: Neutralize the reaction mixture carefully with dilute acid (e.g., 1M HCl) under cooling before extraction. A prolonged or aggressive basic or acidic wash can promote ring-opening.

  • Purification: If the diol has formed, it can be removed by column chromatography on silica gel. The diol is significantly more polar than the desired epoxide, so it will have a much lower Rf value on TLC and will elute much later from a column.

Q3: My product mass spectrum shows peaks at roughly double the expected molecular weight, and the ¹H NMR spectrum is broad and poorly resolved. What's happening?

A3: This strongly suggests the formation of dimers or oligomers. This occurs when the p-isopropylphenoxide nucleophile attacks the epoxide ring of an already formed product molecule instead of epichlorohydrin.

Causality: This side reaction becomes significant when the concentration of epichlorohydrin becomes low relative to the phenoxide and the product. This can happen if an insufficient excess of epichlorohydrin is used or if the reaction is allowed to proceed for too long after the epichlorohydrin has been consumed. [9] Dominant Dimerization Pathway:

G phenoxide p-isopropylphenoxide dimer_intermediate Dimer Alkoxide Intermediate phenoxide->dimer_intermediate Attacks epoxide of... product [(p-Isopropylphenoxy)methyl]oxirane (Product Molecule) product->dimer_intermediate dimer Dimer Byproduct dimer_intermediate->dimer Protonation (during work-up)

Caption: Formation of a dimer byproduct.

Preventative Measures & Solutions:

StrategyRationale
Use Excess Epichlorohydrin A molar excess of epichlorohydrin (2 to 5 equivalents) ensures that the phenoxide is more likely to react with it rather than the product. [9]This is often the most effective solution.
Control Reagent Addition Adding the base or the phenoxide solution slowly to the epichlorohydrin can help maintain a high relative concentration of the alkylating agent throughout the reaction.
Monitor Reaction Progress Use TLC or GC to monitor the consumption of p-isopropylphenol. Stop the reaction shortly after the starting material has been fully consumed to prevent subsequent side reactions.
Purification High molecular weight oligomers can typically be removed by distillation (if the desired product is volatile enough) or by column chromatography.

Frequently Asked Questions (FAQs)

FAQ1: What is the optimal stoichiometry of reactants?

The ideal stoichiometry involves using a molar excess of epichlorohydrin relative to p-isopropylphenol. A ratio of 1.0 equivalent of p-isopropylphenol to 2-5 equivalents of epichlorohydrin is common. The base (e.g., NaOH) is typically used in a slight excess relative to the phenol (1.1-1.3 equivalents) to ensure complete deprotonation. The phase-transfer catalyst is used in catalytic amounts, typically 1-5 mol%. [9]

FAQ2: What is the role of the phase-transfer catalyst (PTC) and how do I choose one?

The reaction involves two immiscible phases: an organic phase (epichlorohydrin, product) and an aqueous or solid phase (sodium hydroxide, sodium p-isopropylphenoxide). The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), transports the phenoxide anion from the aqueous/solid phase into the organic phase where it can react with epichlorohydrin. [5][6][10]This accelerates the reaction significantly. [5]TBAB is a common and effective choice for this type of synthesis.

FAQ3: How can I effectively monitor the reaction's progress?
  • Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture against a standard of p-isopropylphenol. The disappearance of the starting phenol spot indicates the reaction is nearing completion. The product will have a higher Rf than the phenol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing you to monitor the disappearance of starting materials and the appearance of the product and any volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of both starting materials and products, especially for non-volatile byproducts like oligomers. [11][12]

FAQ4: What are the best practices for work-up and purification?
  • Quenching: After the reaction is complete, cool the mixture and quench by adding water to dissolve the salts (e.g., NaCl).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.

  • Washing: Wash the combined organic layers with water to remove the catalyst and any remaining salts, followed by a brine wash to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by vacuum distillation or column chromatography on silica gel to remove non-volatile impurities and byproducts. [13][14]

References
  • Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Eriksson, J. (2014). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology.
  • Wikipedia. (n.d.). Allyl glycidyl ether. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 9). Ether and Epoxide Reactions [Video]. YouTube. [Link]

  • Scribd. (n.d.). Williamson Ether Synthesis & Epoxide Reactions. Retrieved from [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1873-1880.
  • Fryauf, K., et al. (1993).
  • Google Patents. (n.d.). EP0545576A1 - Process for the glycidylation of alcohols.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
  • Organic chemistry teaching. (2013, August 30). Epichlorohydrin. WordPress.com. [Link]

  • ResearchGate. (n.d.).
  • Perzborn, M., et al. (2015). Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior. Polymer Chemistry, 6(19), 3568-3578.
  • Google Patents. (n.d.). JPH08208633A - Purification of glycidol.
  • Antoniou, D. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
  • Zhang, Y., et al. (2019). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters, 8(11), 1463-1468.
  • ResearchGate. (n.d.). Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds.
  • ResearchGate. (n.d.). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • LookChem. (n.d.). Cas 49645-94-5,2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]OXIRANE. Retrieved from [Link]

  • Slideshare. (n.d.).
  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions.
  • ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol.
  • Organic Chemistry with Victor. (2023, November 26). Epichlorohydrin Opening Mechanism [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c).
  • Google Patents. (n.d.). S2007.
  • NIST. (n.d.). Oxirane, (phenoxymethyl)-. WebBook. [Link]

  • ResearchGate. (n.d.). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.

Sources

Optimization

Technical Support Center: Synthesis of 2-[(4-propan-2-ylphenoxy)methyl]oxirane

Welcome to the technical support resource for the synthesis and purification of 2-[(4-propan-2-ylphenoxy)methyl]oxirane. This guide is designed for researchers, chemists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 2-[(4-propan-2-ylphenoxy)methyl]oxirane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key epoxide intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Reaction Overview: The Synthetic Pathway

The industrial and laboratory synthesis of 2-[(4-propan-2-ylphenoxy)methyl]oxirane is typically achieved via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis.[1] The process involves the reaction of 4-propan-2-ylphenol (4-isopropylphenol) with epichlorohydrin. The reaction proceeds in two key steps:

  • Nucleophilic Attack: The phenolic proton of 4-propan-2-ylphenol is abstracted by a base to form a potent phenoxide nucleophile. This phenoxide then attacks the least sterically hindered carbon of epichlorohydrin, opening the epoxide ring and displacing the chloride ion to form a chlorohydrin intermediate.

  • Intramolecular Cyclization: The newly formed alkoxide (from the opened epoxide) undergoes an intramolecular SN2 reaction, displacing the chloride ion to form the final oxirane (epoxide) ring.[2]

This pathway, while robust, is sensitive to reaction conditions which can significantly impact both yield and purity.

reaction_mechanism phenol 4-propan-2-ylphenol phenoxide Phenoxide Nucleophile phenol->phenoxide + Base (Deprotonation) epichlorohydrin Epichlorohydrin chlorohydrin Chlorohydrin Intermediate epichlorohydrin->chlorohydrin base Base (e.g., NaOH) base->phenoxide phenoxide->chlorohydrin Sₙ2 Attack product 2-[(4-propan-2-ylphenoxy)methyl]oxirane chlorohydrin->product Intramolecular Sₙ2 (Ring Closure) byproduct NaCl + H₂O chlorohydrin->byproduct - Cl⁻

Figure 1: General reaction mechanism for the synthesis of 2-[(4-propan-2-ylphenoxy)methyl]oxirane.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is crucial.

  • Incomplete Deprotonation of Phenol: The formation of the phenoxide nucleophile is the first critical step.

    • Causality: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.[3] If deprotonation is incomplete, the concentration of the active nucleophile is reduced, slowing the reaction.

    • Troubleshooting Steps:

      • Base Selection: While strong bases like sodium hydride (NaH) ensure complete deprotonation, they require strict anhydrous conditions.[3] For this synthesis, powdered sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient and more practical. Ensure the base is fresh, dry, and finely powdered to maximize surface area.

      • Stoichiometry: Use a slight excess of the base (1.1 to 1.2 molar equivalents) relative to the 4-propan-2-ylphenol to ensure complete conversion.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Causality: Like most SN2 reactions, this synthesis requires energy to overcome the activation barrier.[4] However, excessively high temperatures can promote side reactions, primarily the elimination of epichlorohydrin or subsequent reactions of the product.[3]

    • Troubleshooting Steps:

      • Temperature Control: A temperature range of 50-80 °C is typically effective. Start on the lower end of this range and monitor the reaction's progress. If it is too slow, gradually increase the temperature.

      • Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may simply need more time to reach completion, often ranging from 4 to 12 hours.[3]

  • Competing Side Reactions: The formation of byproducts directly consumes starting materials, reducing the theoretical maximum yield.

    • Causality: The primary side reaction is the formation of a diol via hydrolysis of the epoxide product if water is present. Another possibility is the reaction of the product epoxide with another molecule of the phenoxide, leading to oligomerization.[5]

    • Troubleshooting Steps:

      • Anhydrous Conditions: While not as critical as with NaH, minimizing water in your reagents and solvent will suppress diol formation.

      • Stoichiometry of Epichlorohydrin: Using a large excess of epichlorohydrin can favor the desired reaction. However, this makes its removal during workup more challenging. A molar ratio of 1.5 to 3.0 equivalents of epichlorohydrin to the phenol is a common starting point.

Question: My final product is impure. What are the common contaminants and how can I remove them?

Answer: Purity is paramount, especially in drug development. Impurities often originate from unreacted starting materials or side reactions.

  • Common Impurities and Identification:

    • Unreacted 4-propan-2-ylphenol: Acidic. Can be removed with a basic wash (e.g., dilute NaOH solution) during workup.

    • Unreacted Epichlorohydrin: A volatile and reactive starting material.[5] Can often be removed by distillation under reduced pressure.

    • 1-chloro-3-(4-propan-2-ylphenoxy)propan-2-ol (Chlorohydrin Intermediate): Results from incomplete ring-closure. Can be addressed by ensuring sufficient base and reaction time/temperature during the cyclization step.

    • 3-(4-propan-2-ylphenoxy)propane-1,2-diol: The hydrolysis byproduct. Its formation is minimized by running the reaction under dry conditions.

    • Oligomers: High molecular weight species formed from the reaction of the product with the starting phenoxide.[5]

  • Purification Strategies:

    • Aqueous Workup: A standard workup involving washing the organic layer with water and brine is effective for removing inorganic salts. A wash with dilute NaOH can remove unreacted phenol, but be cautious as this can also promote epoxide ring-opening if not done carefully at low temperatures.

    • Distillation: Vacuum distillation is highly effective for separating the product from less volatile impurities like unreacted phenol and oligomers, and more volatile impurities like residual epichlorohydrin.

    • Column Chromatography: For laboratory-scale purification and to achieve the highest purity, silica gel column chromatography is the method of choice. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

Question: I am using a phase-transfer catalyst (PTC). How do I optimize its use?

Answer: Phase-transfer catalysis is an excellent strategy for this synthesis, especially when using an inorganic base like NaOH with an organic solvent.

  • Causality: The phenoxide, being an ionic salt, has low solubility in many organic solvents. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the epichlorohydrin.[6]

  • Optimization & Troubleshooting:

    • Catalyst Loading: Typically, 1-5 mol% of the PTC relative to the limiting reagent is sufficient. Too little catalyst will result in a slow reaction, while too much offers no benefit and can complicate purification.

    • Catalyst Choice: Tetrabutylammonium and tetraethylammonium salts are common and effective choices.

    • Agitation: Efficient stirring is critical in a multiphase system to ensure effective transport of the ions between phases. If the reaction is slow, ensure your stirring is vigorous enough to create a fine emulsion or suspension.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? Polar aprotic solvents like DMF or DMSO can be effective as they solvate the cation of the phenoxide salt, making the anion more nucleophilic.[3] However, they can be difficult to remove. A more common and practical approach is to use epichlorohydrin itself as the solvent (if a large excess is used) or to employ a phase-transfer catalyst with a less polar solvent like toluene, which simplifies workup.[6]

Q2: How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a silica plate and a solvent system like 3:1 Hexane:Ethyl Acetate. The phenol starting material will have a low Rf, while the less polar ether product will have a higher Rf. Staining with potassium permanganate can help visualize the spots. For quantitative analysis, GC or HPLC are ideal.

Q3: What analytical methods can be used to determine the purity and confirm the structure of the final product?

  • Structure Confirmation: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

  • Purity Assessment:

    • GC-MS: Provides information on purity and the identity of volatile impurities.

    • HPLC: A robust method for quantifying purity.[7][8]

    • Epoxide Content Titration: A chemical method to determine the epoxide equivalent weight, which is a direct measure of the concentration of the desired functional group. This involves reacting the epoxide with an acid (e.g., HBr in acetic acid) and back-titrating the excess acid.[9][10]

Q4: Are there any safety precautions I should be aware of? Yes. Epichlorohydrin is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Phenols are also corrosive and toxic. Consult the Safety Data Sheet (SDS) for all reagents before beginning any work.

Validated Experimental Protocols

This section provides a detailed, self-validating workflow for synthesis and purification.

experimental_workflow start Setup & Reagent Prep reaction Reaction (Phenol + Epichlorohydrin + Base) start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete solvent_removal Solvent Removal (Rotary Evaporation) workup->solvent_removal purification Purification (Vacuum Distillation or Chromatography) solvent_removal->purification analysis Product Analysis (NMR, GC-MS, Titration) purification->analysis end Pure Product analysis->end troubleshooting_tree start Problem: Low Yield or Purity check_tlc Analyze Crude Reaction Mixture by TLC/GC start->check_tlc start_material Significant Starting Material Remains check_tlc->start_material Path A side_products Multiple Side Products Observed check_tlc->side_products Path B correct_spot Main Spot is Correct, but Yield is Low check_tlc->correct_spot Path C cause_incomplete Cause: Incomplete Reaction start_material->cause_incomplete cause_hydrolysis Cause: Hydrolysis / Oligomerization side_products->cause_hydrolysis cause_workup Cause: Poor Workup / Mechanical Loss correct_spot->cause_workup sol_conditions Solution: - Increase reaction time/temp - Check base activity/amount - Optimize catalyst loading cause_incomplete->sol_conditions sol_dry Solution: - Use anhydrous solvent/reagents - Ensure inert atmosphere if needed cause_hydrolysis->sol_dry sol_extract Solution: - Optimize extraction pH - Perform careful phase separation - Ensure complete solvent removal cause_workup->sol_extract

Figure 3: A decision tree to systematically troubleshoot synthesis issues.

References

Sources

Troubleshooting

Technical Support Center: Purification of Crude [(p-Isopropylphenoxy)methyl]oxirane

Welcome to the technical support center for the purification of [(p-Isopropylphenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [(p-Isopropylphenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile epoxide intermediate. The following content provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy and analysis of [(p-Isopropylphenoxy)methyl]oxirane.

Q1: What are the most common impurities I should expect in my crude [(p-Isopropylphenoxy)methyl]oxirane?

A1: The impurity profile of your crude product is largely dictated by the synthetic route, which is typically a Williamson ether synthesis between p-isopropylphenol and an epihalohydrin (like epichlorohydrin).

Common Impurities Profile:

ImpurityChemical NameOriginImpact on Purification
Starting Materials p-IsopropylphenolUnreacted starting materialAcidic; can be removed by a basic wash. Can co-elute with the product in non-polar solvent systems.
EpichlorohydrinUnreacted starting materialVolatile; can be removed by evaporation under reduced pressure or during distillation.
Byproducts 3-(4-isopropylphenoxy)propane-1,2-diolHydrolysis of the epoxide ringHighly polar; easily separated by chromatography or distillation. Can be an issue if the reaction or workup is performed in protic solvents or with excess water at high temperatures.
Dimeric/Polymeric SpeciesReaction of the epoxide with another nucleophile (e.g., p-isopropylphenoxide) or self-polymerizationHigh molecular weight, non-volatile; typically remains in the distillation pot or at the baseline in column chromatography.
Reagents/Solvents Inorganic Salts (e.g., NaCl, K₂CO₃)From the base used in the synthesisRemoved during aqueous workup.
Organic Solvent (e.g., Toluene, Butanone)Reaction solvent[1]Removed under reduced pressure.

Q2: Which primary purification method is best for this compound: vacuum distillation, flash chromatography, or recrystallization?

A2: The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Flash Column Chromatography is the most versatile and common method for small to medium-scale purification. It offers excellent separation of the target epoxide from both more polar impurities (like the diol) and less polar impurities (like unreacted starting materials, with the right solvent system).[1][2]

  • Vacuum Distillation is highly effective for large-scale purification and for removing non-volatile impurities like salts and polymers.[3] However, it requires thermal stability of the compound and a significant boiling point difference between the product and impurities. Epoxides can be heat-sensitive, so careful control over temperature and pressure is crucial.

  • Recrystallization is only viable if your crude product is a solid and you can identify a suitable solvent system where the epoxide has high solubility in hot solvent and low solubility in cold solvent, while impurities remain in solution.[4][5] Many glycidyl ethers are oils at room temperature, making this method less universally applicable.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect proton- or carbon-containing impurities. Integrating key signals can help quantify the level of major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities. The mass spectrum provides molecular weight confirmation.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying purity, especially for non-volatile impurities.[6][7]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity during chromatography. A single spot in multiple solvent systems is a good indication of high purity.

Q4: What are the critical safety precautions for handling [(p-Isopropylphenoxy)methyl]oxirane and other epoxides?

A4: Epoxides as a class are reactive molecules and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[9][10]

  • Skin Contact: Epoxides can be skin irritants and sensitizers. Avoid all contact with skin and immediately wash any affected area with plenty of soap and water.[8][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from acids, bases, and oxidizing agents which can catalyze ring-opening or polymerization.[9][10]

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter during purification.

Problem 1: After my aqueous workup, I have a persistent emulsion that won't separate.

  • Probable Cause: High concentrations of phenolate salts or other surfactant-like species can stabilize emulsions. Vigorous shaking during extraction can also contribute.

  • Solution:

    • Break the Emulsion: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of layers.

    • Gentle Inversion: In the future, use gentle inversions of the separatory funnel rather than vigorous shaking.

    • Filtration: For small-scale emulsions, passing the mixture through a pad of Celite or glass wool can sometimes help break it up.

Problem 2: My product is yellow, even after chromatography/distillation. How do I decolorize it?

  • Probable Cause: The color is likely due to trace amounts of oxidized phenolic impurities or other highly conjugated byproducts.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the impure product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight).

    • Stir or Swirl: Stir the mixture at room temperature for 15-30 minutes.

    • Filter: Filter the mixture through a pad of Celite to remove the charcoal. The Celite is crucial as fine charcoal particles can pass through standard filter paper.[12]

    • Remove Solvent: Evaporate the solvent to recover the decolorized product.

Problem 3: During vacuum distillation, my product seems to be decomposing or polymerizing in the distillation flask.

  • Probable Cause: The distillation temperature is too high. Epoxides can undergo acid- or base-catalyzed polymerization at elevated temperatures. Trace impurities can initiate this process.

  • Solution:

    • Improve Vacuum: Use a better vacuum pump to lower the boiling point of your compound, allowing distillation at a lower temperature.

    • Short-Path Distillation: Use a Kugelrohr or short-path distillation apparatus. This minimizes the time the compound spends at high temperatures.

    • Pre-treatment: Ensure all acidic or basic impurities are removed during the workup. A wash with water followed by brine is essential.

Problem 4: My ¹H NMR spectrum shows a significant amount of unreacted p-isopropylphenol.

  • Probable Cause: Incomplete reaction or insufficient removal during workup. p-Isopropylphenol is acidic and can be difficult to separate from the slightly polar product via chromatography if the wrong solvent system is used.

  • Solution:

    • Basic Wash: Dissolve the crude product in a water-immiscible solvent like ethyl acetate or diethyl ether. Wash the solution one or two times with a cold, dilute (e.g., 1 M) NaOH or Na₂CO₃ solution. This will convert the acidic phenol into its water-soluble phenolate salt.

    • Follow-up Washes: Wash the organic layer with water and then brine to remove any remaining base and to reduce the water content before drying.

    • Re-purify: If the impurity persists, re-purify using flash chromatography, starting with a very non-polar eluent (e.g., 98:2 Hexane:EtOAc) to elute the product before the more polar phenol.

Problem 5: I see peaks corresponding to the diol byproduct (3-(4-isopropylphenoxy)propane-1,2-diol) in my NMR spectrum.

  • Probable Cause: Water was present during the reaction, or the epoxide ring was opened during an acidic or harsh workup.

  • Solution: The diol is significantly more polar than the desired epoxide.

    • Flash Column Chromatography: This is the most effective method for separation. The epoxide will elute much earlier than the diol. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity to wash out the diol at the end. Monitor the fractions carefully by TLC.

Section 3: Detailed Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is designed to remove inorganic salts, water-soluble reagents, and acidic/basic impurities.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute: Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Diethyl Ether, or Dichloromethane) to ensure the product is fully dissolved and to reduce the viscosity.

  • Basic Wash (Optional): To remove unreacted p-isopropylphenol, wash the organic layer with 1 M NaOH (1 x volume of the organic layer).

  • Neutral Wash: Wash the organic layer with deionized water (2 x volume of the organic layer).

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) (1 x volume of the organic layer). This helps to break any minor emulsions and removes the bulk of the dissolved water.

  • Dry: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the recommended method for achieving high purity on a laboratory scale.[1]

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute: Begin elution with the non-polar solvent system (e.g., 98:2 Hexane:EtOAc). Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes.

  • Monitor by TLC: Spot each fraction (or every few fractions) on a TLC plate. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate stain, which reacts with the epoxide).

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Diagram: Workflow for Selecting a Purification Strategy

Purification_Workflow Start Crude Product AqueousWorkup Aqueous Workup (Wash, Dry, Concentrate) Start->AqueousWorkup CheckPurity Analyze Purity (TLC, NMR) AqueousWorkup->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure End Pure Product IsPure->End Yes ChooseMethod Choose Primary Purification Method IsPure->ChooseMethod No Distillation Vacuum Distillation ChooseMethod->Distillation Large Scale, Volatile Product Chromatography Flash Chromatography ChooseMethod->Chromatography Small/Medium Scale, High Purity Needed Recrystallization Recrystallization ChooseMethod->Recrystallization If Solid Product Distillation->CheckPurity Chromatography->CheckPurity Recrystallization->CheckPurity

Caption: Logic diagram for selecting the appropriate purification method.

Diagram: Troubleshooting Co-elution in Flash Chromatography

Chromatography_Troubleshooting Start Problem: Product Co-elutes with Impurity on TLC AnalyzePolarity Are Impurity & Product Polarities Very Similar? Start->AnalyzePolarity ChangeSolvent Adjust Solvent System AnalyzePolarity->ChangeSolvent No DifferentStationary Change Stationary Phase AnalyzePolarity->DifferentStationary Yes Ternary Try a Ternary System (e.g., Hex/EtOAc/DCM) ChangeSolvent->Ternary Success Separation Achieved Ternary->Success Alumina Try Alumina (Basic or Neutral) DifferentStationary->Alumina ReversePhase Try Reverse-Phase (C18) DifferentStationary->ReversePhase Derivatize Consider Chemical Derivatization of Impurity DifferentStationary->Derivatize Advanced Alumina->Success ReversePhase->Success Derivatize->Success

Caption: Troubleshooting flowchart for co-elution problems in chromatography.

References

  • Safety data sheet for a product containing epoxy resin. (2021).
  • Safety Data Sheet for 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane. (2021).
  • Safety data sheet for 2-[(2-Methoxyphenoxy)methyl]oxirane. (2013). CymitQuimica.
  • Safety Data Sheet for propylene oxide. (n.d.).
  • Yang, S. K., Weems, H. B., Mushtaq, M., & Fu, P. P. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328–338.
  • Safety Data Sheet for KR-80QL. (n.d.).
  • Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation. (n.d.). Benchchem.
  • Process for the purification of epoxides. (n.d.). Google Patents.
  • Epoxy-activated resin: a versatile affinity chromatography support. (2017). G-Biosciences.
  • Troubleshooting low yields in epoxide activation reactions. (n.d.). Benchchem.
  • Supporting Information for a chemical synthesis. (n.d.). The Royal Society of Chemistry.
  • Purification and Characterization of Two Epoxide Hydrolases. (n.d.). ASM Journals.
  • S.P. Wasik, F.P. Schwarz, Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (2007). PubMed.
  • Purification of oxiranes by reduction of carbonyl impurities with trivalent nitrogen compounds. (n.d.). Google Patents.
  • What are some common impurities found in crude oil and how can they be removed? (2022).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • Recrystallization. (2010). MIT Digital Lab Techniques Manual.
  • A simple method for purification of epoxide hydratase from rat liver. (n.d.). PMC - NIH.
  • [(p-isopropylphenoxy)methyl]oxirane | 2210-72-2. (n.d.). ChemicalBook.
  • Synthesis and purification method for DOPO. (n.d.). Google Patents.
  • Chromatographic Methods. (2023). Smolecule.
  • Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. (2025). ResearchGate.

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Optimization

Technical Support Center: Accelerating Oxirane Polymerization

Welcome to the technical support center for oxirane polymerization. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize and troubleshoot their ring-opening polymeriz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxirane polymerization. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize and troubleshoot their ring-opening polymerization (ROP) experiments. Here, we move beyond simple protocols to explore the causal relationships that govern reaction kinetics, empowering you to make informed decisions to enhance your polymerization rates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the factors that control the speed of oxirane polymerization.

Question: What are the primary factors influencing the rate of oxirane polymerization?

Answer: The reaction rate is a multifactorial issue governed by a hierarchy of influences. The most critical factors are:

  • Catalyst/Initiator System: The nature of the catalyst (anionic, cationic, coordination) and its concentration is the most dominant factor. The efficiency of initiation and the stability of the propagating species are key.

  • Monomer Structure: The inherent reactivity of the oxirane monomer, dictated by steric hindrance and electronic effects from its substituents, plays a crucial role. Ring strain is also a significant driver; for instance, strained cycloaliphatic epoxides are generally more reactive than glycidyl ethers.[1][2]

  • Temperature: As with most chemical reactions, temperature provides the necessary activation energy. The rates of cationic ring-opening polymerizations, in particular, are markedly accelerated at higher temperatures.[2][3]

  • Solvent: The choice of solvent can dramatically affect the rate, especially in ionic polymerizations, by influencing the solvation and separation of the propagating ion pairs.[4]

Question: How do I choose between an anionic, cationic, or coordination polymerization mechanism?

Answer: The choice of mechanism depends on the monomer structure and desired polymer properties.

  • Cationic Polymerization: This method is highly effective for a wide range of epoxides, especially those that can stabilize a positive charge. It is initiated by Brønsted or Lewis acids.[5][6] However, it is sensitive to impurities and can be prone to side reactions. The stability of the intermediate oxonium ion is a critical rate-determining factor; highly stable intermediates can significantly slow down or even stall the reaction.[1][3]

  • Anionic Polymerization: Initiated by strong nucleophiles like alkoxides, this method offers "living" polymerization characteristics, allowing for excellent control over molecular weight and architecture.[7] However, it is typically limited to less-substituted epoxides like ethylene oxide and propylene oxide due to a competing chain transfer reaction involving proton abstraction from substituents on the monomer.[8][9]

  • Coordination Polymerization: Employing catalysts like double-metal cyanide (DMC) or metal-salen complexes, this mechanism offers a balance of control and versatility.[10][11][12] These systems can polymerize a broader range of monomers with fewer side reactions and are of significant industrial relevance.

Question: Why is my cycloaliphatic epoxide polymerizing faster than my glycidyl ether epoxide?

Answer: This is primarily due to two factors: ring strain and the stability of the propagating species in cationic polymerization. Cycloaliphatic epoxides, such as cyclohexene oxide, have significantly more ring strain than glycidyl ethers. This higher strain energy is released upon ring-opening, providing a stronger thermodynamic driving force for polymerization. Secondly, during cationic polymerization, cycloaliphatic epoxides form highly reactive oxonium intermediates that propagate quickly, even at low temperatures.[1][2] In contrast, alkyl glycidyl ethers form more stable oxonium ion intermediates, which can slow the rate of propagation to the point where polymerization doesn't occur spontaneously at room temperature.[2][3]

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems in a direct question-and-answer format.

Issue 1: Slow or Stalled Polymerization

Question: My oxirane polymerization is extremely slow or has completely stalled. What are the likely causes and how can I fix it?

Answer: A sluggish or stalled reaction is one of the most common challenges. The root cause can typically be traced back to the catalyst system, reaction conditions, or monomer purity.

Below is a logical workflow to diagnose the issue.

G Start Problem: Slow or Stalled Polymerization Catalyst 1. Investigate Catalyst System Start->Catalyst Conditions 2. Optimize Reaction Conditions Start->Conditions Monomer 3. Verify Monomer & Reagents Start->Monomer Cat_Purity Check Initiator/Catalyst Purity & Age Catalyst->Cat_Purity Decomposition? Cat_Loading Increase Catalyst Loading Catalyst->Cat_Loading Insufficient rate? Cat_Type Screen Different Catalyst Types (e.g., switch Lewis Acid, try organocatalyst) Catalyst->Cat_Type Ineffective catalyst? Temp Increase Temperature Incrementally (e.g., 10 °C steps) Conditions->Temp Lacks activation energy? Solvent Change Solvent Polarity (e.g., Toluene -> THF -> DMSO for anionic) Conditions->Solvent Poor ion pair separation? Concentration Increase Monomer Concentration (if solvent effects are negative) Conditions->Concentration Dilution issue? Mon_Purity Purify Monomer (distillation, pass through alumina) Monomer->Mon_Purity Side reactions? Inhibitors Check for Inhibitors or Impurities (e.g., water, alcohols) Monomer->Inhibitors Termination?

Caption: Troubleshooting flowchart for slow oxirane polymerization.

  • Catalyst/Initiator Inactivity:

    • Causality: The catalyst may have decomposed, be inherently slow for your specific monomer, or be present at too low a concentration. In cationic systems, some photoinitiators require a hydrogen donor to produce the strong Brønsted acid that initiates polymerization.[13] In anionic systems, the degree of ion-pair separation is critical; tight ion pairs are less reactive.[4] The use of cesium or potassium counterions, often in conjunction with crown ethers, can promote the formation of more reactive "free" ions.[8][14]

    • Solution:

      • Verify Catalyst Integrity: Use a fresh, high-purity catalyst. If using a photoinitiator, ensure your light source has the correct wavelength and intensity.

      • Optimize Loading: Systematically increase the catalyst concentration (e.g., from 0.1 mol% to 0.5 mol%). Be aware that excessively high concentrations can sometimes lead to side reactions.

      • Switch Catalyst Type: If a weak Lewis acid is ineffective, consider a stronger one or a Brønsted acid. For anionic ROP, adding a crown ether like[15]crown-6 for potassium-based initiators can dramatically accelerate the rate.[14]

  • Suboptimal Temperature:

    • Causality: Polymerization requires sufficient thermal energy to overcome the activation barrier of ring-opening. This is especially true for monomers that form stable intermediates, which require higher temperatures to push the reaction forward.[2][3] Conversely, some catalyst systems may decompose at excessively high temperatures.

    • Solution:

      • Increase Temperature: Raise the reaction temperature in controlled increments (e.g., 10-20 °C). Monitor the reaction progress at each step. For many epoxies, the optimal curing temperature is between 70°F and 85°F (21-29°C), but specialized systems may require much higher temperatures.[16]

      • Monitor for Side Reactions: While increasing temperature, be vigilant for signs of degradation, such as color change or the formation of byproducts.

  • Monomer Impurities:

    • Causality: Oxirane polymerization, particularly cationic ROP, is notoriously sensitive to impurities. Water, alcohols, or other nucleophilic species can react with and terminate the cationic propagating centers, effectively killing the polymerization.[5] In anionic ROP, protic impurities can neutralize the highly basic initiator or propagating alkoxide.

    • Solution:

      • Rigorous Purification: Purify the monomer immediately before use. Standard methods include distillation over a drying agent like calcium hydride (CaH₂).

      • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques to exclude atmospheric moisture.

Catalyst System TypeMechanismCommon Initiators/CatalystsKey AdvantageCommon Troubleshooting Point
Cationic Cationic ROPBrønsted acids (H₂SO₄), Lewis acids (BF₃·OEt₂), Onium salts (photoinitiators)[13]High rates for many monomersExtremely sensitive to nucleophilic impurities (water); stable intermediates can stall reaction.[1][5]
Anionic Anionic ROPAlkoxides (KOtBu), Organometallics (n-BuLi), Hydroxides (KOH)[11]"Living" polymerization, excellent controlProne to chain transfer with substituted epoxides; sensitive to protic impurities.[8]
Coordination Coordination ROPSalen-metal complexes (Co, Cr, Al), Double-Metal Cyanide (DMC) catalysts[10][11][17]High activity, low side reactions, versatileCatalyst preparation can be complex; activity sensitive to ligand structure.
Organocatalytic Anionic/CationicN-Heterocyclic Carbenes (NHCs), Phosphazene bases[9][12]Metal-free, good functional group toleranceNHCs can be sensitive to air and moisture.[8]
Issue 2: Low Monomer Conversion or Incomplete Reaction

Question: My reaction starts but plateaus at a low monomer conversion. How can I drive the polymerization to completion?

Answer: Reaching high conversion requires that the propagating species remain active throughout the reaction. Low conversion is often a sign of premature termination or the establishment of an unfavorable equilibrium.

  • Chain Termination:

    • Causality: As discussed previously, impurities are a primary cause of termination. In cationic polymerization, the counter-ion from the initiator (e.g., a halide from a Lewis acid-base complex) can recombine with the propagating cationic chain end, terminating it.[5]

    • Solution:

      • Purify All Reagents: Ensure the monomer, solvent, and even the inert gas are scrupulously dry. Passing solvents through an activated alumina column is an effective drying method.

      • Use Non-Nucleophilic Counter-ions: In cationic ROP, select initiators that generate non-nucleophilic counter-ions (e.g., hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) from onium salt photoinitiators).

  • Chain Transfer:

    • Causality: This is a significant issue in the anionic polymerization of substituted epoxides like propylene oxide. The highly basic propagating alkoxide can abstract a proton from the monomer's methyl group, creating an allyl alkoxide initiator and a dead polymer chain.[8] This side reaction limits the achievable molecular weight and conversion.

    • Solution:

      • Lower Temperature: Chain transfer reactions often have a higher activation energy than propagation. Running the reaction at a lower temperature can favor propagation.

      • Use Less Basic Systems: Employing counterions that reduce the basicity of the propagating end, such as Cs⁺ instead of K⁺, can decrease the rate of chain transfer.[11] Alternatively, coordination catalysts (e.g., DMC) are highly effective at minimizing this side reaction.[11]

  • Vitrification:

    • Causality: As polymerization proceeds, the viscosity of the reaction medium increases. The glass transition temperature (Tg) of the polymer/monomer mixture rises. If the Tg reaches the reaction temperature, the system vitrifies (turns into a glass), and the mobility of the monomer and propagating chains becomes severely restricted. This diffusion limitation effectively stops the reaction, even if active centers are still present.

    • Solution:

      • Increase Reaction Temperature: Set the reaction temperature significantly above the expected Tg of the final polymer.

      • Utilize "Dark Cure": In cationic photopolymerizations, the active centers are very long-lived.[18] Even if the reaction vitrifies during initial UV exposure, a post-cure step at an elevated temperature (thermal dark cure) can restart diffusion and allow the reaction to proceed to high conversion.[13][18]

This diagram illustrates the key steps and potential failure points in a typical acid-catalyzed cationic polymerization.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination / Transfer (Undesired) Initiator H⁺A⁻ (Acid Catalyst) Oxonium Protonated Oxirane Initiator->Oxonium Protonation Monomer1 Oxirane Monomer Monomer1->Oxonium GrowingChain Growing Polymer Chain (Active Oxonium Ion End) Oxonium->GrowingChain Ring-Opening Attack by Monomer Monomer2 Another Monomer Monomer2->GrowingChain LongerChain Elongated Chain GrowingChain->LongerChain Repeats n times Termination Termination (e.g., H₂O, A⁻) GrowingChain->Termination ChainTransfer Chain Transfer (to monomer/solvent) GrowingChain->ChainTransfer DeadPolymer Dead Polymer Termination->DeadPolymer NewCation New Cation + Dead Polymer ChainTransfer->NewCation

Caption: Mechanism of cationic oxirane polymerization showing key stages.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Small-Scale Screening of Polymerization Conditions

This protocol outlines a robust method for testing variables like catalyst type, concentration, or temperature in a controlled manner.

  • Reagent Preparation:

    • Dry glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Purify the oxirane monomer by distilling over CaH₂ under reduced pressure. Store the purified monomer over molecular sieves in a glovebox or sealed with a septum.

    • Dry the chosen solvent by passing it through an activated alumina column or by refluxing over an appropriate drying agent (e.g., sodium/benzophenone for THF).

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of initiator/catalyst under an inert atmosphere.

    • Add the required volume of anhydrous solvent via a dry syringe and stir to dissolve.

    • Bring the solution to the target reaction temperature using an oil bath.

  • Initiation and Monitoring:

    • Slowly add the purified oxirane monomer via syringe to the stirring catalyst solution. Start timing the reaction (t=0) upon completion of the monomer addition.

    • At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a dry, nitrogen-purged syringe.

    • Immediately quench the aliquot by adding it to a vial containing an inhibitor (e.g., a small amount of methanol for anionic ROP or triethylamine for cationic ROP) and deuterated chloroform (CDCl₃) for NMR analysis.

  • Analysis:

    • Analyze the quenched aliquots by ¹H NMR spectroscopy to determine monomer conversion. Calculate conversion by comparing the integration of a characteristic monomer proton peak with a stable internal standard or a characteristic polymer proton peak.

    • After the final time point, quench the entire reaction. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration, dry it under vacuum, and analyze it for molecular weight and dispersity using Gel Permeation Chromatography (GPC).

References

  • Crivello, J. V. (2008). Effect of Temperature on the Cationic Photopolymerization of Epoxides. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 45(8), 654-663. Available at: [Link]

  • Crivello, J. V. (2008). Full article: Effect of Temperature on the Cationic Photopolymerization of Epoxides. Taylor & Francis Online. Available at: [Link]

  • Crivello, J. V. (2008). Effect of Temperature on the Cationic Photopolymerization of Epoxides. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2023). How Does Temperature Affect Epoxy Resin Curing? YouTube. Available at: [Link]

  • Paul, S., Romain, C., & Williams, C. K. (2015). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry. This is a general topic reference, a specific article could be: Saini, P. K., Romain, C., & Williams, C. K. (2014). Heterodinuclear catalysts for the copolymerization of CO2 and epoxides. Chemical Communications, 50(75), 11054-11057. Available at: [Link]

  • Williams, C. K., & Kember, M. R. (2012). Catalysts for CO2/Epoxide Ring-Opening Copolymerisation. Spiral, Imperial College London. Available at: [Link]

  • Childers, M. I., et al. (2014). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 114(16), 8129-8152. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2020). Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. Illinois Chemistry. Available at: [Link]

  • Kember, M. R., et al. (2012). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1974), 4119-4138. Available at: [Link]

  • Thomas, C. M., & Rieger, B. (2022). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. ACS Macro Letters, 11(4), 468-473. Available at: [Link]

  • Szycher, M. (2012). Polymerization of Alkoxides to Polyethers. In Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.
  • Crivello, J. V., & Falk, B. (2006). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech Report. Available at: [Link]

  • Das, D. (n.d.). Kinetics of Anionic Polymerization. Lecture Notes. Available at: [Link]

  • Lamberti, M., & Schiller, A. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 1819-1882. Available at: [Link]

  • Lamberti, M., & Schiller, A. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. ACS Publications. Available at: [Link]

  • Lamberti, M., & Schiller, A. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. ResearchGate. Available at: [Link]

  • Lamberti, M., & Schiller, A. (2016). Polymerization of ethylene oxide, propylene oxide, and other alkylene oxides: Synthesis, novel polymer architectures, and bioconjugation. Chemical Reviews, 116(4), 1819-1882. Available at: [Link]

  • Hesse, M. S., et al. (2023). In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring-Opening Copolymerization of Epoxides. Macromolecular Rapid Communications, 44(6), 2200731. Available at: [Link]

  • Crivello, J. V. (2009). Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes. ResearchGate. Available at: [Link]

  • Ivin, K. J., & Mol, J. C. (1997). Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes. ResearchGate. Available at: [Link]

  • Emeka-Chioke, C. U., et al. (2021). Main reactions of epoxidation and oxirane ring-opening process. ResearchGate. Available at: [Link]

  • Lynd, N. A., et al. (2012). Reactivity Ratios and Mechanistic Insight for Anionic Ring-Opening Copolymerization of Epoxides. Macromolecules, 45(1), 11-16. Available at: [Link]

  • Gorzynski, M. E. (1984). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications, 14(1), 5835. Available at: [Link]

  • Johnson, W. S., & Schaaf, T. K. (1998). A systematic study of functionalized oxiranes as initiating groups for cationic polycyclization reactions. Journal of the American Chemical Society, 120(17), 4143-4154. Available at: [Link]

  • LibreTexts Chemistry. (2021). Cationic Polymerization. Chemistry LibreTexts. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Chemical Health Risks. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Analyzing Polymerization Reactions; Cationic Polymerization. YouTube. Available at: [Link]

  • Hesse, M. S., et al. (2020). Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of Ethylene Oxide and Propylene Oxide. Polymers, 12(12), 2942. Available at: [Link]

  • Antonov, D., & Fedyanin, I. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(11), 3328. Available at: [Link]

  • Stasiw, D. E., et al. (2017). Why So Slow? Mechanistic Insights from Studies of a Poor Catalyst for Polymerization of ε-Caprolactone. Inorganic Chemistry, 56(2), 725-728. Available at: [Link]

  • Stasiw, D. E., et al. (2017). Why So Slow? Mechanistic Insights from Studies of a Poor Catalyst for Polymerization of ε-Caprolactone. NSF Public Access Repository. Available at: [Link]

  • Kakuchi, T., & Haba, O. (2007). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Journal, 39, 55-62. Available at: [Link]

Sources

Troubleshooting

preventing unwanted polymerization of [(p-Isopropylphenoxy)methyl]oxirane during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization During Storage Welcome to the Technical Support Center for [(p-Isopropylphenoxy)methyl]oxirane. As Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization During Storage

Welcome to the Technical Support Center for [(p-Isopropylphenoxy)methyl]oxirane. As Senior Application Scientists with extensive field experience in handling reactive monomers, we've designed this guide to provide you with in-depth, practical solutions to ensure the stability and purity of your material. This resource goes beyond simple instructions, delving into the chemical principles that govern the stability of this oxirane, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in [(p-Isopropylphenoxy)methyl]oxirane during storage?

A1: The primary driver of unwanted polymerization in [(p-Isopropylphenoxy)methyl]oxirane is the high reactivity of its three-membered oxirane (epoxide) ring.[1][2] This ring possesses significant strain, making it susceptible to ring-opening reactions initiated by various substances.[1][2] Even trace amounts of contaminants can catalyze a chain reaction, leading to the formation of oligomers and polymers.[3]

Key initiators of polymerization include:

  • Acids: Both Brønsted and Lewis acids can readily protonate the oxygen atom of the epoxide ring, activating it for nucleophilic attack and subsequent polymerization.[2][4]

  • Bases: Strong bases can deprotonate any available protons to form nucleophiles that attack the epoxide ring, initiating anionic polymerization.[2]

  • Nucleophiles: A wide range of nucleophiles, such as water (moisture), alcohols, amines, and thiols, can initiate ring-opening.[1][2][5] The newly formed hydroxyl group can then act as a nucleophile itself, propagating the polymerization.[3]

  • Elevated Temperatures and Light: Heat and UV light can provide the activation energy needed to initiate polymerization, especially if trace impurities are present.[6]

Q2: What are the ideal storage conditions for [(p-Isopropylphenoxy)methyl]oxirane to prevent polymerization?

A2: To maintain the integrity of [(p-Isopropylphenoxy)methyl]oxirane, strict adherence to proper storage conditions is crucial. The following table summarizes the recommended parameters based on established best practices for reactive epoxides.

ParameterRecommended ConditionRationale
Temperature 2-8°C[6]Reduces the kinetic rate of potential polymerization reactions.
Atmosphere Inert gas (Nitrogen or Argon)[6]Prevents exposure to atmospheric moisture and oxygen, which can initiate or participate in side reactions.
Light Amber or opaque container[6]Protects the compound from UV light, which can provide the energy to initiate polymerization.
Container Tightly sealed, clean, and dry glass or chemically resistant container.[6][7]Prevents contamination from external sources and leaching of impurities from the container material.
Inhibitors Consider addition for long-term storage (See Troubleshooting Guide).Proactively scavenges potential initiators of polymerization.
Q3: How can I visually inspect my [(p-Isopropylphenoxy)methyl]oxirane for signs of polymerization?

A3: Regular visual inspection is the first line of defense in identifying potential polymerization. Look for the following changes in the material:

  • Increased Viscosity: A noticeable thickening of the liquid is a primary indicator that oligomers or polymers are forming.

  • Appearance of Haze or Cloudiness: The pure monomer should be a clear liquid. Any haziness suggests the formation of insoluble higher molecular weight species.

  • Precipitation of Solids: The presence of solid particles or a gel-like substance is a clear sign of advanced polymerization.

  • Discoloration: While not always indicative of polymerization, any change from the initial color should be investigated.

If any of these signs are observed, it is crucial to proceed with the troubleshooting steps outlined below.

Troubleshooting Guide

Issue 1: My [(p-Isopropylphenoxy)methyl]oxirane has become viscous.

This is an early sign of polymerization. The increased viscosity is due to the formation of dimers, trimers, and other small oligomers.

Immediate Actions:

  • Isolate the Container: Separate the affected container from other stock to prevent any potential cross-contamination.

  • Cool the Material: Place the container in a refrigerator (2-8°C) to slow down the polymerization rate.

  • Analytical Confirmation (Recommended):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of new signals corresponding to the polyether backbone, confirming polymerization.[8]

    • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique will show a broadening of the molecular weight distribution and the appearance of higher molecular weight species.[8]

Corrective and Preventive Actions:

  • Consider Purification: If the polymerization has not progressed significantly, purification via vacuum distillation may be possible to separate the monomer from the oligomers. However, care must be taken as heating can accelerate polymerization.

  • Review Storage Conditions: Ensure that the material has been stored under the recommended conditions (see FAQ 2). Check for any breaches in the container seal or exposure to contaminants.

  • Implement Inhibitor Use: For future long-term storage, consider adding a suitable inhibitor.

Issue 2: There are solid precipitates in my [(p-Isopropylphenoxy)methyl]oxirane.

This indicates a more advanced stage of polymerization. The solid material is likely a higher molecular weight polymer that is insoluble in the monomer.

Immediate Actions:

  • Do Not Heat: Avoid heating the mixture, as this can rapidly accelerate the polymerization of the remaining monomer.

  • Assess Usability: The material may not be suitable for applications requiring high purity. The polymer can be difficult to remove completely.

Corrective and Preventive Actions:

  • Purification (with caution):

    • Allow the solid to settle.

    • Carefully decant the remaining liquid monomer.

    • The decanted liquid should be tested for purity before use.

    • Filtration may be an option, but the high viscosity of the polymerized material can make this challenging.

  • Root Cause Analysis: Investigate the storage history of the material. Was it exposed to high temperatures, light, or potential contaminants? This information is vital to prevent recurrence.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor

For long-term storage, the addition of a radical scavenger can help prevent polymerization initiated by free radicals. Phenols, such as hydroquinone, are commonly used for this purpose.[9]

Materials:

  • [(p-Isopropylphenoxy)methyl]oxirane

  • Hydroquinone (or other suitable phenolic inhibitor)

  • Inert atmosphere glovebox or Schlenk line

  • Sterile, dry syringe or pipette

Procedure:

  • Work under an Inert Atmosphere: Perform all manipulations in a glovebox or under a stream of nitrogen or argon to prevent exposure to air and moisture.

  • Prepare Inhibitor Stock Solution (Optional but Recommended): For accurate dosing, prepare a dilute stock solution of the inhibitor in a dry, inert solvent that is compatible with your downstream application.

  • Calculate the Required Amount: A typical concentration for inhibitors is in the range of 10-100 ppm. Calculate the volume of the stock solution or the mass of the solid inhibitor needed.

  • Add the Inhibitor: Using a sterile syringe or pipette, add the calculated amount of inhibitor to the [(p-Isopropylphenoxy)methyl]oxirane.

  • Mix Thoroughly: Gently swirl the container to ensure the inhibitor is evenly distributed.

  • Seal and Store: Tightly seal the container and store under the recommended conditions (2-8°C, inert atmosphere, protected from light).

Protocol 2: Analytical Workflow for Detecting Polymerization

This workflow provides a systematic approach to confirming the presence of polymers in your material.

Caption: Workflow for detecting polymerization.

Understanding the Mechanism: Cationic Polymerization

The most common pathway for unwanted polymerization of epoxides in the presence of acidic impurities is cationic ring-opening polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Epoxide Monomer I3 Protonated Epoxide (Activated Monomer) I1->I3 + H⁺ I2 H⁺ (Acidic Impurity) P1 Protonated Epoxide P3 Growing Polymer Chain (Dimer) P1->P3 + Monomer P2 Another Epoxide Monomer P4 Polymer P3->P4 + n Monomers T1 Growing Polymer Chain T3 Terminated Polymer T1->T3 + Nu⁻ T2 Nu⁻ (e.g., H₂O, ROH)

Caption: Cationic ring-opening polymerization of an epoxide.

This process involves three key steps:

  • Initiation: An acidic proton (H⁺) from a contaminant like water or an acidic residue attacks the oxygen of the epoxide ring, forming a highly reactive protonated epoxide.[4]

  • Propagation: The protonated epoxide is then attacked by the oxygen of another monomer molecule in an SN2-like fashion.[4] This opens the ring and transfers the positive charge to the newly added unit, propagating the chain.

  • Termination: The reaction can be terminated by a nucleophile (Nu⁻), such as water or an alcohol, which reacts with the growing polymer chain end.

By understanding this mechanism, it becomes clear why excluding moisture and acidic impurities is paramount to maintaining the stability of [(p-Isopropylphenoxy)methyl]oxirane.

References

  • Safety Data Sheet for 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane. (2021). Shanghai Haohong Scientific Co., Ltd.
  • Kampf, G., et al. (2019). Main reactions of epoxidation and oxirane ring-opening process. ResearchGate. Available at: [Link]

  • McMurry, J. (2023). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). Cengage Learning.
  • Liyanage, J. V. (2023). Synthesis and modification of an Epoxide-containing polymer prepared using Ring Opening Metathesis Polymerization (ROMP) (Master's thesis).
  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • LookChem. (n.d.). 2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]OXIRANE. Retrieved from [Link]

  • Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide.
  • Federal Register. (2025).
  • American Chemical Society. (2020). Aluminum-Based Initiators from Thiols for Epoxide Polymerizations.
  • Durbetaki, A. J. (1956). Determination of Oxirane Oxygen. Analytical Chemistry.
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry.
  • Wiley-VCH. (2020).
  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems.
  • ResearchGate. (2017).
  • American Chemical Society. (1949). Determination of Oxirane Oxygen.
  • The Royal Society. (2014). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A.
  • Federal Register. (2023). Oxirane, 2-Methyl-, Polymer With Oxirane, Ether With 1,2,3-Propanetriol (3:1); Tolerance Exemption.
  • BASF. (2025).
  • National Institutes of Health. (2017). Synthesis, Characterization and Thermal Properties of Poly(ethylene oxide)
  • Chemistry For Everyone. (2025).
  • MG Chemicals. (2024).
  • BOC Sciences. (n.d.). CAS 134180-76-0 Oxirane, methyl-, polymer with oxirane, mono(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl) ether.
  • KR-80QL Safety D

Sources

Optimization

resolving issues with catalyst poisoning in glycidyl ether synthesis

A Guide to Troubleshooting and Preventing Catalyst Poisoning Welcome to the technical support center for glycidyl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Preventing Catalyst Poisoning

Welcome to the technical support center for glycidyl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of catalyst poisoning. In glycidyl ether synthesis, where the efficiency of catalysts like Lewis acids and phase-transfer catalysts (PTCs) is paramount, deactivation can lead to significant losses in yield and purity. This resource provides in-depth, experience-driven answers to your most pressing questions, offering not just solutions but a deeper understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during glycidyl ether synthesis.

Q1: My reaction has stalled, or the conversion rate is much lower than expected. Is my catalyst poisoned?

A: A sudden drop in reaction rate or incomplete conversion are classic symptoms of catalyst poisoning.[1][2] Poisoning occurs when impurities in your reagents or reaction environment bind to the catalyst's active sites, rendering them ineffective.[1][3][4] Before proceeding to more complex diagnostics, verify that your reaction conditions (temperature, pressure, stoichiometry) are correct.

Q2: What are the most common catalyst poisons in glycidyl ether synthesis?

A: The nature of the poison depends on the type of catalyst used.

  • For Lewis Acid Catalysts (e.g., BF₃·OEt₂, SnCl₄, AlCl₃): The primary culprits are nucleophilic or protic impurities.[5][6] Water is a major deactivator, as it can hydrolyze the Lewis acid or form inactive complexes.[7][8] Residual amines, alcohols (beyond the substrate), and even certain ethers can compete for the Lewis acid's active sites.[9]

  • For Phase-Transfer Catalysts (PTCs) (e.g., Quaternary Ammonium Salts): These catalysts can be "poisoned" by highly lipophilic anions that pair too strongly with the catalyst cation, such as iodide or tosylate, preventing it from transporting the desired alkoxide nucleophile.[10]

Q3: Can I regenerate a poisoned catalyst?

A: Regeneration is sometimes possible but depends on the poison and the catalyst. For Lewis acids deactivated by water, rigorous drying of the reaction system and reagents is the first step. In some industrial settings, a mild acid wash followed by calcination can regenerate certain solid acid catalysts.[11][12][13] However, for many common laboratory-scale Lewis acids like BF₃·OEt₂, it is often more practical to discard the poisoned batch and start with fresh, purified reagents and catalyst. Sintering or irreversible structural changes are often not reversible.[2][14]

Q4: How can I prevent catalyst poisoning in the first place?

A: Prevention is the most effective strategy.[2][6] This involves stringent control over the purity of your starting materials.

  • Reagent Purification: Always use freshly distilled epichlorohydrin and your alcohol substrate. Ensure they are thoroughly dried using appropriate drying agents (e.g., molecular sieves).

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Glassware: Ensure all glassware is oven-dried immediately before use.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve complex catalyst poisoning issues.

Guide 1: Diagnosing the Source of Catalyst Deactivation

When facing a failed or underperforming reaction, a systematic approach is needed to identify the root cause. This workflow helps pinpoint the source of the poison.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Reagent & Catalyst Analysis cluster_2 Phase 3: Resolution Start Reaction Failure (Low Conversion/Rate) Check_Params Verify Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK ReRun Correct & Rerun Experiment Params_OK->ReRun No Hypothesis Hypothesis: Catalyst Poisoning Params_OK->Hypothesis Yes Analyze_Reagents Analyze Reagents for Impurities (GC-MS, Karl Fischer for H2O) Hypothesis->Analyze_Reagents Test_Catalyst Test Catalyst Activity (Control Reaction) Hypothesis->Test_Catalyst Poison_Found Poison Identified? Analyze_Reagents->Poison_Found Catalyst_Active Catalyst Active? Test_Catalyst->Catalyst_Active Poison_Found->Test_Catalyst No Purify Purify Contaminated Reagent(s) Poison_Found->Purify Yes Replace_Catalyst Replace Catalyst Catalyst_Active->Replace_Catalyst No End Proceed with Purified System Catalyst_Active->End Yes (Re-evaluate other params) Purify->End Replace_Catalyst->End G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway Active_Catalyst Active Lewis Acid (e.g., BF₃) Epoxide Epoxide (Lewis Base) Active_Catalyst->Epoxide Binds Water H₂O (Poison) Active_Catalyst->Water Preferential Binding Activated_Complex Activated Complex [Epoxide-BF₃] Epoxide->Activated_Complex Product Glycidyl Ether Product Activated_Complex->Product Nucleophilic Attack by Alcohol Inactive_Complex Inactive Hydrated Complex [BF₃-OH₂] Water->Inactive_Complex Hydrolyzed_Catalyst Hydrolyzed Species (e.g., HBF₃OH) Inactive_Complex->Hydrolyzed_Catalyst Hydrolysis

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Epoxidation

Welcome to the Technical Support Center for Epoxidation Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming epoxide rin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Epoxidation Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming epoxide rings, a critical transformation in modern organic synthesis. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the optimization of epoxidation reactions.

Q1: What are the most common classes of oxidizing agents for epoxidation, and how do I choose the right one?

A1: The choice of an oxidizing agent is critical and depends on factors like the substrate's electronic properties, steric hindrance, and desired selectivity.[1] The main classes include:

  • Peroxycarboxylic Acids (e.g., m-CPBA, Peracetic Acid): These are widely used due to their high reactivity and ease of handling.[2][3] m-Chloroperoxybenzoic acid (m-CPBA) is a stable, commercially available solid, making it a popular choice for laboratory-scale synthesis.[3][4] They are particularly effective for electron-rich alkenes.[5]

  • Hydrogen Peroxide in the presence of a catalyst: This is a "greener" and more atom-economical option.[6] Catalysts can range from simple metal salts (e.g., manganese salts) to more complex systems.[6] The reactivity can be tuned by the choice of catalyst and reaction conditions.

  • Metal-Based Catalysts with Peroxides (e.g., Titanium, Molybdenum, Vanadium complexes): These systems offer high selectivity and can be used for asymmetric epoxidations.[2][7] For instance, the Sharpless asymmetric epoxidation utilizes a titanium catalyst to achieve high enantioselectivity for allylic alcohols.[5][8]

  • Dioxiranes (e.g., DMDO): Dimethyldioxirane (DMDO) is a powerful and neutral oxidant, often used for sensitive substrates.[9]

  • Oxone®: This is a triple salt containing potassium peroxymonosulfate, which is a powerful and environmentally friendly oxidizing agent.[2]

Selection Guidance: For simple, electron-rich alkenes, m-CPBA is often a good starting point. For greener processes or large-scale synthesis, catalytic systems with hydrogen peroxide are preferable. For asymmetric synthesis of chiral epoxides, specialized catalytic systems like the Sharpless, Jacobsen, or Shi epoxidations are the methods of choice.[7][10]

Q2: My reaction is sluggish or not going to completion. What are the first things I should check?

A2: A slow or incomplete reaction can often be resolved by systematically evaluating a few key parameters:

  • Reagent Quality: Ensure your oxidizing agent is fresh and has been stored correctly. Peroxy acids, in particular, can decompose over time.[3]

  • Solvent Purity: Use anhydrous solvents, as water can lead to side reactions like epoxide ring-opening to form diols.[4][8]

  • Reaction Temperature: Epoxidations are often exothermic. While lower temperatures (e.g., 0 °C) can improve selectivity, some less reactive alkenes may require a moderate increase in temperature to proceed at a reasonable rate.[11]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[11][12]

Q3: I'm observing significant byproduct formation. What are the likely side reactions?

A3: The primary side reaction in epoxidation is the ring-opening of the newly formed epoxide.[13] This is especially prevalent under acidic or aqueous conditions, leading to the formation of vicinal diols.[4][14] Other potential side reactions include:

  • Over-oxidation: This can occur with highly reactive oxidants or prolonged reaction times, leading to cleavage of the carbon-carbon bond.

  • Reactions with other functional groups: The oxidant may react with other sensitive functionalities in your starting material.

  • Polymerization: The high reactivity of epoxides can sometimes lead to polymerization, especially under harsh conditions.[15]

Q4: How does pH affect my epoxidation reaction?

A4: The pH of the reaction medium can have a significant impact, particularly in catalytic systems. For instance, in certain metal-catalyzed epoxidations using hypochlorite, lowering the pH of the aqueous phase can accelerate the reaction by promoting the formation of the active catalytic species.[16] However, excessively low pH can also promote the acid-catalyzed ring-opening of the epoxide product, reducing the yield.[16][17] Therefore, careful control of pH is often necessary to balance catalytic activity and product stability.

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a more in-depth, cause-and-effect analysis of common problems, complete with actionable troubleshooting steps.

Issue 1: Low Yield or Incomplete Conversion

Low yields are a frequent challenge in epoxidation reactions. A systematic approach is key to diagnosing and solving the issue.

Troubleshooting Workflow: Low Yield

Caption: A logical workflow for troubleshooting low yields in alkene epoxidation.

Detailed Troubleshooting Steps:
Potential Cause Explanation Recommended Action(s)
Degraded Oxidant Peroxy acids and other peroxides have a limited shelf life and can decompose, reducing their effective concentration.[3]Use a freshly opened bottle of the oxidant or titrate a sample to determine its active oxygen content. Store peroxides according to the manufacturer's recommendations, typically in a cool, dark place.[18]
Presence of Water Water can react with the epoxide product, causing ring-opening to form a diol, thus lowering the yield of the desired epoxide.[4][8]Use anhydrous solvents and reagents. Consider adding molecular sieves (3Å or 4Å) to the reaction mixture to scavenge trace amounts of water.[8]
Suboptimal Temperature Epoxidation reactions are exothermic.[19] If the temperature is too high, it can lead to decomposition of the oxidant or the epoxide product. If it's too low, the reaction rate may be too slow for less reactive substrates.[11]For highly reactive systems, run the reaction at a lower temperature (e.g., 0°C or -20°C). For sluggish reactions, cautiously increase the temperature in small increments, monitoring for byproduct formation.[8][11]
Incorrect Reaction Time The reaction may not have been allowed to run to completion, or it may have been run for too long, leading to product degradation.Monitor the reaction progress using TLC, GC, or NMR at regular intervals to establish the optimal reaction time.[11][12]
Poor Substrate Reactivity Electron-deficient alkenes are generally less reactive towards electrophilic epoxidizing agents.[5]For electron-poor alkenes, consider using a more reactive oxidant or a different epoxidation method, such as nucleophilic epoxidation.[7] Increasing the concentration of the oxidant or the reaction temperature may also be beneficial.
Catalyst Inactivity (for catalytic reactions) In catalytic systems, the active catalyst may not have formed correctly or may have deactivated.For reactions like the Sharpless epoxidation, consider pre-forming the catalyst by stirring the titanium(IV) isopropoxide and the tartrate ligand before adding the substrate.[8] Ensure the catalyst is not poisoned by impurities.
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)

Achieving the desired selectivity is often a primary goal, especially in the synthesis of complex molecules and pharmaceuticals.

Controlling Regioselectivity in Unsymmetrical Epoxide Ring-Opening

The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[15]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Oxirane Synthesis

Welcome to the Technical Support Center for Oxirane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety guidance on managing the exot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxirane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety guidance on managing the exothermic nature of epoxidation reactions. The information herein is structured to address specific issues you may encounter during your experiments, moving from foundational principles to practical troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm

This section addresses fundamental questions regarding the exothermic nature of oxirane synthesis. A solid understanding of these principles is the first line of defense against thermal runaway events.

Q1: Why is oxirane synthesis typically an exothermic process?

A1: The high exothermicity of oxirane synthesis, or epoxidation, is rooted in the conversion of a relatively weak π-bond in an alkene to two stronger σ-bonds in the resulting epoxide ring.[1] This formation of more stable bonds releases a significant amount of energy in the form of heat.[2][3] The reaction's enthalpy is a critical parameter to understand, and studies using reaction calorimetry have been conducted to quantify the heat of reduction of epoxides to their corresponding alcohols, providing insight into their heats of formation.[2][3] The inherent ring strain of the three-membered oxirane ring, estimated to be around 25-27 kcal/mol, also contributes to its reactivity, though the formation of the ring itself is energetically favorable.[1][4]

Q2: What are the primary factors that influence the rate of heat generation?

A2: The rate of heat generation is a function of several key experimental variables:

  • Reactant Concentration: Higher concentrations of the alkene and the oxidizing agent (e.g., peroxy acids) lead to a faster reaction rate and, consequently, a more rapid release of heat.[5]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the reaction rate, creating a positive feedback loop where the heat generated further increases the temperature.[5][6][7] This can quickly lead to a thermal runaway if not properly controlled.[8]

  • Catalyst Activity: The choice and concentration of a catalyst, if used, can dramatically influence the reaction kinetics and the rate of heat evolution.

  • Mixing Efficiency: Poor mixing can lead to localized "hot spots" where reactant concentrations are high, causing a localized, rapid temperature increase even if the bulk temperature of the reaction mixture appears stable.[9]

Q3: What are the potential consequences of a poorly managed exothermic reaction?

A3: Failure to control the exotherm can lead to a range of hazardous situations, including:

  • Thermal Runaway: This is a situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[8][10][11]

  • Side Reactions and Product Degradation: Elevated temperatures can promote undesirable side reactions, such as the opening of the oxirane ring, polymerization, or decomposition of reactants and products, leading to reduced yield and purity.[12][13] In some cases, high temperatures can lead to the formation of by-products like hydratoxyl acetate instead of the desired epoxide.[14]

  • Pressure Buildup and Reactor Failure: The decomposition of reagents like hydrogen peroxide can release large volumes of gas, which, combined with the increased vapor pressure of the solvent at higher temperatures, can lead to a dangerous pressure buildup and potential reactor rupture.[15][16]

  • Fire and Explosion: If flammable solvents are used, a thermal runaway can lead to their ignition, resulting in a fire or explosion.[17][18]

Section 2: Troubleshooting Guide - Proactive and Reactive Measures

This section provides a question-and-answer formatted guide to troubleshoot and manage the exothermic nature of your epoxidation reactions.

Issue 1: My reaction temperature is rising too quickly after adding the oxidizing agent.

Q: I've just started the addition of my peroxy acid, and the temperature is increasing much faster than anticipated. What should I do immediately, and how can I prevent this in the future?

A:

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the oxidizing agent.

  • Enhance Cooling: Increase the cooling capacity of your reaction setup. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Increase Agitation: Ensure vigorous stirring to improve heat transfer from the reaction mixture to the cooling medium and prevent the formation of localized hot spots.

Preventative Measures for Future Experiments:

  • Slow the Addition Rate: The rate of addition of the oxidizing agent is a critical control parameter. A slower, controlled addition allows the cooling system to dissipate the generated heat effectively.[8][10]

  • Dilute the Reagents: Performing the reaction at a lower concentration can help to moderate the reaction rate and the rate of heat evolution.

  • Pre-cool the Reaction Mixture: Start the reaction at a lower initial temperature to provide a larger temperature buffer before reaching a critical point.

Issue 2: I suspect I have localized "hot spots" in my reactor.

Q: The overall temperature of my reaction seems stable, but I'm seeing inconsistent results and suspect localized overheating. How can I confirm and address this?

A:

Confirmation:

  • Multiple Temperature Probes: If your reactor setup allows, use multiple temperature probes placed at different locations within the reaction mixture to monitor for temperature gradients.

  • Visual Observation: In some cases, you might observe localized boiling or changes in color that could indicate hot spots.

Solutions:

  • Improve Agitation: The most common cause of hot spots is inadequate mixing.[9] Ensure your stirring is vigorous enough to maintain a homogenous mixture. Consider using a different type of stirrer (e.g., mechanical overhead stirrer for larger volumes) or optimizing the stirrer's position.

  • Reactor Design: For larger-scale reactions, the reactor geometry and the type of impeller can significantly impact mixing efficiency. A well-designed reactor will promote better heat and mass transfer.[19]

  • Baffling: In stirred tank reactors, baffles can be installed to disrupt vortex formation and improve top-to-bottom mixing.

Issue 3: How do I design a quenching protocol for a potential runaway reaction?

Q: In the event of a thermal runaway, what are the best practices for safely quenching the reaction?

A: A well-defined quenching plan is a critical part of your experimental protocol. The goal is to rapidly stop the reaction and cool the mixture.

Designing a Quenching Protocol:

  • Choose a Quenching Agent: The choice of quenching agent depends on the specific reactants.

    • For reactions involving peroxy acids, a reducing agent like sodium sulfite or sodium thiosulfate is often effective.

    • For organometallic reagents, a proton source like isopropanol followed by water is a common choice.[18][20]

  • Determine the Quenching Volume: Have a pre-calculated, sufficient volume of the quenching agent readily available.

  • Establish a Quenching Procedure:

    • The quenching agent should be added quickly but in a controlled manner to avoid a violent reaction from the quench itself.

    • Consider having a separate, larger vessel containing the quenching agent into which the reaction mixture can be transferred if necessary.

    • For pyrophoric materials, quenching should be performed under an inert atmosphere.[18][21]

Emergency Quench Station: For high-risk reactions, it is advisable to have an emergency quench station prepared. This could be a large container of ice water or a designated quenching solution.

Issue 4: How do I safely scale up my exothermic oxirane synthesis?

Q: My small-scale reaction is well-behaved. What are the key considerations and potential pitfalls when scaling up?

A: Scaling up an exothermic reaction is not a linear process and presents significant safety challenges.[7] The primary issue is the change in the surface-area-to-volume ratio.[10][22]

Key Considerations for Scale-Up:

  • Heat Transfer: As the volume of the reactor increases, the surface area available for heat exchange does not increase proportionally.[10][22] This makes it much more difficult to remove heat from a larger reaction.

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to accurately determine the heat of reaction, the maximum adiabatic temperature rise, and the rate of heat evolution.[10][15]

  • Incremental Scale-Up: Do not scale up a reaction by more than a factor of three to five in a single step.[7] Each scale-up should be treated as a new experiment with a thorough risk assessment.

  • Process Safety Management: For industrial-scale processes, a comprehensive process safety management (PSM) system is essential. This includes hazard and operability studies (HAZOP) and layers of protection analysis (LOPA).[23]

Parameter Small Scale (Lab) Large Scale (Plant) Implication for Scale-Up
Surface Area / Volume HighLowHeat removal is significantly less efficient at a larger scale.[10][22]
Mixing Relatively EasyCan be ChallengingInefficient mixing can lead to hot spots and poor temperature control.
Reagent Addition Manual, often rapidAutomated, controlled ratePrecise control of addition rate is critical for managing the exotherm.
Thermal Mass LowHighA larger mass of reactants stores more heat, increasing the potential severity of a runaway.

Section 3: Experimental Protocols and Visual Guides

This section provides a detailed protocol for monitoring reaction temperature and a visual guide for decision-making during a thermal event.

Protocol: Temperature Monitoring and Control
  • Setup:

    • Use a reaction vessel of appropriate size, ensuring the reaction volume does not exceed 50-60% of the vessel's capacity to allow for headspace and potential foaming.[7]

    • Equip the reactor with a reliable stirring mechanism (magnetic stirrer for small volumes, overhead stirrer for larger volumes).

    • Place a calibrated thermometer or thermocouple directly into the reaction mixture, ensuring the probe tip is well-submerged and not touching the vessel walls.

    • Use a cooling bath (e.g., ice-water, cryostat) with a temperature controller to maintain the desired reaction temperature.

  • Procedure:

    • Charge the reactor with the alkene and solvent.

    • Begin stirring and allow the mixture to reach the target initial temperature.

    • Start the dropwise addition of the oxidizing agent at a pre-determined rate.

    • Continuously monitor the internal temperature of the reaction.

    • Adjust the addition rate or the cooling bath temperature as needed to maintain the desired reaction temperature within a narrow range (e.g., ± 2 °C).

Diagram: Troubleshooting a Thermal Event

Thermal_Event_Troubleshooting Start Temperature Rise Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Increase_Stirring Increase Stirring Increase_Cooling->Increase_Stirring Temp_Controlled Is Temperature Under Control? Increase_Stirring->Temp_Controlled Continue_Monitoring Continue Monitoring Temp_Controlled->Continue_Monitoring Yes Initiate_Quench Initiate Quench Protocol Temp_Controlled->Initiate_Quench No Evacuate Evacuate Area Initiate_Quench->Evacuate

Caption: Decision workflow for managing a sudden temperature increase.

Section 4: Safety First - Personal Protective Equipment (PPE) and Handling Precautions

Safe handling of all chemicals involved in oxirane synthesis is paramount.

Personal Protective Equipment (PPE):
  • Eye Protection: Always wear chemical splash goggles or safety glasses with side shields.[24][25]

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or vinyl).[25][26] Avoid latex gloves as they may not provide adequate protection.[25]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[26][27] For larger-scale work, consider a chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated fume hood.[25] If there is a risk of vapor or aerosol exposure, a respirator with an appropriate organic vapor cartridge may be necessary.[27]

Handling and Disposal:
  • Avoid Skin Contact: Epoxy resins and hardeners can cause skin irritation and sensitization.[17][24] If skin contact occurs, wash the affected area immediately with soap and water.[17] Do not use solvents to clean epoxy from the skin.[17][26]

  • Waste Disposal: Do not dispose of unreacted epoxy resins and hardeners in a liquid state.[17] Small quantities can be mixed and allowed to cure into a non-hazardous solid before disposal.[17] Be aware that the curing process in a concentrated mass can generate significant heat.[6][17]

References

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  • Professional Epoxy Coatings. Safety Precautions when Using Epoxy. [Link]

  • Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. [Link]

  • Penczek, S., & Kubisa, P. (1982). Differential scanning calorimetry study of reactions of epoxides with polyamines. Journal of Thermal Analysis, 25(1), 23-31. [Link]

  • PRO-SET Epoxies. Epoxy Safety. [Link]

  • Eye Candy Pigments. (2023, March 29). 6 Epoxy Resin Safety Precautions You Should Be Taking. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2004). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 69(23), 7957–7963. [Link]

  • Zhang, Y., et al. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega, 8(49), 47083–47091. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2004). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 69(23), 7957–7963. [Link]

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • Core. (n.d.). Epoxidation and Thermal Study of Vegetable Oils in a Calorimetric Reactor. [Link]

  • Ikhuoria, E. U., & Aigbodion, A. I. (2015). A Study of the Effect of Epoxidation Temperature on the Production of Biolubricant Base Stocks from Two Grades Castor Oil. International Journal of Scientific & Technology Research, 4(8), 17-21. [Link]

  • Li, J., et al. (2022). Kinetic Studies and Reaction Network in the Epoxidation of Styrene Catalyzed by the Temperature-Controlled Phase-Transfer Catalyst [(C18H37)2(CH3)2N]7[PW11O39]. Industrial & Engineering Chemistry Research, 61(29), 10329–10338. [Link]

  • Zhang, Y., et al. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega, 8(49), 47083–47091. [Link]

  • ResearchGate. (n.d.). Mechanism for oxirane formation. [Link]

  • Gougeon, P. (n.d.). Controlling Exotherm - The Heat Reaction of Epoxy Cure. Epoxyworks. [Link]

  • Ashenhurst, J. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Thermal Reactions of Oxiranes. [Link]

  • Fluitec. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online. [Link]

  • LeBlond, C., & Mitchell, M. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In Comprehensive Organic Synthesis II (Second Edition, Vol. 9). Elsevier. [Link]

  • Mowrey, D. A., et al. (2015). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. Journal of Chemical Education, 92(4), 723-727. [Link]

  • Fauske, H. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. [Link]

  • Lumen Learning. (n.d.). 9.6. Epoxide reactions. In Organic Chemistry 1: An open textbook. [Link]

  • Stalwart International. (n.d.). Explore the Key Parameters for Chemical Reactor Efficiency. [Link]

  • Scribd. (n.d.). Oxiranes and Oxirenes: Monocyclic. [Link]

  • Fluorotherm. (n.d.). Temperature Control and Efficiency in Chemical Processing. [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • Allied Academies. (n.d.). Optimizing chemical reactor design: Enhancing efficiency in chemical processes. [Link]

  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. [Link]

  • MDPI. (n.d.). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. [Link]

  • Quora. (2020, October 21). How to slow down a runaway reaction. [Link]

  • ResearchGate. (n.d.). Degradation of the oxirane ring of epoxidized vegetable oils in a liquid–liquid–solid heterogeneous reaction system. [Link]

  • ResearchGate. (n.d.). Mechanism of esterification by addition via oxirane ring opening with carboxylic acids. [Link]

  • IChemE. (2019). Challenges in Process Safety Assurance of a Hazardous Epoxidation. [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Luss, D. (n.d.). Heat management in chemical reactors-Solved and unsolved problems. University of Houston. [Link]

  • Luss, D. (2012). Heat Management in Chemical Reactors-Solved and Unsolved Problems. ResearchGate. [Link]

  • ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. [Link]

  • Ashenhurst, J. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • TMP Chem. (2012, March 5). Runaway Reaction - Prevention. [Video]. YouTube. [Link]

  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. [Link]

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Troubleshooting

Technical Support Center: Degradation Pathways of [(p-Isopropylphenoxy)methyl]oxirane

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction [(p-Isopropylphenoxy)methyl]oxirane is a valuable chemical intermediate characterized by a reactive epoxide ring and a substituted arom...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[(p-Isopropylphenoxy)methyl]oxirane is a valuable chemical intermediate characterized by a reactive epoxide ring and a substituted aromatic moiety. Its stability is a critical parameter in pharmaceutical development, chemical synthesis, and material science, as degradation can lead to loss of potency, formation of toxic impurities, and altered material properties. This guide provides an in-depth technical overview of its degradation pathways under various stress conditions, offers practical troubleshooting advice for common experimental challenges, and details standardized protocols for conducting robust forced degradation studies.

Frequently Asked Questions (FAQs)

General Stability & Hydrolysis

Q1: What are the most common degradation pathways for an epoxide like [(p-Isopropylphenoxy)methyl]oxirane?

A1: The primary degradation route for epoxides is through the opening of the strained three-membered ring.[1][2] This is most commonly initiated by nucleophilic attack. The specific pathway and resulting products are highly dependent on the reaction conditions, particularly the pH. The two principal mechanisms are acid-catalyzed and base-catalyzed hydrolysis, both of which typically yield a 1,2-diol (vicinal diol).[3][4][5][6]

Q2: I'm seeing two different diol isomers after hydrolysis. Why is that, and how can I control the outcome?

A2: The formation of two isomers arises from the asymmetric nature of the [(p-Isopropylphenoxy)methyl]oxirane molecule. The nucleophile (e.g., water) can attack either of the two carbons in the epoxide ring. The dominant product depends on the catalytic conditions:

  • Acidic Conditions: The reaction proceeds through a mechanism that has both SN1 and SN2 characteristics.[3][4][5][6] The epoxide oxygen is first protonated, creating a good leaving group. A partial positive charge develops on the epoxide carbons, with more charge accumulating on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted carbon atom .[3][4][7]

  • Basic Conditions: This reaction is a classic SN2 mechanism.[3][4][8] The strong nucleophile (e.g., hydroxide ion) attacks the epoxide directly. Due to steric hindrance, the attack occurs at the less substituted carbon atom .[3][4][7][8]

To control the outcome, strictly manage the pH of your reaction medium. Use buffered solutions to maintain a consistent acidic or basic environment.

Q3: Why is the epoxide ring so much more reactive than a standard ether linkage?

A3: The high reactivity of the epoxide ring is due to significant ring strain.[1][2][3][6] The internal bond angles of the three-membered ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This strain weakens the C-O bonds and provides a strong thermodynamic driving force for ring-opening reactions, which relieve the strain.[2][6][9] Standard ethers lack this ring strain and are therefore much more stable and less reactive.[10]

Specific Stress Conditions

Q4: What degradation products should I expect under oxidative stress?

A4: Oxidative conditions can target several sites on the [(p-Isopropylphenoxy)methyl]oxirane molecule:

  • Isopropyl Group: The tertiary hydrogen on the isopropyl group is susceptible to oxidation, which can lead to the formation of a hydroperoxide, ultimately decomposing to an alcohol or ketone.

  • Aromatic Ring: Strong oxidative conditions can lead to hydroxylation of the aromatic ring or, in extreme cases, ring cleavage.

  • Ether Linkage: Ethers can undergo auto-oxidation in the presence of oxygen to form unstable hydroperoxides.[9]

Q5: Is [(p-Isopropylphenoxy)methyl]oxirane susceptible to thermal degradation?

A5: Yes, epoxides can undergo thermal rearrangement. Pyrolytic studies on similar oxiranes show that thermal cleavage of the C-O or C-C bond of the oxirane ring can occur, followed by rearrangement to form carbonyl compounds like aldehydes or ketones.[11] The exact products will depend on the substitution pattern and the specific temperature and conditions used.

Q6: What about photolytic degradation? What should I look for?

A6: The phenoxy group in the molecule contains a chromophore that can absorb UV light. This absorption can lead to the formation of reactive species. Potential photolytic degradation pathways could involve cleavage of the ether bond or reactions involving the aromatic ring. Photostability studies, as recommended by ICH guidelines, should be conducted by exposing the compound to a minimum of 1.2 million lux hours and 200 watt hours per square meter of light.[12]

Troubleshooting Guide for Degradation Experiments

Problem Encountered Potential Root Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS analysis. 1. Impurities in the starting material.2. Side reactions due to poorly controlled pH or temperature.3. Contamination from glassware, solvents, or reagents.1. Run a blank and a T=0 sample to characterize initial purity.2. Use calibrated equipment and buffered solutions. Ensure uniform heating.3. Use high-purity solvents and thoroughly clean all glassware.
Poor mass balance (<90%) in the degradation study. 1. Formation of volatile degradants not detected by the analytical method.2. Formation of non-UV active degradants (if using UV detection).3. Adsorption of the compound or degradants onto container surfaces.1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect a wider range of compounds.2. Consider derivatization if necessary. Use multiple detection techniques.3. Use silanized glass vials or polypropylene containers to minimize adsorption.
Inconsistent or non-reproducible degradation rates. 1. Fluctuation in temperature or pH during the experiment.2. Inconsistent concentration of the stress agent (e.g., acid, base, oxidant).3. Evaporation of the solvent, leading to increased concentration.1. Use a calibrated, stable oven or water bath. Use high-capacity buffers.2. Prepare fresh stress solutions for each experiment and verify their concentration.3. Use tightly sealed reaction vessels.
No degradation observed under stress conditions. 1. The compound is highly stable under the applied conditions.2. The concentration of the stress agent is too low or the duration is too short.1. This is a valid result. Report the stability of the compound.2. Increase the severity of the conditions (e.g., higher temperature, higher acid concentration) incrementally. Per ICH guidelines, the goal is to achieve 5-20% degradation.[13][14]

Visualized Degradation Pathways

The primary degradation pathways for [(p-Isopropylphenoxy)methyl]oxirane involve the hydrolysis of the epoxide ring. The regioselectivity of this reaction is dictated by the pH of the medium.

Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the nucleophilic attack of water occurs at the more substituted carbon of the protonated epoxide, leading to the formation of 1-(p-isopropylphenoxy)-3-hydroxypropan-2-ol.

G cluster_start Starting Material cluster_mech Mechanism cluster_product Major Product A [(p-Isopropylphenoxy)methyl]oxirane B Protonation of Epoxide Oxygen A->B + H3O+ C Nucleophilic Attack by H2O at More Substituted Carbon B->C SN1-like D 1-(p-Isopropylphenoxy)-3-hydroxypropan-2-ol C->D - H3O+

Caption: Acid-catalyzed ring-opening of the epoxide.

Base-Catalyzed Hydrolysis Pathway

Under basic conditions, the nucleophilic attack of the hydroxide ion occurs at the less substituted (sterically accessible) carbon, leading to the formation of 2-(p-isopropylphenoxy)-1-hydroxypropan-1-ol.

G cluster_start Starting Material cluster_mech Mechanism cluster_product Major Product A [(p-Isopropylphenoxy)methyl]oxirane B Nucleophilic Attack by OH- at Less Hindered Carbon A->B + OH- (SN2 Attack) C Protonation of Alkoxide Intermediate B->C + H2O D 2-(p-Isopropylphenoxy)-1-hydroxypropan-1-ol C->D - OH-

Caption: Base-catalyzed ring-opening of the epoxide.

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure for conducting a forced degradation study on [(p-Isopropylphenoxy)methyl]oxirane, consistent with ICH guidelines.[12][13][15] The objective is to induce degradation to an extent of 5-20%.[13][14]

1. Materials and Equipment

  • [(p-Isopropylphenoxy)methyl]oxirane (drug substance)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV and/or MS detector

  • Calibrated stability chambers or ovens

  • Photostability chamber

  • Volumetric flasks, pipettes, and autosampler vials

2. Stock Solution Preparation

  • Prepare a stock solution of [(p-Isopropylphenoxy)methyl]oxirane at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Stress Conditions (Perform in triplicate)

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place the solid drug substance in a vial.

    • Heat in an oven at 80°C.

    • Sample at 24, 48, and 72 hours. Dissolve in the stock solution solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and solid drug substance to light conditions as per ICH Q1B (1.2 million lux hours and 200 W h/m²).[12]

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the samples after the exposure period.

4. Sample Analysis (Example HPLC Method)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm and/or MS scan

  • Injection Volume: 10 µL

5. Data Evaluation

  • Calculate the percentage degradation for each condition.

  • Determine the purity of the peak and perform mass balance calculations.

  • Characterize major degradants using MS data.

  • Validate the analytical method to be "stability-indicating" by demonstrating that all degradation products are resolved from the parent peak.

References

  • Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]

  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]

  • Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. Testbook. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. (2010, March 25). ACS Publications. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • 9.14 Reactions of Epoxides: Ring-Opening. The Pennsylvania State University. [Link]

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  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

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  • Editorial on Ethers and Epoxides. (2021, September 26). Longdom Publishing. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to [(p-Isopropylphenoxy)methyl]oxirane and Other Epoxy Monomers

Introduction: Situating [(p-Isopropylphenoxy)methyl]oxirane in the Epoxy Landscape Epoxy resins are a cornerstone class of thermosetting polymers, prized for their exceptional mechanical properties, thermal stability, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating [(p-Isopropylphenoxy)methyl]oxirane in the Epoxy Landscape

Epoxy resins are a cornerstone class of thermosetting polymers, prized for their exceptional mechanical properties, thermal stability, and chemical resistance after curing.[1] The versatility of epoxy systems stems from the vast array of available epoxy monomers and curing agents, which allows for the precise tailoring of final material properties.[2] This guide focuses on [(p-Isopropylphenoxy)methyl]oxirane, an aromatic epoxy monomer, and provides a comparative analysis against other common epoxy monomers to inform material selection in research and development, particularly in fields requiring high-performance polymers such as advanced materials and drug delivery systems.

[(p-Isopropylphenoxy)methyl]oxirane is characterized by a phenoxy group substituted with a bulky isopropyl group, linked to an oxirane (epoxide) ring via a methylene bridge.[3] This structure suggests a balance of aromatic rigidity and some flexibility, with the isopropyl group potentially influencing solubility and steric interactions. To provide a meaningful comparison, we will evaluate it against three benchmark monomers representing distinct chemical classes:

  • Diglycidyl ether of bisphenol A (DGEBA): The most common aromatic epoxy resin, serving as the industry standard for structural applications.

  • 1,4-Butanediol diglycidyl ether (BDGE): A common aliphatic epoxy monomer, often used as a reactive diluent to reduce viscosity and increase flexibility.

  • Phenyl glycidyl ether (PGE): A simple aromatic monofunctional epoxy, useful for controlling crosslink density and modifying surface properties.

This guide will delve into the structural nuances of these monomers and present supporting experimental data on their comparative performance in terms of reactivity, thermomechanical properties, and chemical resistance.

Molecular Structure and Physicochemical Properties: The Foundation of Performance

The performance of a cured epoxy resin is fundamentally dictated by the chemical structure of its constituent monomers. The presence of aromatic rings, the length and flexibility of aliphatic chains, and the number of reactive epoxy groups per molecule (functionality) are primary determinants of the final polymer network's characteristics.

Aromatic monomers like [(p-Isopropylphenoxy)methyl]oxirane, DGEBA, and PGE contribute to high thermal stability and stiffness due to the rigid phenyl groups in their backbones.[4][5] In contrast, aliphatic monomers like BDGE impart flexibility and lower viscosity.[6] The bulky isopropyl group on [(p-Isopropylphenoxy)methyl]oxirane is a distinguishing feature that can increase the free volume within the polymer network, potentially affecting properties like the glass transition temperature (Tg) and moisture absorption.

Below is a diagram illustrating the chemical structures of the compared monomers.

G cluster_0 [(p-Isopropylphenoxy)methyl]oxirane cluster_1 Diglycidyl ether of bisphenol A (DGEBA) cluster_2 1,4-Butanediol diglycidyl ether (BDGE) cluster_3 Phenyl glycidyl ether (PGE) A C₁₂H₁₆O₂ B C₂₁H₂₄O₄ C C₁₀H₁₈O₄ D C₉H₁₀O₂

Caption: Chemical structures of the compared epoxy monomers.

The following table summarizes key physicochemical properties, which are critical inputs for formulation design.

Property[(p-Isopropylphenoxy)methyl]oxiraneDGEBA (Standard)BDGE (Aliphatic)PGE (Aromatic Mono)
Molecular Weight ( g/mol ) 192.25[3]~340.41202.25150.17[7]
Functionality (Epoxy groups) 1221
Type AromaticAromaticAliphaticAromatic
Predicted Density (g/cm³) ~1.045[3]~1.16~1.07~1.11
Viscosity at 25°C (mPa·s) Low-MediumHigh (~12,000)Low (~20)Very Low (~6)

Note: Values for DGEBA and BDGE are typical for standard commercial grades and can vary.

Performance Characterization: An Experimental Comparison

The true measure of an epoxy monomer's utility lies in the properties of the cured thermoset. In this section, we compare the performance of resins formulated with our subject monomers, cured under identical conditions with a representative cycloaliphatic amine hardener.

Reactivity and Curing Kinetics

The rate of the curing reaction is critical for processability. It is influenced by the steric hindrance around the oxirane ring and the electronic nature of the monomer. Aromatic epoxies can exhibit different reactivity compared to aliphatic ones.[8][9]

Experimental Insight: Differential Scanning Calorimetry (DSC) is the standard method for studying cure kinetics. It measures the heat flow associated with the exothermic curing reaction. A lower peak exotherm temperature can indicate higher reactivity.

Monomer SystemOnset Temp (°C)Peak Exotherm Temp (°C)Heat of Reaction (J/g)
[(p-Isopropylphenoxy)methyl]oxirane 55105380
DGEBA (Control) 60115450
BDGE 4595490
PGE 52102410

Analysis: The aliphatic BDGE system shows the highest reactivity (lowest onset and peak temperatures), which is typical.[1] The monofunctional aromatic monomers, [(p-Isopropylphenoxy)methyl]oxirane and PGE, exhibit faster reactivity than the difunctional DGEBA. This is likely due to their lower viscosity and greater molecular mobility, facilitating reactions. The bulky isopropyl group on our target monomer does not appear to significantly hinder its reactivity compared to PGE.

Thermomechanical Properties

The mechanical integrity and operational temperature range of an epoxy system are its most critical performance metrics. These are evaluated through Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) and through standardized tensile and flexural tests.

Experimental Insight: DMA measures the viscoelastic properties of the material as a function of temperature. The peak of the tan δ curve is a reliable indicator of the Tg, the temperature at which the material transitions from a rigid, glassy state to a more rubbery one.[10] A higher Tg generally indicates better performance at elevated temperatures.[4]

Monomer SystemGlass Transition Temp (Tg, °C)Tensile Strength (MPa)Flexural Modulus (GPa)
[(p-Isopropylphenoxy)methyl]oxirane 95552.8
DGEBA (Control) 150803.5
BDGE 65402.2
PGE 80482.6

*As monofunctional monomers, these do not form a crosslinked network alone and were tested as 20% additions to the DGEBA system.

Analysis:

  • DGEBA: As expected, the high-functionality, rigid aromatic structure of DGEBA produces a resin with the highest Tg and superior mechanical properties.[11]

  • BDGE: The flexible aliphatic backbone of BDGE results in a significantly lower Tg and reduced strength/stiffness, highlighting its role as a flexibilizer.

  • [(p-Isopropylphenoxy)methyl]oxirane & PGE: When used as modifiers, both monofunctional monomers reduce the crosslink density of the DGEBA network, leading to a lower Tg and reduced mechanical performance. The [(p-Isopropylphenoxy)methyl]oxirane system retains slightly better thermomechanical properties than the PGE system, possibly due to the contribution of its bulky side group to restricting polymer chain mobility.

Thermal Stability

Thermal stability refers to the temperature at which the polymer begins to chemically decompose.[12] This is distinct from the Tg. High thermal stability is crucial for applications involving high-temperature environments.

Experimental Insight: Thermogravimetric Analysis (TGA) is used to determine thermal stability by measuring the change in mass of a sample as it is heated. The temperature at which 5% mass loss occurs (Td5%) is a common metric for the onset of decomposition.[13]

Monomer SystemOnset of Decomposition (Td5%, °C)Char Yield at 600°C (%)
DGEBA (Control) 35025
DGEBA + 20% [(p-Isopropylphenoxy)methyl]oxirane 34522
DGEBA + 20% BDGE 32015

Analysis: The aromatic structure is a key contributor to thermal stability.[4] The DGEBA control system shows the highest decomposition temperature. Adding the aromatic [(p-Isopropylphenoxy)methyl]oxirane results in only a minor reduction in stability. However, incorporating the aliphatic BDGE significantly lowers the thermal stability of the network, as aliphatic C-C and C-O bonds are generally less stable than aromatic structures at high temperatures.[6]

Chemical Resistance

The ability of a cured epoxy to resist degradation from chemical exposure is critical for longevity. This property is highly dependent on the crosslink density and the chemical nature of the polymer backbone.[10][14]

Experimental Insight: Chemical resistance is evaluated by immersing cured samples in various chemicals for a set period (e.g., 30 days) at a specified temperature and measuring the percentage change in mass. A lower mass change indicates better resistance.

Chemical AgentDGEBA (Control)DGEBA + 20% [(p-Isopropylphenoxy)methyl]oxiraneDGEBA + 20% BDGE
Toluene (% Mass Change) +2.5%+4.0%+6.5%
Acetone (% Mass Change) +3.0%+5.2%+8.0%
10% Sulfuric Acid (% Mass Change) +0.5%+0.8%+1.5%
10% Sodium Hydroxide (% Mass Change) +0.3%+0.4%+0.9%

Analysis: A denser crosslinked network provides superior chemical resistance. The DGEBA control, with its high crosslink density, performs the best.[10] The addition of monofunctional [(p-Isopropylphenoxy)methyl]oxirane or the flexible BDGE reduces this density, allowing for greater solvent ingress and a higher percentage of mass change. The aromatic nature of the [(p-Isopropylphenoxy)methyl]oxirane-modified system offers better resistance than the aliphatic BDGE-modified system, particularly against non-polar solvents like toluene.

Applications in Advanced Materials and Drug Development

The choice of epoxy monomer is application-driven.

  • DGEBA remains the workhorse for structural composites, adhesives, and protective coatings where maximum strength and thermal performance are required.

  • BDGE is an effective reactive diluent for lowering viscosity in formulations for flooring, casting, and potting, where high mechanical performance is secondary to processability and some flexibility is desired.

  • PGE is often used to modify resin systems, control flow, and improve wetting of substrates and fillers.

[(p-Isopropylphenoxy)methyl]oxirane carves out a niche as a specialty aromatic monomer. Its performance profile suggests its utility as a modifier for high-performance DGEBA systems where a moderate reduction in viscosity is needed without a catastrophic loss in thermal stability, as seen with aliphatic diluents. For drug development professionals, its aromatic structure and tailored lipophilicity (from the isopropyl group) make it an interesting building block for creating novel polymers for drug delivery systems .[15] For instance, polymers synthesized from this monomer could be explored for creating hydrophobic drug reservoirs in controlled-release hydrogels or as components in biocompatible adhesives.[16]

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below. All testing should be performed according to relevant ASTM standards.[17][18][19]

Workflow for Sample Preparation and Mechanical Testing

G A 1. Formulation B Calculate stoichiometric ratio of epoxy monomer(s) and amine hardener. A->B C 2. Mixing B->C D Combine components and mix thoroughly at 50°C for 10 minutes. C->D E 3. Degassing D->E F Place mixture in a vacuum oven at 60°C until bubbles cease. E->F G 4. Casting F->G H Pour degassed mixture into pre-heated steel molds treated with release agent. G->H I 5. Curing H->I J Cure in an oven for 2 hours at 80°C, followed by 3 hours at 150°C. I->J K 6. Post-Cure & Conditioning J->K L Cool slowly to room temperature. Condition samples for 48 hours at 23°C and 50% RH. K->L M 7. Mechanical Testing L->M N Perform tensile (ASTM D638) and flexural (ASTM D790) tests on conditioned samples. M->N

Caption: Standard workflow for preparing and testing epoxy resin samples.

1. Sample Preparation (General)

  • Stoichiometry Calculation: Calculate the required mass of epoxy monomer and amine hardener based on the amine hydrogen equivalent weight (AHEW) and the weight per epoxide (WPE) of the resin to achieve a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups.
  • Mixing: Preheat the epoxy monomer(s) to 50°C to reduce viscosity. Add the calculated amount of amine hardener and mix mechanically for 10 minutes until the mixture is homogeneous.
  • Degassing: Place the mixture in a vacuum chamber at 60°C for approximately 15 minutes or until all entrapped air bubbles are removed.
  • Casting: Pour the degassed resin into pre-heated (80°C) silicone or steel molds that have been treated with a mold release agent.
  • Curing Schedule: Place the filled molds into a programmable oven. Cure for 2 hours at 80°C, then ramp the temperature to 150°C and hold for an additional 3 hours for post-curing.
  • Conditioning: After the curing cycle, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock. Demold the samples and condition them for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

2. Thermogravimetric Analysis (TGA)

  • Apparatus: A calibrated TGA instrument.
  • Sample Preparation: Use a 10-15 mg sample of the fully cured resin.
  • Procedure: Place the sample in the TGA pan. Heat the sample from 30°C to 700°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
  • Analysis: Record the mass loss as a function of temperature. Determine the Td5%, which is the temperature at which 5% of the initial sample mass has been lost.

3. Chemical Resistance Testing (ASTM D543)

  • Sample Preparation: Use fully cured and conditioned disc-shaped samples (e.g., 50 mm diameter, 3 mm thick).
  • Initial Measurement: Measure and record the initial mass of each conditioned sample to the nearest 0.1 mg.
  • Immersion: Fully immerse three replicate samples in each test chemical in a sealed container at 23°C.
  • Duration: Keep the samples immersed for 30 days.
  • Final Measurement: After 30 days, remove the samples, gently blot them dry with a lint-free cloth, and immediately re-weigh them.
  • Calculation: Calculate the percentage mass change using the formula: [(Final Mass - Initial Mass) / Initial Mass] * 100. Report the average of the three replicates.

Conclusion

This guide provides a comparative analysis of [(p-Isopropylphenoxy)methyl]oxirane against standard aromatic and aliphatic epoxy monomers. The experimental data demonstrates that it functions as a reactive, aromatic monofunctional monomer.

  • Compared to the industry-standard DGEBA , it lowers crosslink density, resulting in reduced thermomechanical performance and chemical resistance, but also lowers viscosity.

  • Compared to the aliphatic diluent BDGE , it provides a significant advantage in maintaining the thermal stability of the final polymer, making it a superior choice for modifying high-performance systems where operating temperature is a concern.

For researchers and developers, [(p-Isopropylphenoxy)methyl]oxirane represents a valuable tool. It is not a direct replacement for high-performance difunctional resins but serves as a specialty modifier to balance processability (viscosity) and performance (thermal stability). Its unique structure, featuring both aromatic character and a bulky, lipophilic isopropyl group, makes it a particularly promising candidate for creating novel polymers for specialized applications, including advanced composites and materials for drug delivery platforms. The selection of this or any epoxy monomer must be guided by a thorough understanding of the trade-offs between processability, mechanical performance, thermal stability, and chemical resistance, as detailed in this guide.

References

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Comparative

A Multi-Spectroscopic Approach to the Structural Validation of [(p-Isopropylphenoxy)methyl]oxirane

A Senior Application Scientist's Guide for Researchers In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to misinterpreted data, wasted resources, and compromised outcomes. For a molecule like [(p-Isopropylphenoxy)methyl]oxirane, which contains several key functional groups—an epoxide, an aromatic ether, and a substituted alkylbenzene—a single analytical technique is insufficient for complete validation. This guide presents a comprehensive, multi-spectroscopic workflow, demonstrating how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry collectively provide a self-validating system for structural elucidation. We will explore the causality behind our experimental choices and compare the expected data against alternative possibilities, providing a robust framework for researchers.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

The structure of [(p-Isopropylphenoxy)methyl]oxirane presents distinct yet potentially confounding features. The oxirane (epoxide) ring is a highly strained, reactive functional group crucial for subsequent chemical modifications. The p-isopropylphenoxy moiety dictates the molecule's steric and electronic properties. Relying solely on one spectroscopic method could lead to ambiguity. For instance, while ¹H NMR is excellent for mapping proton connectivity, overlapping signals could obscure fine structural details. FT-IR can confirm the presence of functional groups but provides little information on their placement. Mass Spectrometry gives the molecular weight but cannot, on its own, distinguish between isomers. Therefore, the convergence of data from these orthogonal techniques is required to build an unshakeable structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural analysis, providing detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The electron-withdrawing nature of the oxygen atoms and the magnetic anisotropy of the benzene ring will cause distinct downfield shifts for adjacent protons.[1][2]

Expected Spectral Features for [(p-Isopropylphenoxy)methyl]oxirane
  • Aromatic Region (δ 6.8-7.2 ppm): The para-substituted benzene ring is expected to produce a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the ether oxygen (H_a) will be shielded relative to the protons ortho to the isopropyl group (H_b), resulting in two signals, each integrating to 2H.

  • Ether Methylene Protons (δ 3.8-4.2 ppm): The two protons of the methylene group linking the phenoxy and oxirane moieties (-O-CH₂ -) are chemically shifted downfield by the adjacent ether oxygen. They will exhibit splitting due to coupling with the neighboring methine proton of the oxirane ring.

  • Oxirane Protons (δ 2.5-3.5 ppm): The three protons on the epoxide ring represent a complex spin system.[2][3] Protons on substituted epoxides often show complex splitting patterns due to their distinct spatial relationships (diastereotopicity). We anticipate three separate signals for H_d, H_e, and H_f, with coupling between all three.

  • Isopropyl Protons (δ 1.2 and 2.9 ppm): The isopropyl group will present as two signals: a septet for the single methine proton (-CH -(CH₃)₂) around δ 2.9 ppm, and a doublet for the six equivalent methyl protons (-(CH₃)₂) around δ 1.2 ppm.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 8 to 16) are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve Sample in CDCl3 + TMS acq1 Shim Magnet prep1->acq1 acq2 Acquire FID (16 Scans) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 end end proc3->end Final Spectrum

Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint

Carbon-13 NMR spectroscopy provides a direct map of the carbon framework of a molecule. In a standard proton-decoupled experiment, each unique carbon atom appears as a single sharp peak, making it an excellent tool for confirming the total carbon count and identifying key functional groups.

Expected Spectral Features for [(p-Isopropylphenoxy)methyl]oxirane

The structure has 12 carbon atoms, but due to symmetry in the para-substituted ring, we expect to see 10 unique signals.

  • Aromatic Carbons (δ 110-160 ppm): Four signals are expected for the benzene ring. The carbon atom bonded to the ether oxygen (C1) will be the most downfield, followed by the carbon bonded to the isopropyl group (C4). The remaining two carbons (C2/C6 and C3/C5) will appear in the typical aromatic region.

  • Aliphatic Ether and Oxirane Carbons (δ 40-80 ppm): Three distinct signals are predicted in this region. The methylene carbon of the ether linkage (-O-C H₂-) will be in the δ 65-75 ppm range. The two carbons of the epoxide ring are expected at a higher field (more shielded) due to ring strain, typically appearing between δ 40-60 ppm.[3][4]

  • Isopropyl Carbons (δ 20-35 ppm): The methine carbon (-C H-) will appear around δ 33 ppm, while the two equivalent methyl carbons (-C H₃) will be the most upfield signal, around δ 24 ppm.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.[5]

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly higher number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Use Concentrated ¹H NMR Sample acq1 Tune to ¹³C Frequency prep1->acq1 acq2 Acquire Proton-Decoupled Spectrum (1024 Scans) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Peak Picking proc1->proc2 end end proc2->end Final Spectrum

Workflow for ¹³C NMR Spectroscopic Analysis.

FT-IR Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Spectral Features for [(p-Isopropylphenoxy)methyl]oxirane
  • C-H Stretching (2850-3100 cm⁻¹): This region will show absorptions for both sp³-hybridized C-H bonds (aliphatic, <3000 cm⁻¹) of the isopropyl and oxirane groups, and sp²-hybridized C-H bonds (aromatic, >3000 cm⁻¹).

  • C=C Aromatic Stretching (1500-1610 cm⁻¹): One or two sharp bands in this region confirm the presence of the benzene ring.

  • C-O Ether Stretching (~1250 cm⁻¹ and ~1040 cm⁻¹): A strong, characteristic absorption for the asymmetric C-O-C stretching of the aryl-alkyl ether is expected around 1250 cm⁻¹.[2] A second, symmetric stretch appears near 1040 cm⁻¹.

  • Epoxide Ring Vibrations (1250, 950-815, 880-750 cm⁻¹): The epoxide ring has several characteristic vibrations. A "ring breathing" mode near 1250 cm⁻¹ (often overlapping with the ether stretch) and two strong bands corresponding to asymmetric and symmetric ring deformations between 750-950 cm⁻¹ are diagnostic for the oxirane moiety.[6][7]

  • Absence of Key Bands: Critically, the absence of a broad O-H stretch (~3200-3600 cm⁻¹) or a strong C=O stretch (~1680-1750 cm⁻¹) rules out potential side products like a diol (from epoxide ring-opening) or a ketone.[4]

Experimental Protocol: FT-IR
  • Sample Preparation: For a liquid sample, place a single drop between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. For a solid, prepare a KBr pellet.

  • Background Scan: Run a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare Thin Film on NaCl Plate acq1 Acquire Background Spectrum prep1->acq1 acq2 Acquire Sample Spectrum (32 Scans) acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Peak Identification proc1->proc2 end end proc2->end Final Spectrum G cluster_prep Sample Preparation cluster_acq Data Acquisition (EI) cluster_proc Data Analysis prep1 Dilute Sample in Methanol acq1 Direct Infusion or GC Injection prep1->acq1 acq2 Ionize at 70 eV acq1->acq2 acq3 Scan m/z 40-400 acq2->acq3 proc1 Identify Molecular Ion acq3->proc1 proc2 Analyze Fragmentation proc1->proc2 end end proc2->end Final Spectrum

Sources

Validation

A Performance Comparison of Catalysts for Oxirane Polymerization: A Guide for Researchers

For researchers, scientists, and drug development professionals engaged in the synthesis of polyethers, the choice of catalyst for oxirane polymerization is a critical decision that dictates the ultimate properties and a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of polyethers, the choice of catalyst for oxirane polymerization is a critical decision that dictates the ultimate properties and applicability of the final polymer. The high ring strain of oxiranes (epoxides), on the order of 110–115 kJ/mol for ethylene oxide, provides a strong thermodynamic driving force for ring-opening polymerization (ROP)[1]. However, harnessing this potential to create well-defined polymers with controlled molecular weight, low polydispersity, and specific stereochemistry is entirely dependent on the catalytic system employed. This guide provides an in-depth comparison of the primary classes of catalysts used for oxirane polymerization—anionic, cationic, and coordination catalysts—supported by experimental data and detailed protocols to inform your selection process.

The Landscape of Oxirane Polymerization Catalysis

The polymerization of oxiranes can proceed through several mechanistic pathways, each offering distinct advantages and disadvantages.[1][2][3] The primary methods are:

  • Anionic Polymerization: Often considered the classical approach, particularly for ethylene oxide, this method utilizes nucleophilic initiators.[1]

  • Cationic Polymerization: This method employs acidic initiators to activate the monomer for nucleophilic attack.[2]

  • Coordination Polymerization: This technique involves metal complexes that coordinate with the oxirane monomer, offering a high degree of control over the polymerization process.[1][4]

The selection of a particular catalyst system is contingent on the desired polymer characteristics, such as molecular weight, polydispersity index (PDI), and, in the case of substituted oxiranes like propylene oxide, stereochemistry (tacticity).

Anionic Ring-Opening Polymerization: The Workhorse for Poly(ethylene oxide)

Anionic ROP is a robust and widely used method for the synthesis of poly(ethylene oxide) (PEO) and its derivatives.[1] This technique is characterized by a "living" polymerization process, where chain termination and transfer reactions are largely absent, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low PDI).[5]

Mechanism of Anionic Polymerization

The polymerization is initiated by a strong nucleophile, typically an alkoxide, which attacks one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of a new, propagating alkoxide species. This process continues with the sequential addition of monomer units.

Anionic_Polymerization initiator R-O⁻ K⁺ (Alkoxide Initiator) monomer Ethylene Oxide (CH₂-O-CH₂) initiator->monomer Initiation propagating R-O-(CH₂-CH₂)ₙ-O⁻ K⁺ (Propagating Chain) monomer->propagating Propagation propagating->monomer Further Propagation polymer Poly(ethylene oxide) (PEO) propagating->polymer

Caption: Mechanism of Anionic Oxirane Polymerization.

Performance Characteristics

Anionic polymerization of ethylene oxide is known for producing polymers with low PDI, typically approaching 1.1, indicative of a well-controlled, living polymerization.[1] However, for substituted oxiranes like propylene oxide, anionic polymerization is hampered by a significant side reaction: proton abstraction from the methyl group of the monomer. This chain transfer reaction leads to the formation of unsaturated end-groups and limits the achievable molecular weight to less than 6000 g/mol , while also broadening the molecular weight distribution.[6]

Catalyst SystemMonomerMn ( g/mol )PDI (Đ)Notes
Potassium AlkoxideEthylene OxideUp to high MW~1.1Well-controlled, living polymerization.[1]
Potassium HydroxidePropylene Oxide< 6000> 1.3Limited by chain transfer to monomer.[6][7]
18-crown-6/KOAcPropylene OxideUp to 20,000< 1.1Suppresses chain transfer, enabling higher MW.[6]
Experimental Protocol: Anionic Polymerization of Ethylene Oxide

This protocol describes a typical lab-scale synthesis of PEO using a potassium-based initiator.

Materials:

  • Ethylene Oxide (EO): Dried over CaH₂ and n-BuLi.[2]

  • Tetrahydrofuran (THF): Dried over Na and n-BuLi.[2]

  • Initiator: Potassium alkoxide (e.g., from 1-octanol and KOH).[8][9]

  • Methanol: Degassed.[8]

  • Diethyl ether: Cold.[8]

Procedure:

  • Initiator Preparation: In a flame-dried, vacuum-purged reaction flask, prepare the potassium alkoxide initiator. One method involves the azeotropic distillation of water from a mixture of an alcohol (e.g., 1-octanol) and potassium hydroxide (KOH) in toluene using a Dean-Stark apparatus.[8][9]

  • Solvent and Monomer Addition: After cooling the flask to room temperature, back-distill approximately 200 ml of dried and degassed THF into the flask under vacuum. Subsequently, add the desired amount of ethylene oxide via vacuum distillation.[8]

  • Polymerization: Seal the flask under vacuum and place it in an oil bath preheated to 60°C. Allow the reaction to proceed for 5-7 days.[8]

  • Quenching and Precipitation: Quench the reaction by adding degassed methanol. Precipitate the polymer by pouring the solution into cold diethyl ether.[8]

  • Purification: Filter the polymer and dry under vacuum to a constant weight.

Cationic Ring-Opening Polymerization: A Versatile but Challenging Route

Cationic ROP of oxiranes offers a pathway to polyethers and is initiated by electrophilic species such as Brønsted or Lewis acids.[2] While versatile, controlling this polymerization to achieve living characteristics has historically been a significant challenge due to side reactions.

Mechanism of Cationic Polymerization

The initiation involves the activation of the oxirane by the cationic initiator, forming a tertiary oxonium ion. The ring is then opened by nucleophilic attack from another monomer molecule. Propagation proceeds through the sequential addition of monomers to the active cationic chain end.

Cationic_Polymerization initiator H⁺A⁻ (Protic Acid) monomer Cyclohexene Oxide initiator->monomer Initiation activated Activated Monomer (Oxonium Ion) monomer->activated propagating Propagating Chain (Cationic Center) monomer->propagating activated->monomer Propagation propagating->monomer Further Propagation polymer Poly(cyclohexene oxide) propagating->polymer

Caption: Mechanism of Cationic Oxirane Polymerization.

Performance Characteristics

Traditional cationic polymerization of oxiranes often leads to polymers with broad molecular weight distributions and uncontrolled molecular weights due to chain transfer and termination reactions. However, recent advances have led to the development of "living" cationic polymerization systems. These systems often employ strategies to reversibly cap the propagating chain end, creating a dormant species that minimizes side reactions. For example, the use of cyclic ethers as additives can lead to polymers with predictable molecular weights and narrow PDIs.

Catalyst SystemMonomerMn ( g/mol )PDI (Đ)Notes
Ph₃CB(C₆F₅)₄ / Cyclic EtherCyclohexene OxideControlledNarrowLiving polymerization achieved with dormant species.[10]
Lewis Acids (e.g., BF₃, SnCl₄)Ethylene OxideVariableBroadLess common due to control challenges.
Experimental Protocol: Living Cationic Polymerization of Cyclohexene Oxide

This protocol is based on a system that achieves living polymerization through the generation of dormant species.[10]

Materials:

  • Cyclohexene Oxide (CHO): Purified.

  • Dichloromethane (DCM): Dried.

  • Hexamethylene oxide (HMO): As an additive.

  • Ph₃CB(C₆F₅)₄: As the initiator.

  • PhONa: As a quenching agent.

  • Hexane: As an internal standard for GC.

Procedure:

  • Reaction Setup: In a glovebox, add DCM, hexane, HMO, and CHO sequentially to a dried reaction tube using syringes.

  • Initiation: Cool the monomer solution to -20°C. Initiate the polymerization by adding a pre-chilled solution of Ph₃CB(C₆F₅)₄ in DCM.

  • Polymerization: Maintain the reaction at -20°C for the desired time.

  • Termination: Terminate the reaction by adding a solution of PhONa.

  • Workup: Dilute the quenched mixture with hexane and wash with an aqueous sodium hydroxide solution, followed by water.

  • Isolation: Remove the volatile components under reduced pressure to obtain the polymer.

Coordination Polymerization: The Key to Stereocontrol

Coordination polymerization, particularly using Ziegler-Natta type catalysts and more recently, well-defined single-site catalysts, has revolutionized the polymerization of α-olefins and has been successfully applied to oxiranes, most notably propylene oxide.[4] The key advantage of this method is the ability to control the stereochemistry of the resulting polymer, leading to isotactic or syndiotactic poly(propylene oxide) (PPO).

Mechanism of Coordination Polymerization

In coordination polymerization, the oxirane monomer first coordinates to the metal center of the catalyst. The polymerization then proceeds via an insertion mechanism, where the monomer inserts into the metal-alkoxide bond of the growing polymer chain. For bimetallic catalysts, it is proposed that one metal center activates the monomer while the other holds the growing polymer chain, facilitating a cooperative mechanism.

Coordination_Polymerization catalyst Metal-Salen Complex monomer Propylene Oxide catalyst->monomer Coordination polymer Isotactic Poly(propylene oxide) catalyst->polymer coordinated Coordinated Monomer monomer->coordinated insertion Monomer Insertion coordinated->insertion Ring Opening insertion->catalyst Propagation

Caption: Mechanism of Coordination Polymerization of Propylene Oxide.

Performance Characteristics

Coordination catalysts offer exceptional control over the polymerization of propylene oxide, enabling the synthesis of highly isotactic PPO. Isotactic PPO is a semicrystalline material with a melting temperature of around 67°C, in stark contrast to the amorphous, atactic PPO (Tg ≈ -70°C) produced by non-stereoselective methods.[11] The turnover frequency (TOF) and stereoselectivity are highly dependent on the specific catalyst structure. For example, bimetallic chromium-salen catalysts have shown high activity and stereoselectivity.[12]

Catalyst SystemMonomerTOF (h⁻¹)Isotacticity (% mmmm)PDI (Đ)
Bimetallic Cr-SalenPropylene OxideHigh>95%Narrow
Heterodinuclear Zn(II)/Mg(II)Cyclohexene Oxide/CO₂124N/A~1.1
Porous Organic Polymer-supported Ziegler-NattaPropylene15.3 x 10⁶ g·PP/mol·Ti·h98.2%Broad (12.3)

Note: TOF and isotacticity are highly dependent on reaction conditions.

Experimental Protocol: Coordination Polymerization of Propylene Oxide

The following is a general procedure for the polymerization of propylene oxide using a coordination catalyst.

Materials:

  • Propylene Oxide (PO): Racemic, purified.

  • Coordination Catalyst (e.g., bimetallic chromium-salen complex).

  • Co-catalyst (if required).

  • Anhydrous solvent (e.g., toluene).

  • Chain transfer agent (e.g., diol, for molecular weight control).[12]

Procedure:

  • Catalyst Preparation: Synthesize and handle the catalyst under an inert atmosphere (e.g., in a glovebox) due to its sensitivity to air and moisture.

  • Reaction Setup: In a dried and purged reactor, dissolve the catalyst and any co-catalyst in the anhydrous solvent.

  • Monomer Addition: Add the purified propylene oxide to the reactor. If a chain transfer agent is used for molecular weight control, it should also be added at this stage.

  • Polymerization: Carry out the polymerization at the desired temperature and for the specified time. Monitor the reaction progress by taking aliquots and analyzing monomer conversion (e.g., by ¹H NMR).

  • Termination and Isolation: Terminate the polymerization by adding a suitable quenching agent (e.g., acidified methanol). Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Conclusion: Selecting the Optimal Catalyst for Your Application

The choice of catalyst for oxirane polymerization is a multifaceted decision that requires careful consideration of the desired polymer properties and the specific monomer being used.

  • For the synthesis of well-defined, low-PDI poly(ethylene oxide) , anionic polymerization with potassium-based initiators remains the method of choice.

  • When seeking to polymerize a wider range of oxiranes with control over molecular weight and architecture, living cationic polymerization systems, particularly those employing strategies to form dormant species, offer a powerful, albeit experimentally demanding, option.

  • For applications requiring stereoregular poly(propylene oxide) with its unique semicrystalline properties, coordination polymerization with well-defined catalysts is indispensable.

By understanding the underlying mechanisms and performance characteristics of each catalyst class, researchers can make informed decisions to synthesize polyethers with the precise properties required for their advanced applications.

References

  • Yamada, H., Aoshima, S., & Kanazawa, A. (2021). Living Cationic Ring-Opening Homo- and Copolymerization of Cyclohexene Oxide by “Dormant” Species Generation Using Cyclic Ethers as Lewis Basic Additives. Macromolecules. [Link]

  • Childers, M. I., Vitek, A. K., Morris, L. S., Widger, P. C. B., Ahmed, S. M., Zimmerman, P. M., & Coates, G. W. (2017). Isospecific, Chain Shuttling Polymerization of Propylene Oxide Using a Bimetallic Chromium Catalyst: A New Route to Semicrystalline Polyols. Journal of the American Chemical Society. [Link]

  • Azeotrope Enabled Anionic Polymerization of Ethylene Oxide using Initiators with different Functional groups. (2016). Digital Commons @ UConn. [Link]

  • Controlled Anionic Graft Polymerization of Ethylene oxide Directly from Poly(N-isopropylacrylamide). (2013). The Royal Society of Chemistry. [Link]

  • Azeotrope enabled polymerization of ethylene oxide. (2016). RSC Publishing. [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2018). MDPI. [Link]

  • Direct Comparative Study of Ring-Opening Polymerization between Propylene Oxide and Cyclohexene Oxide: Geometric Control of Epoxide Polymerization Behaviors. (2025). Macromolecules. [Link]

  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. (2015). Chemical Reviews. [Link]

  • The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. (2021). MDPI. [Link]

  • Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution. (2023). MDPI. [Link]

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. (2021). Frontiers in Chemistry. [Link]

  • Anionic Ring-Opening Polymerization of Ethylene Oxide in DMF With Cyclodextrin Derivatives as New Initiators. (2013). PubMed. [Link]

  • The correlation of turnover frequency versus selectivity for different propylene epoxidation processes. (2020). ResearchGate. [Link]

  • Advances in heterometallic ring-opening (co)polymerisation catalysis. (2021). PMC - PubMed Central. [Link]

  • Synthesis of Star Isotactic Polypropylene via Styryldichlorosilane/Hydrogen Consecutive Chain Transfer Reaction. (2024). MDPI. [Link]

  • Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. (2022). ORBi UMONS. [Link]

  • Recent Advances in Stereocontrolled Polymerization. (2019). University of Illinois Urbana-Champaign. [Link]

  • Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (2024). Semantic Scholar. [Link]

  • Cyclohexene oxide. (n.d.). Wikipedia. [Link]

  • Stereochemistry of Polymerization: Ziegler–Natta Catalysts. (n.d.). Fiveable. [Link]

  • Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO 2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (2024). MDPI. [Link]

  • Living polymerization – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Multifunctional Catalysts for Ring-Opening Copolymerizations. (2022). eScholarship.org. [Link]

  • Combining photocontrolled-cationic and anionic-group-transfer polymerizations using a universal mediator: enabling access to two- and three-mechanism block copolymers. (2024). National Institutes of Health. [Link]

  • Polypropylene. (n.d.). Wikipedia. [Link]

  • Molecular weight distribution of catalyst 1 (a), 2 (b) and 3 (c) and 4... (2021). ResearchGate. [Link]

  • Catalytic polymerization of propylene oxide. (2025). Catalysis and petrochemistry. [Link]

  • Catalytic polymerization of propylene oxide. (2025). ResearchGate. [Link]

  • Mechanistic Study of Isotactic Poly(propylene oxide) Synthesis using a Tethered Bimetallic Chromium Salen Catalyst. (2021). National Institutes of Health. [Link]

  • Living polymerization. (n.d.). Wikipedia. [Link]

  • Coordination Polymeriz

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Comparative

A Methodological Guide to Assessing the Cross-Reactivity of 2-[(4-propan-2-ylphenoxy)methyl]oxirane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Cross-Reactivity Assessment 2-[(4-propan-2-ylphenoxy)methyl]oxirane is a small molecule characterized by a reactive oxirane...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Cross-Reactivity Assessment

2-[(4-propan-2-ylphenoxy)methyl]oxirane is a small molecule characterized by a reactive oxirane (epoxide) ring and a substituted phenoxy group. The oxirane moiety, in particular, is known for its potential to react with biological macromolecules, such as proteins and nucleic acids. This reactivity is the basis for its utility in various chemical syntheses but also raises the possibility of unintended biological consequences, including immunological reactions.[1][2]

In the context of drug development and chemical safety assessment, understanding the cross-reactivity of a molecule is paramount. Cross-reactivity, in this instance, refers to the potential of antibodies or cellular receptors that recognize 2-[(4-propan-2-ylphenoxy)methyl]oxirane to also bind to other, structurally similar molecules. Such off-target interactions can lead to a range of adverse effects, including allergic reactions and other hypersensitivity responses.[3][4]

This guide will detail a systematic approach to investigating the cross-reactivity profile of 2-[(4-propan-2-ylphenoxy)methyl]oxirane. We will explore the selection of appropriate comparator compounds and provide detailed protocols for robust in vitro assessment.

Selecting Comparator Compounds: A Rationale-Driven Approach

The selection of appropriate alternative compounds for cross-reactivity testing is a critical step. The goal is to challenge the specificity of the immune response against 2-[(4-propan-2-ylphenoxy)methyl]oxirane with molecules that share structural motifs. Based on the structure of our target compound, we propose the following classes of comparators:

  • Analogs with varied alkyl substituents: To assess the influence of the propan-2-yl group on recognition, analogs with different alkyl groups on the phenoxy ring should be included.

  • Analogs with substitutions at different positions: Evaluating isomers with substituents at the ortho- or meta- positions of the phenoxy ring can provide insights into the spatial requirements for binding.

  • Compounds lacking the oxirane ring: To determine the contribution of the reactive epoxide to the immunogenic profile, a comparator lacking this functional group is essential.

  • Structurally related epoxides: Other commercially available epoxide-containing molecules can help to determine if any observed reactivity is specific to the entire molecule or is a class effect of epoxides.

A proposed list of comparator compounds is presented in Table 1.

Table 1: Proposed Comparator Compounds for Cross-Reactivity Studies

Compound NameCAS NumberRationale for Inclusion
2-[(4-ethylphenoxy)methyl]oxirane2930-02-1Variation in the alkyl substituent on the phenoxy ring.[5]
2-[(2-methoxyphenoxy)methyl]oxirane2210-74-4Isomeric variation with a substituent at the ortho-position.[6][7][8]
2-[(4-allyl-2-methoxyphenoxy)methyl]oxirane36014-34-3Contains both an ether and an alkene functionality on the phenoxy ring.[9]
1-isopropoxy-4-methoxybenzene64439-68-1Lacks the oxirane ring to assess its contribution to immunogenicity.
Propylene oxide75-56-9A simple epoxide to evaluate class-specific reactivity.[1]
2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxiraneNot AvailableContains a different ether linkage on the phenoxy ring.
2-[4-(propan-2-yl)phenyl]oxiraneNot AvailableAn isomer where the oxirane is directly attached to the phenyl ring.[10]

Experimental Protocols: A Multi-Faceted Approach to Cross-Reactivity Assessment

A comprehensive assessment of cross-reactivity should not rely on a single experimental method. We recommend a tiered approach, starting with a sensitive immunoassay and potentially progressing to cell-based assays if significant cross-reactivity is observed.

Hapten-Carrier Conjugation: The First Step in Generating an Immunological Tool

Small molecules like 2-[(4-propan-2-ylphenoxy)methyl]oxirane are typically not immunogenic on their own and are referred to as haptens. To elicit an antibody response for use in an immunoassay, they must first be conjugated to a larger carrier protein.[11][12]

Protocol 1: Hapten-Carrier Conjugation

  • Protein Carrier Selection: Choose a carrier protein rich in amino groups, such as bovine serum albumin (BSA) for assay development and keyhole limpet hemocyanin (KLH) for immunization.

  • Activation of the Hapten: The oxirane ring of 2-[(4-propan-2-ylphenoxy)methyl]oxirane can react directly with nucleophilic residues on the protein, such as the epsilon-amino group of lysine, under controlled pH conditions.

  • Conjugation Reaction:

    • Dissolve 2-[(4-propan-2-ylphenoxy)methyl]oxirane in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the hapten solution dropwise to a solution of the carrier protein (e.g., BSA in phosphate-buffered saline, pH 8.0) while stirring.

    • Allow the reaction to proceed for 24-48 hours at room temperature.

  • Purification: Remove unconjugated hapten by dialysis against PBS.

  • Characterization: Confirm successful conjugation using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio. A higher ratio generally increases the immune response's strength and specificity.[11]

Hapten_Conjugation_Workflow Hapten 2-[(4-propan-2-ylphenoxy)methyl]oxirane Conjugation Conjugation Reaction (pH controlled) Hapten->Conjugation Carrier Carrier Protein (BSA/KLH) Carrier->Conjugation Purification Purification (Dialysis) Conjugation->Purification Characterization Characterization (Spectroscopy/MS) Purification->Characterization Conjugate Hapten-Carrier Conjugate Characterization->Conjugate Competitive_ELISA_Workflow cluster_plate Microtiter Plate cluster_prep Preparation Coating 1. Coating with Hapten-BSA Blocking 2. Blocking Coating->Blocking Incubation 4. Incubation Blocking->Incubation Detection 5. Detection with Enzyme-Linked Secondary Ab Incubation->Detection Measurement 6. Measurement Detection->Measurement Competition 3. Pre-incubation: Antibody + Competitor Competition->Incubation

Caption: Workflow for Competitive ELISA.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical Cross-Reactivity Data for 2-[(4-propan-2-ylphenoxy)methyl]oxirane

CompoundIC50 (nM)% Cross-Reactivity
2-[(4-propan-2-ylphenoxy)methyl]oxirane10100
2-[(4-ethylphenoxy)methyl]oxirane5020
2-[(2-methoxyphenoxy)methyl]oxirane5002
2-[(4-allyl-2-methoxyphenoxy)methyl]oxirane>1000<1
1-isopropoxy-4-methoxybenzene>10000<0.1
Propylene oxide>10000<0.1
2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane2005
2-[4-(propan-2-yl)phenyl]oxirane1566.7

Interpretation of Results:

  • High Cross-Reactivity (>50%): Indicates significant structural similarity is recognized by the antibody. In our hypothetical data, the isomeric 2-[4-(propan-2-yl)phenyl]oxirane shows high cross-reactivity, suggesting the antibody recognizes the overall shape and the presence of the oxirane ring in proximity to the substituted phenyl group.

  • Moderate Cross-Reactivity (10-50%): Suggests some structural features are shared, but the binding is less efficient. The 2-[(4-ethylphenoxy)methyl]oxirane example indicates that while the alkyl substituent is tolerated, the isopropyl group provides a better fit.

  • Low to Negligible Cross-Reactivity (<10%): Demonstrates high specificity of the antibody for the target compound. The lack of reactivity with compounds missing the oxirane ring or with the simple epoxide highlights the importance of the entire molecular structure for antibody recognition.

Advanced Cross-Reactivity Assessment: Cell-Based Assays

Should the initial immunoassays reveal significant cross-reactivity with biologically relevant molecules, further investigation using cell-based assays may be warranted. These assays can provide a more physiologically relevant context for assessing off-target effects. [3][13] Potential Cell-Based Assays:

  • Mast Cell Degranulation Assay: For assessing the potential to trigger allergic reactions, a mast cell line (e.g., RBL-2H3) can be sensitized with the anti-hapten IgE and then challenged with the target compound and its cross-reactive analogs. The release of beta-hexosaminidase or histamine is then measured as an indicator of degranulation.

  • T-cell Proliferation Assay: To investigate T-cell mediated hypersensitivity, peripheral blood mononuclear cells (PBMCs) from multiple donors can be co-cultured with the test compounds, and T-cell proliferation can be measured by tritium incorporation or flow cytometry.

Conclusion

The assessment of cross-reactivity is a critical component of the safety evaluation for any new chemical entity. For 2-[(4-propan-2-ylphenoxy)methyl]oxirane, a systematic approach involving the careful selection of comparator compounds and the use of robust and sensitive immunoassays is essential. The methodologies outlined in this guide provide a solid foundation for researchers to generate the necessary data to understand the specificity of this molecule and to predict its potential for off-target interactions. This proactive approach to cross-reactivity assessment is fundamental to ensuring the safety and efficacy of new chemical entities in drug development and other applications.

References

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020-01-15). PubMed.
  • MSDS of 2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane. Santa Cruz Biotechnology.
  • Comparative Analysis of Antibody Cross-Reactivity in Ethoxy-Triazine Hapten Immunoassays. Benchchem.
  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC.
  • Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. PMC - NIH.
  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA | Request PDF.
  • Methods and applications of noncompetitive hapten immunoassays. RSC Publishing.
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays | ACS Omega.
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  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
  • 2-[(4-Ethylphenoxy)methyl]oxirane | 2930-02-1. Benchchem.
  • 2-[[4-[2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]oxirane. PubChem.
  • 2-{[2-Methoxy-5-(propan-2-yl)phenoxy]methyl}oxirane. PubChem.
  • The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. NIH.
  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI.
  • Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry.
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  • Tissue Cross-Reactivity Studies.
  • 2-[(2-Methoxyphenoxy)methyl]oxirane. AK Scientific, Inc.
  • 2-[(4-{[2-(propan-2-yloxy)ethoxy]methyl}phenoxy)methyl]oxirane. PharmaCompass.com.
  • 2-[(4-Methyl-2-prop-2-enoxyphenoxy)methyl]oxirane | C13H16O3 | CID. PubChem.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy | Protein Engineering, Design and Selection. Oxford Academic.
  • Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Altern
  • 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane. PubChem.
  • 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. PMC - NIH.
  • 2-[4-(propan-2-yl)phenyl]oxirane | SCBT. Santa Cruz Biotechnology.
  • SAFETY D
  • 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research.
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.
  • 2-[(2-Methoxyphenoxy)methyl]oxirane | CAS 2210-74-4 | SCBT. Santa Cruz Biotechnology.

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Validation

A Senior Application Scientist's Guide to Validating Analytical Methods for [(p-Isopropylphenoxy)methyl]oxirane Quantification

Introduction [(p-Isopropylphenoxy)methyl]oxirane is a crucial chemical intermediate in the synthesis of various pharmaceutical agents. Its precise quantification is paramount, not only for ensuring the stoichiometric eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[(p-Isopropylphenoxy)methyl]oxirane is a crucial chemical intermediate in the synthesis of various pharmaceutical agents. Its precise quantification is paramount, not only for ensuring the stoichiometric efficiency of subsequent reactions but also for controlling potential process-related impurities that could impact the safety and efficacy of the final drug product. The validation of an analytical method is the formal, documented process that proves a method is suitable for its intended purpose.[1][2][3] This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantification of [(p-Isopropylphenoxy)methyl]oxirane, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][4][5][6][7]

Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Expertise & Experience: The Causality Behind HPLC

RP-HPLC is often the workhorse of a pharmaceutical quality control laboratory for its robustness, precision, and broad applicability. For a molecule like [(p-Isopropylphenoxy)methyl]oxirane, which possesses a phenyl ring, a strong chromophore is present, making UV detection a straightforward and sensitive choice. The decision to use a reversed-phase method, typically with a C18 column, is based on the molecule's moderate polarity. The non-polar stationary phase (C18) retains the analyte, while a polar mobile phase (e.g., a mixture of acetonitrile and water) elutes it, allowing for effective separation from more polar or less polar impurities.

This method is ideal for routine quality control, where throughput and reliability are critical. It quantifies the main component and can be developed into a stability-indicating method to track degradation products.[8]

Experimental Protocol: A Self-Validating System

The following protocol is a representative example. A self-validating system includes system suitability tests (SSTs) embedded within the sequence to ensure the chromatographic system is performing adequately before sample analysis begins.[9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (selected based on the UV absorbance maximum of the phenyl group)

  • Injection Volume: 10 µL

Methodology:

  • Standard Preparation: Accurately weigh ~25 mg of [(p-Isopropylphenoxy)methyl]oxirane reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a stock solution of ~500 µg/mL. Prepare a working standard of ~50 µg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to a target concentration of ~50 µg/mL in the mobile phase.

  • System Suitability Test (SST): Inject the working standard solution six times. The acceptance criteria, based on ICH guidelines, are typically:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

  • Analysis: Construct a calibration curve by injecting a series of standards at different concentrations (e.g., 5, 25, 50, 75, 100 µg/mL). Inject the sample solutions in duplicate.

  • Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (~50 µg/mL) sst System Suitability Test (6 Injections) prep_std->sst calibration Build Calibration Curve (5 Levels) prep_std->calibration prep_sample Prepare Sample (~50 µg/mL) sample_analysis Inject Sample (Duplicate) prep_sample->sample_analysis sst->calibration SST Passes? calibration->sample_analysis integration Integrate Peak Area sample_analysis->integration quantification Quantify vs. Curve integration->quantification report Generate Report quantification->report

Caption: Workflow for [(p-Isopropylphenoxy)methyl]oxirane quantification using HPLC.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The Causality Behind GC-MS

GC-MS is a powerful technique renowned for its high separation efficiency and specificity.[11] It is particularly suited for volatile or semi-volatile compounds. While [(p-Isopropylphenoxy)methyl]oxirane has sufficient volatility for GC, its oxirane ring presents a risk of thermal degradation in a hot GC inlet. Therefore, experimental choices are critical. A lower inlet temperature and a robust, inert column (e.g., a DB-5ms) are chosen to minimize degradation.

The mass spectrometer provides an orthogonal detection method to UV. It offers structural information, making it the gold standard for identifying and quantifying trace-level impurities.[11] For quantification, operating in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.

Experimental Protocol: A Self-Validating System

Instrumentation:

  • GC system with an autosampler coupled to a Mass Spectrometer (e.g., a single quadrupole).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C (optimized to balance volatilization and degradation)

  • Injection Mode: Split (e.g., 20:1) to handle high concentrations

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for [(p-Isopropylphenoxy)methyl]oxirane (e.g., m/z 135, 177, 192).

Methodology:

  • Standard Preparation: Prepare a stock solution (~1000 µg/mL) in a suitable solvent like Dichloromethane. Serially dilute to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is highly recommended for precision.

  • Sample Preparation: Dilute the sample to fall within the calibration range. Add the internal standard.

  • Analysis: Inject the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

  • Sample Injection: Inject the prepared sample solutions.

  • Quantification: Calculate the concentration using the internal standard calibration curve. The presence of the correct ratio of quantifier and qualifier ions confirms identity.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards with Internal Standard calibration Build Calibration Curve (Analyte/IS Ratio) prep_std->calibration prep_sample Prepare Sample with Internal Standard sample_analysis Inject Sample prep_sample->sample_analysis tune MS Tune Check tune->calibration calibration->sample_analysis integration Extract & Integrate Ions sample_analysis->integration quantification Quantify using IS Ratio integration->quantification report Generate Report quantification->report

Caption: Workflow for [(p-Isopropylphenoxy)methyl]oxirane quantification using GC-MS.

Chapter 3: Quantitative NMR (qNMR) Spectroscopy

Expertise & Experience: The Causality Behind qNMR

qNMR stands apart as a primary ratio method of measurement.[13] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This means you can determine the concentration of an analyte by comparing its signal integral to that of a certified internal standard of known concentration, without needing a specific reference standard of the analyte itself.[13][14] This is invaluable for characterizing new process intermediates or impurities where a certified standard may not exist.

For [(p-Isopropylphenoxy)methyl]oxirane, several unique protons (e.g., the aromatic protons or the oxirane protons) can be selected for quantification. The key experimental choice is ensuring full spin-lattice relaxation (T1) for all relevant protons by using a sufficiently long relaxation delay (D1). A D1 of at least 5 times the longest T1 is a common rule of thumb to ensure signals are fully relaxed and integration is accurate.

Experimental Protocol: A Self-Validating System

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

Experimental Conditions:

  • Solvent: Chloroform-d (CDCl3)

  • Internal Standard: A certified reference material with a simple spectrum and known purity (e.g., Maleic Acid, Dimethyl sulfone). The standard's peaks must not overlap with the analyte's peaks.[15]

  • Key Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds (determined experimentally or estimated conservatively)

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for accurate integration)[16]

Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the [(p-Isopropylphenoxy)methyl]oxirane sample and ~10 mg of the internal standard into the same vial.[15]

  • Dissolution: Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Acquisition: Acquire the 1H NMR spectrum using the optimized quantitative parameters.

  • Data Processing: Apply phasing and baseline correction.

  • Integration: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity or concentration of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization: qNMR Workflow

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Accurately Weigh Analyte & Internal Std dissolve Dissolve in Deuterated Solvent weigh->dissolve params Set Quantitative Parameters (Long D1) dissolve->params acquire Acquire 1H Spectrum (High S/N) params->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Std Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for [(p-Isopropylphenoxy)methyl]oxirane quantification using qNMR.

Chapter 4: Comparative Guide and Method Selection

Performance Comparison

The choice of analytical method depends on the specific application, such as routine quality control, impurity profiling, or reference material certification. The table below provides a comparative summary of typical performance characteristics for each validated method.

Validation Parameter RP-HPLC-UV GC-MS (SIM Mode) qNMR Governing Guideline
Specificity Good (retention time, DAD spectrum)Excellent (retention time + mass spectrum)Excellent (unique chemical shifts)ICH Q2(R1)[2]
Linearity (r²) > 0.999> 0.998> 0.999ICH Q2(R1)[2]
Range (Typical) 1 - 150 µg/mL0.05 - 20 µg/mLmg-level quantitiesICH Q2(R1)[2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0% (as Purity)USP <1225>[4]
Precision (% RSD) < 1.0%< 5.0%< 0.5%USP <1225>[4]
LOD (Limit of Detection) ~0.3 µg/mL~0.01 µg/mL~0.1 mg/mLICH Q2(R1)[2]
LOQ (Limit of Quantitation) ~1.0 µg/mL~0.05 µg/mL~0.5 mg/mLICH Q2(R1)[2]
Throughput HighMediumLowN/A
Primary Method? NoNoYesN/A
Authoritative Grounding: Choosing the Right Tool

The decision on which method to employ is a risk-based choice informed by the analytical target profile.[17]

  • For Routine QC and Release Testing: HPLC-UV is the superior choice. Its high throughput, excellent precision, and robustness make it ideal for analyzing large numbers of samples efficiently.

  • For Impurity Identification and Trace Analysis: GC-MS is unmatched. Its sensitivity and the structural information from the mass spectrum are essential for identifying and quantifying unknown impurities or tracking genotoxic contaminants at very low levels.

  • For Reference Standard Certification: qNMR is the most authoritative method. As a primary technique, it can assign a purity value to a material without reference to a standard of the same compound, making it the foundation of analytical traceability.

Visualization: Method Selection Logic

Caption: Decision tree for selecting the appropriate analytical method.

References

  • USP <1225> Method Validation. BA Sciences.

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.

  • Quality Guidelines. ICH.

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. Investigations of a Dog.

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. International Pharmaceutical Industry.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • Q2(R2) Validation of Analytical Procedures. FDA.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • 〈1225〉 Validation of Compendial Procedures. USP-NF.

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).

  • Analytical Method Validation as the First Step in Drug Quality Control. Semantic Scholar.

  • Quantitative NMR Spectroscopy. University of Oxford.

  • A Review: Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Research.

  • A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy.

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients (PDF). Spectroscopy Europe.

  • GC-MS is considered the gold standard in drug identification. Marshall University.

  • Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal.

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.

  • Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. ResearchGate.

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab.

  • Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific.

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText.

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. Songklanakarin Journal of Science and Technology.

  • GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. The Journal of Phytopharmacology.

  • GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Der Pharma Chemica.

  • GC-MS and FTIR analysis of bioactive phytochemicals from ethanolic leaf extracts of Aloe secundiflora, Tephrosia vogelii & N. Journal of Research in Chemistry.

  • RP-HPLC METHOD DEVELOPMENT AND SIMULTANIUS ESTIMATION OF AMLODIPINE BESYLATE AND IRBESARTAN. Journal of Emerging Technologies and Innovative Research.

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. ResearchGate.

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Comparative

A Comparative Guide to Purity Assessment of Glycidyl Ethers: The Ascendancy of Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and material science, the precise characterization of reactive intermediates like glycidyl ethers is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise characterization of reactive intermediates like glycidyl ethers is paramount. Their inherent reactivity, a cornerstone of their utility in synthesis, also presents a significant challenge for accurate purity assessment. Traditional analytical methods, while valuable, often grapple with issues of derivatization, thermal instability, and incomplete separation from structurally similar impurities. This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, direct, and non-destructive method for the purity determination of glycidyl ethers, comparing its performance against established chromatographic and titrimetric techniques.

The Challenge of Glycidyl Ether Purity

Glycidyl ethers are characterized by a strained three-membered epoxide ring, which is susceptible to ring-opening reactions. This reactivity makes them valuable synthetic precursors but also prone to degradation and the formation of impurities such as diols, oligomers, and other isomeric byproducts. An accurate and reliable purity assessment is therefore critical to ensure the quality, safety, and efficacy of downstream products, including active pharmaceutical ingredients (APIs).

Quantitative ¹H NMR: A Primary Ratio Method of Measurement

Quantitative NMR (qNMR) has emerged as a primary analytical technique recognized by regulatory bodies like the International Council for Harmonisation (ICH) and various pharmacopeias.[1][2] Unlike chromatographic methods that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR is a direct method. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[3] This fundamental principle allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard.[4]

The purity of the analyte can be calculated using the following equation:

Pa = (Ia / Is) * (Ns / Na) * (Ma / Ms) * (ms / ma) * Ps

Where:

  • Pa and Ps are the purities of the analyte and standard

  • Ia and Is are the integral areas of the analyte and standard signals

  • Na and Ns are the number of protons for the respective signals

  • Ma and Ms are the molecular weights of the analyte and standard

  • ma and ms are the masses of the analyte and standard[5]

The Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on a series of carefully considered experimental parameters designed to ensure accurate and reproducible quantification.

  • Choice of Internal Standard: The ideal internal standard should be of high purity (ideally a Certified Reference Material), chemically stable, and possess a simple spectrum with signals that do not overlap with any analyte signals.[6][7] For glycidyl ethers, which have characteristic signals in the 2.5-4.5 ppm region, suitable internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone, depending on the chosen solvent and the specific spectral features of the analyte.[7] The standard should also be accurately weighed, a critical step for which a microbalance is essential.[8][9]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either.[10] Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and deuterium oxide (D₂O).[7] The choice of solvent can also influence chemical shifts, which can be leveraged to resolve overlapping signals.[9]

  • Instrumental Parameters: To ensure accurate integration, complete relaxation of all protons between pulses is crucial. This is achieved by setting a long relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified.[5] A pulse angle of 90° is often used to maximize the signal-to-noise ratio. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio for the signals of interest.[11]

Experimental Workflow for qNMR Purity Assessment of a Glycidyl Ether

The following diagram outlines a typical workflow for the purity assessment of a glycidyl ether using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh glycidyl ether analyte weigh_standard Accurately weigh internal standard dissolve Dissolve both in a volumetric flask with deuterated solvent weigh_standard->dissolve transfer Transfer an aliquot to an NMR tube dissolve->transfer instrument_setup Set up NMR spectrometer (shim, tune, lock) transfer->instrument_setup set_params Set qNMR parameters (D1, pulse angle, scans) instrument_setup->set_params acquire_spectrum Acquire ¹H NMR spectrum set_params->acquire_spectrum phase_baseline Phase and baseline correct the spectrum acquire_spectrum->phase_baseline integrate Integrate characteristic signals of analyte and standard phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report purity value with uncertainty calculate->report

Sources

Validation

comparing the thermal stability of polymers derived from different oxiranes

For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is paramount. This property dictates the material's processing window, storage conditions, and u...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is paramount. This property dictates the material's processing window, storage conditions, and ultimately, its performance in its intended application. This guide provides an in-depth comparison of the thermal stability of polymers derived from various oxiranes, offering experimental data and field-proven insights to inform your material selection and development processes.

The Critical Role of Thermal Stability in Polymer Applications

The ether linkages in the backbones of oxirane-derived polymers, while imparting flexibility, can also be susceptible to thermal degradation. The temperature at which a polymer begins to decompose is a critical parameter that influences its suitability for various applications. High thermal stability is desirable for materials that will be subjected to elevated temperatures during processing, such as melt extrusion or molding, or in their final application. Conversely, for applications requiring controlled degradation, a lower thermal stability might be advantageous.

The primary method for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA) . This technique measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere (typically inert, like nitrogen, or oxidative, like air). The resulting data provides key metrics such as the onset temperature of decomposition (T_onset_), the temperature of maximum decomposition rate (T_dmax_), and the percentage of residual mass at the end of the analysis.

Comparing the Thermal Stability of Common Oxirane-Derived Polymers

The thermal stability of a polyether is intrinsically linked to the chemical structure of the parent oxirane monomer. The nature of the substituent group on the oxirane ring plays a significant role in the degradation profile of the resulting polymer.

Poly(ethylene oxide) vs. Poly(propylene oxide)

Poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) are two of the most fundamental polyethers. PEO, derived from the simplest oxirane, ethylene oxide, exhibits a relatively straightforward thermal degradation profile. In contrast, the methyl substituent in propylene oxide introduces a tertiary hydrogen atom in the PPO backbone, which can be more susceptible to abstraction, potentially lowering its thermal stability compared to PEO under certain conditions.

Studies have shown that in an inert atmosphere, the degradation of the PPO block in copolymers can initiate at lower temperatures compared to the PEO block[1]. This highlights the influence of even a simple methyl substituent on the overall thermal stability.

The Influence of Glycidyl Ether Side Chains

Glycidyl ethers offer a versatile platform for synthesizing functional polyethers with a wide range of properties. The nature of the side chain (R-group) attached to the ether linkage significantly impacts the thermal stability of the resulting poly(glycidyl ether).

Alkyl Side Chains: The length and branching of alkyl side chains can influence thermal stability. Generally, as the length of the linear alkyl side chain increases, the polymer's decomposition temperature may be affected due to changes in intermolecular forces and the potential for different degradation pathways.

Aromatic Side Chains: The incorporation of aromatic moieties, such as a phenyl group in poly(phenyl glycidyl ether), can enhance thermal stability. The rigid aromatic rings can increase the energy required to initiate chain scission and promote char formation at higher temperatures, leading to a greater residual mass upon decomposition.

Halogenated Side Chains: The presence of halogens in the side chain can have a complex effect on thermal stability. While the high bond energy of C-F bonds might suggest increased stability, the overall degradation mechanism can be altered. For instance, the thermolysis of fluorinated polymers can lead to the formation of various degradation products, and the onset of decomposition can be influenced by the specific fluorine content and the surrounding chemical structure[2][3].

Quantitative Comparison of Thermal Stability

To provide a clear comparison, the following table summarizes typical thermal decomposition data for various oxirane-derived polymers obtained by TGA in a nitrogen atmosphere. It is important to note that these values can be influenced by factors such as molecular weight, polymer tacticity, and the specific experimental conditions of the TGA analysis.

PolymerMonomer StructureOnset Decomposition Temp. (T_onset_, °C)Temp. of Max. Decomposition (T_dmax_, °C)
Poly(ethylene oxide) (PEO)Ethylene Oxide~350 - 400~400 - 420
Poly(propylene oxide) (PPO)Propylene Oxide~300 - 350~360 - 380
Poly(methyl glycidyl ether)Methyl Glycidyl Ether~330 - 360~370 - 390
Poly(ethyl glycidyl ether)Ethyl Glycidyl Ether~320 - 350~360 - 380
Poly(butyl glycidyl ether)Butyl Glycidyl Ether~310 - 340~350 - 370
Poly(phenyl glycidyl ether)Phenyl Glycidyl Ether~360 - 390~400 - 430

Note: The data presented is a representative range compiled from various sources and should be used for comparative purposes. Actual values may vary based on specific material characteristics and analytical conditions.

The Causality Behind Structural Effects on Thermal Stability

The observed differences in thermal stability can be attributed to several key factors related to the polymer's molecular structure:

  • Bond Dissociation Energy: The strength of the chemical bonds within the polymer backbone and side chains is a primary determinant of thermal stability. Bonds with higher dissociation energies require more thermal energy to break.

  • Chain Mobility and Intermolecular Forces: Bulky side groups, like the phenyl group, can restrict segmental motion of the polymer chains, increasing the energy required for degradation. Stronger intermolecular forces, such as those in polymers with aromatic rings, also contribute to higher thermal stability.

  • Degradation Pathways: The presence of different functional groups can open up alternative degradation pathways. For instance, the methyl group in PPO provides a site for radical abstraction that is not present in PEO.

  • Char Formation: Aromatic side chains can promote the formation of a stable carbonaceous char at high temperatures. This char layer can act as a thermal insulator and a barrier to the diffusion of volatile degradation products, thereby slowing down further decomposition.

Caption: Relationship between oxirane monomer structure and the resulting polymer's thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol provides a standardized method for determining the thermal stability of oxirane-derived polymers, based on principles outlined in ASTM D3850[4][5][6][7][8].

I. Objective

To quantitatively measure the mass loss of a polymer sample as a function of temperature in a controlled inert atmosphere to determine its thermal stability.

II. Materials and Apparatus
  • Thermogravimetric Analyzer (TGA): Equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

  • Sample Pans: Typically platinum, aluminum, or ceramic. Platinum is recommended for its inertness at high temperatures.

  • Nitrogen Gas: High purity (99.995% or higher), for creating an inert atmosphere.

  • Polymer Sample: 5-10 mg of the dried polymer. The sample should be representative of the bulk material.

  • Microbalance: For accurate weighing of the sample.

III. Experimental Procedure
  • Instrument Preparation and Calibration:

    • Ensure the TGA instrument is clean and the balance is tared.

    • Perform temperature and mass calibrations according to the manufacturer's instructions. This is a critical step for data accuracy and trustworthiness.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan. A consistent sample mass across different runs is crucial for reliable comparisons.

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the heating program. This ensures an inert atmosphere and removes any residual oxygen.

    • Program the TGA instrument with the desired temperature profile. A typical dynamic scan involves:

      • Initial Isothermal Step: Hold at a low temperature (e.g., 30-40°C) for a few minutes to allow the system to equilibrate.

      • Heating Ramp: Increase the temperature at a constant rate, typically 10°C/min or 20°C/min, to a final temperature that ensures complete decomposition (e.g., 600-800°C). The choice of heating rate can affect the observed decomposition temperatures; therefore, consistency is key for comparative studies[9][10].

    • Initiate the TGA run and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.

    • Determine the onset temperature of decomposition (T_onset_), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (T_dmax_).

    • Record the percentage of residual mass at the final temperature.

TGA_Workflow Start Start: Sample Preparation Weigh 1. Weigh 5-10 mg of polymer into a tared TGA pan Start->Weigh Place 2. Place sample pan in TGA furnace Weigh->Place Purge 3. Purge with Nitrogen (20-50 mL/min for 30 min) Place->Purge Program 4. Set Temperature Program (e.g., ramp at 10°C/min to 800°C) Purge->Program Run 5. Initiate TGA Run and record mass vs. temperature Program->Run Analyze 6. Analyze Data: Plot TGA and DTG curves Run->Analyze Determine 7. Determine T_onset_, T_dmax_, and residual mass Analyze->Determine End End: Report Results Determine->End

Caption: A step-by-step workflow for Thermogravimetric Analysis (TGA) of polymers.

Conclusion

The thermal stability of polymers derived from oxiranes is a critical property that is directly influenced by the molecular structure of the monomer. While poly(ethylene oxide) serves as a benchmark with good thermal stability, the introduction of substituent groups, as seen in poly(propylene oxide) and various poly(glycidyl ether)s, can significantly alter the degradation profile. Aromatic side chains tend to enhance thermal stability, whereas aliphatic side chains can have a more varied effect depending on their length and structure. For researchers and drug development professionals, a thorough understanding of these structure-property relationships, validated by robust experimental data from techniques like TGA, is essential for the rational design and selection of polymeric materials with the desired thermal performance for their specific applications.

References

  • Comparative study of polyamide/poly(phenylene ether) blend during modelled processings by thermogravimetric analysis. Journal of Chemical Technology and Metallurgy, 56(1), 32-42. [Link]

  • Thermal degradation of poly(ethylene oxide–propylene oxide–ethylene oxide) triblock copolymer: comparative study by SEC/NMR, SEC/MALDI-TOF-MS and SPME/GC-MS. Polymer Degradation and Stability, 97(10), 1954-1964. [Link]

  • Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points. Polymer Chemistry, 5(1), 122-130. [Link]

  • Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). Polymers, 11(11), 1859. [Link]

  • All-Atom Molecular Dynamics Simulations of the Temperature Response of Poly(glycidyl ether)s with Oligooxyethylene Side Chains Terminated with Alkyl Groups. Polymers, 13(15), 2471. [Link]

  • Thermal degradation of fluoropolymers. Toxics Use Reduction Institute. [Link]

  • TGA as a Tool for Studying the Thermal Stability of Polymeric Materials. ResearchGate. [Link]

  • ASTM D3850-19, Standard Test Method for Rapid Thermal Degradation of Solid Electrical Insulating Materials By Thermogravimetric Method (TGA). ASTM International. [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]

  • TGA evaluation. Mettler Toledo. [Link]

  • Thermogravimetric Analysis (TGA). Alpine Polytech. [Link]

  • Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. e-Publications@Marquette. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency for [(p-Isopropylphenoxy)methyl]oxirane

Introduction: The Unspoken Variable in Reproducible Science In the precise world of chemical research and pharmaceutical development, the assumption that a reagent bottle's label accurately and completely describes its c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unspoken Variable in Reproducible Science

In the precise world of chemical research and pharmaceutical development, the assumption that a reagent bottle's label accurately and completely describes its contents is the bedrock of our work. Yet, experienced scientists know that subtle variations between production batches of the same chemical can be a significant source of experimental irreproducibility.[1] This is particularly true for reactive intermediates like epoxides, whose inherent ring strain makes them powerful synthetic tools but also susceptible to degradation and side reactions.[2]

[(p-Isopropylphenoxy)methyl]oxirane is a key building block in various synthetic pathways, valued for its aryloxy ether linkage and the reactive oxirane ring that permits nucleophilic addition.[3] However, a new batch that appears identical on the Certificate of Analysis (CoA) may behave differently in a sensitive reaction.[4] This guide provides a comprehensive framework for the objective assessment of batch-to-batch consistency for [(p-Isopropylphenoxy)methyl]oxirane. We will move beyond simple purity checks to build a robust, multi-faceted quality control (QC) protocol, compare its performance profile, and explain the causality behind our experimental choices to ensure your research is built on a foundation of chemical certainty.

Part 1: The Chemistry of [(p-Isopropylphenoxy)methyl]oxirane: Synthesis and Potential Impurities

Understanding the likely synthetic route is paramount to predicting potential impurities. A common and efficient method for synthesizing aryloxymethyl oxiranes is the Williamson ether synthesis, reacting a phenol with epichlorohydrin under basic conditions.[5]

phenol p-Isopropylphenol product [(p-Isopropylphenoxy)methyl]oxirane phenol->product Reacts with epi Epichlorohydrin epi->product base Base (e.g., NaOH) base->product Catalyzes imp1 Residual p-Isopropylphenol product->imp1 Potential Contaminants imp2 Residual Epichlorohydrin product->imp2 Potential Contaminants imp3 Hydrolysis Product (Diol) product->imp3 Potential Contaminants imp4 Dimeric Byproduct product->imp4 Potential Contaminants imp5 Residual Solvents product->imp5 Potential Contaminants start Receive New Batch Review CoA and SDS ftir FTIR Screen: Confirm Functional Groups start->ftir hplc HPLC Analysis: Purity > 99.0%? Diol < 0.5%? ftir->hplc Pass reject Reject Batch Contact Supplier ftir->reject Fail (e.g., large OH peak) gcms GC-MS Analysis: Solvents < 890 ppm? Other Volatiles? hplc->gcms Yes investigate Investigate Discrepancy hplc->investigate No nmr NMR Confirmation: Structure Match Reference? No Unknown Signals? gcms->nmr Yes gcms->investigate No accept Accept Batch Release to Lab nmr->accept Yes nmr->investigate No investigate->reject

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Analysis of [(p-Isopropylphenoxy)methyl]oxirane

Introduction: The Criticality of Monitoring [(p-Isopropylphenoxy)methyl]oxirane [(p-Isopropylphenoxy)methyl]oxirane, a reactive epoxide, is a potential impurity or intermediate in various chemical manufacturing processes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Monitoring [(p-Isopropylphenoxy)methyl]oxirane

[(p-Isopropylphenoxy)methyl]oxirane, a reactive epoxide, is a potential impurity or intermediate in various chemical manufacturing processes. Due to the inherent reactivity of the oxirane ring, this compound is often flagged as a potential genotoxic impurity (GTI). Regulatory bodies such as the FDA and EMA have stringent requirements for the control of such impurities in pharmaceutical products, often guided by the Threshold of Toxicological Concern (TTC) which is typically set at 1.5 µ g/day for lifetime exposure.[1][2][3] This necessitates the development and validation of highly sensitive and robust analytical methods to ensure patient safety and product quality.

This guide provides an in-depth comparison of common analytical methodologies for the trace-level quantification of [(p-Isopropylphenoxy)methyl]oxirane, supported by illustrative inter-laboratory validation data. We will delve into the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to establish a framework for trustworthy and reproducible analysis.[4][5][6][7][8]

The Analytical Challenge: Choosing the Right Tool for the Job

The primary analytical challenge in quantifying [(p-Isopropylphenoxy)methyl]oxirane lies in achieving low detection and quantification limits while maintaining high specificity, accuracy, and precision, especially in complex sample matrices. The two most common analytical techniques employed for such an application are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): The Power of Volatility

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For [(p-Isopropylphenoxy)methyl]oxirane, which possesses a moderate boiling point, GC offers excellent separation efficiency. When coupled with a Flame Ionization Detector (FID), it provides a robust and cost-effective analytical solution. For enhanced sensitivity and selectivity, a Mass Spectrometer (MS) detector is often the preferred choice, allowing for definitive identification based on mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For [(p-Isopropylphenoxy)methyl]oxirane, a reversed-phase HPLC method with UV detection is a viable approach. The choice of a Diode Array Detector (DAD) can provide additional spectral information to aid in peak identification and purity assessment.

Inter-Laboratory Validation: Establishing Method Robustness

An inter-laboratory validation study is the ultimate test of an analytical method's robustness and transferability. By having multiple laboratories analyze the same set of samples, it is possible to assess the method's performance under different conditions, with different analysts, and on different equipment.

The following sections present a comparative summary of hypothetical but realistic inter-laboratory validation data for a GC-MS and an HPLC-DAD method for the analysis of [(p-Isopropylphenoxy)methyl]oxirane.

Visualizing the Validation Workflow

Inter-Laboratory_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Inter-Laboratory Execution cluster_Analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Requirements (e.g., LOQ) P2 Develop & Optimize Analytical Method P1->P2 P3 Draft Validation Protocol (ICH Q2) P2->P3 E1 Prepare & Distribute Homogeneous Samples P3->E1 E2 Multiple Labs Analyze Samples Using Protocol E1->E2 A1 Collect & Statistically Analyze Data E2->A1 A2 Assess Performance (Accuracy, Precision, etc.) A1->A2 A3 Final Validation Report A2->A3

Caption: A streamlined workflow for inter-laboratory analytical method validation.

Comparative Performance Data

The following tables summarize the key performance parameters from a hypothetical inter-laboratory study comparing a GC-MS and an HPLC-DAD method for the quantification of [(p-Isopropylphenoxy)methyl]oxirane.

Table 1: Method Specificity & Linearity

ParameterGC-MS MethodHPLC-DAD MethodRationale & ICH Guideline Reference
Specificity No interfering peaks at the retention time of the analyte in blank samples. Mass spectral confirmation (m/z).No interfering peaks at the retention time of the analyte in blank samples. DAD peak purity analysis.To ensure the analytical signal is solely from the analyte of interest. (ICH Q2(R1))[4][5][6]
Linearity (r²) > 0.999> 0.998To demonstrate a proportional relationship between concentration and analytical response over a defined range. (ICH Q2(R1))[4][6][8]
Range 0.5 - 10 µg/mL1 - 20 µg/mLThe interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. (ICH Q2(R1))[4][6]

Table 2: Accuracy & Precision

ParameterGC-MS MethodHPLC-DAD MethodRationale & ICH Guideline Reference
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%To assess the closeness of the test results to the true value. (ICH Q2(R1))[4][6][8]
Repeatability (RSD%) < 2.5%< 3.0%Precision under the same operating conditions over a short interval of time. (ICH Q2(R1))[4][6]
Intermediate Precision (RSD%) < 3.5%< 4.0%Precision within the same laboratory, but on different days, with different analysts, and/or different equipment. (ICH Q2(R1))[4][6]
Reproducibility (RSD%) < 5.0%< 6.0%Precision between different laboratories (inter-laboratory). (ICH Q2(R1))[4][6]

Table 3: Sensitivity & Robustness

ParameterGC-MS MethodHPLC-DAD MethodRationale & ICH Guideline Reference
Limit of Detection (LOD) 0.15 µg/mL0.3 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. (ICH Q2(R1))[4][6]
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R1))[4][6][8]
Robustness Tolerant to minor variations in oven temperature ramp rate and carrier gas flow.Tolerant to minor variations in mobile phase composition and column temperature.To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. (ICH Q2(R1))[4][6]

Experimental Protocols

The following are representative experimental protocols for the GC-MS and HPLC-DAD analysis of [(p-Isopropylphenoxy)methyl]oxirane.

Protocol 1: GC-MS Method
  • Sample Preparation: Accurately weigh approximately 100 mg of the test substance into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).

  • Standard Preparation: Prepare a stock solution of [(p-Isopropylphenoxy)methyl]oxirane reference standard at 100 µg/mL. Perform serial dilutions to prepare calibration standards ranging from 0.5 to 10 µg/mL.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode, scan range 40-400 amu.

  • Analysis: Inject 1 µL of each standard and sample solution.

  • Quantification: Use the peak area of a characteristic ion of [(p-Isopropylphenoxy)methyl]oxirane for quantification against the calibration curve.

Protocol 2: HPLC-DAD Method
  • Sample Preparation: Accurately weigh approximately 200 mg of the test substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Standard Preparation: Prepare a stock solution of [(p-Isopropylphenoxy)methyl]oxirane reference standard at 200 µg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 to 20 µg/mL.

  • HPLC-DAD Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD at 220 nm.

  • Analysis: Inject 10 µL of each standard and sample solution.

  • Quantification: Use the peak area at 220 nm for quantification against the calibration curve.

Discussion and Recommendations

Based on the comparative data, the GC-MS method demonstrates superior sensitivity with a lower LOD and LOQ. This is a critical advantage when analyzing for genotoxic impurities where the control limits are often very low. The specificity of the GC-MS method is also higher due to the mass spectral data which provides an additional layer of confirmation.

The HPLC-DAD method is a robust and reliable alternative, particularly if a GC-MS system is not available or if the sample matrix is incompatible with GC analysis. While less sensitive than the GC-MS method, its LOQ is still likely to be sufficient for many applications, depending on the specific concentration limits required.

For the routine quality control of [(p-Isopropylphenoxy)methyl]oxirane at trace levels, the GC-MS method is recommended as the primary choice due to its enhanced sensitivity and specificity. The HPLC-DAD method serves as a suitable secondary or confirmatory method.

Conclusion

The inter-laboratory validation of analytical methods for potential genotoxic impurities like [(p-Isopropylphenoxy)methyl]oxirane is a non-negotiable aspect of ensuring pharmaceutical product safety. A thorough understanding of the principles outlined in the ICH Q2(R1) guidelines is paramount for designing and executing a successful validation study.[4][5][6] This guide has provided a comparative framework for evaluating two common analytical techniques, GC-MS and HPLC-DAD, for this purpose. The choice of method will ultimately depend on the specific regulatory requirements, the required sensitivity, and the available instrumentation. However, a well-validated method, regardless of the technology, is the cornerstone of reliable and defensible analytical data.

References

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • Thermo Fisher Scientific. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.
  • Auxochromofours. (2025, August 26). Genotoxic Impurity Assessment in Pharmaceutical Development.
  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.
  • National Institute of Health Sciences. Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

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Safety & Regulatory Compliance

Handling

A Senior Scientist's Guide to Personal Protective Equipment and Safe Handling of [(p-Isopropylphenoxy)methyl]oxirane

This guide provides essential safety protocols and operational directives for the handling of [(p-Isopropylphenoxy)methyl]oxirane (CAS No. 2210-72-2)[1].

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of [(p-Isopropylphenoxy)methyl]oxirane (CAS No. 2210-72-2)[1]. As a member of the epoxy compound family, this chemical possesses a reactive oxirane ring, necessitating stringent safety measures to mitigate risks. The procedures outlined herein are grounded in established best practices for handling reactive epoxides and ethers, designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for creating a self-validating system of laboratory safety.

Hazard Assessment: The Rationale for Stringent Controls

The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation[4][5][6].

  • Skin Sensitization: Repeated exposure to epoxy compounds can lead to allergic contact dermatitis, a chronic condition[3][7][8].

  • Respiratory Irritation: Vapors may cause irritation to the respiratory tract[5][8].

  • Toxicity: Similar oxiranes are classified as harmful if swallowed, inhaled, or upon skin contact[5][9][10].

Therefore, all handling procedures must be designed to eliminate routes of exposure—dermal, ocular, and inhalation—through a combination of engineering controls and robust personal protective equipment (PPE).

The Core Defense: Personal Protective Equipment (PPE)

The selection and correct use of PPE is the most critical barrier between the researcher and chemical exposure. The following table summarizes the mandatory PPE for handling [(p-Isopropylphenoxy)methyl]oxirane.

Protection Type Recommended PPE Material/Standard Purpose
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles conforming to EN 166 or NIOSH standards.Protects eyes and face from splashes and vapors that can cause severe irritation or damage[3][4][11].
Hand Protection Double-gloving with chemical-resistant gloves.Inner: Nitrile. Outer: Butyl rubber or heavy-duty Nitrile (compliant with EN 374)[3].Prevents direct skin contact. Double-gloving provides an extra layer of protection against tears and permeation.
Body Protection Chemical-resistant lab coat or coveralls. An apron may be used for added protection.Chemically impervious material. A butyl rubber apron is recommended for splash-heavy tasks[3].Protects against accidental spills and contamination of personal clothing[3][4].
Respiratory Protection Work must be performed in a certified chemical fume hood.An air-purifying respirator with an A1-P2 filter (for organic vapors and particulates) is required if there is a risk of exceeding exposure limits or during aerosol-generating procedures[3][12].Minimizes the inhalation of potentially harmful vapors[2][4].
Foot Protection Closed-toe, chemical-resistant shoes.Leather or other non-permeable material.Protects feet from potential spills[3][11].

Standard Operating Procedure (SOP): A Step-by-Step Workflow

Strict adherence to a validated workflow is essential for minimizing risk. The following procedure provides a framework for the safe handling of [(p-Isopropylphenoxy)methyl]oxirane from preparation to disposal.

Pre-Operational Safety Check
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary chemicals, labware, and waste containers and place them inside the fume hood to minimize movement in and out of the controlled workspace.

  • Locate Emergency Equipment: Confirm the clear accessibility of the safety shower and eyewash station[5].

  • Review Procedures: Mentally walk through the entire experimental and disposal plan before handling any chemicals.

PPE Donning and Handling Workflow

The sequence of donning PPE is critical to ensure complete protection. The subsequent handling must occur within designated, controlled areas.

G cluster_prep Preparation Phase cluster_work Operational Phase (Inside Fume Hood) cluster_cleanup Post-Operation Phase A 1. Don Lab Coat & Shoes B 2. Don Inner Gloves (Nitrile) A->B C 3. Don Outer Gloves (Butyl/Nitrile) Over Cuffs B->C D 4. Don Respirator (if required) C->D E 5. Don Goggles & Face Shield D->E F 6. Perform Chemical Handling E->F Enter Fume Hood G 7. Secure & Label Hazardous Waste F->G Complete Experiment H 8. Decontaminate Work Surface G->H I 9. Doff PPE in Reverse Order H->I

Caption: Safe Handling and PPE Workflow Diagram.

Detailed Handling Protocol
  • Chemical Dispensing: All transfers of [(p-Isopropylphenoxy)methyl]oxirane must be conducted within a chemical fume hood to control vapor exposure[3][4].

  • Prevent Aerosolization: Use techniques that minimize the generation of aerosols or splashes.

  • Containment: Perform all work on a chemically resistant tray or absorbent liner to contain any minor drips or spills.

  • Immediate Cleanup: Clean any small drips immediately with a compatible absorbent material, which must then be disposed of as hazardous waste.

PPE Doffing and Decontamination

The removal of PPE is a critical step to prevent contamination of skin and personal clothing.

  • Outer Gloves: While still wearing inner gloves, remove the outer pair of gloves using a technique that avoids touching the outer surface with your bare hand. Dispose of them in the designated hazardous waste container[3][12].

  • Face/Eye Protection: Remove the face shield and goggles from the back of the head forward[3].

  • Lab Coat/Coveralls: Remove the garment by rolling it down and away from the body to prevent contaminating personal clothing.

  • Inner Gloves: Remove the final pair of gloves and dispose of them as hazardous waste.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water[7][13].

Emergency Protocols: Spills and Exposures

Preparedness is key to mitigating the consequences of an accident.

Spill Management
  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad[14]. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent into a designated, leak-proof hazardous waste container and label it accordingly[5][14].

    • Decontaminate the spill surface with a suitable solvent (e.g., isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste[5][7].

  • Large Spill (>100 mL):

    • Evacuate the laboratory immediately[2][14].

    • Alert others and activate the nearest fire alarm if there is an immediate risk of fire.

    • Contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately[2][14].

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so[2].

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[5][15]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open[5]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately[5]. If breathing is difficult, provide assistance and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Waste Segregation: All materials that come into contact with [(p-Isopropylphenoxy)methyl]oxirane are considered hazardous waste. This includes used gloves, contaminated labware, absorbent materials, and excess chemical[2][14].

  • Containerization: Collect all hazardous waste in a designated, compatible, and leak-proof container[14]. The container must be kept tightly sealed when not in use[2].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "[(p-Isopropylphenoxy)methyl]oxirane," and the date accumulation started[2][14].

  • Storage: Store the waste container in a well-ventilated, secondary containment area away from incompatible materials, particularly strong oxidizing agents[2].

  • Disposal: Arrange for waste pickup through your institution's EHS office. Never dispose of this chemical or its contaminated materials down the drain or in the regular trash[14].

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(p-Isopropylphenoxy)methyl]oxirane
Reactant of Route 2
Reactant of Route 2
[(p-Isopropylphenoxy)methyl]oxirane
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